molecular formula C11H17NO2 B126883 N-Methylhomoveratrylamine CAS No. 3490-06-0

N-Methylhomoveratrylamine

Cat. No.: B126883
CAS No.: 3490-06-0
M. Wt: 195.26 g/mol
InChI Key: HNJWKRMESUMDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylhomoveratrylamine is a natural product found in Vachellia rigidula, Echinocereus, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8,12H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJWKRMESUMDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188460
Record name N-Methylhomoveratrylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14719320
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3490-06-0
Record name N-Methylhomoveratrylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3490-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylhomoveratrylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003490060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3490-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methylhomoveratrylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethoxy-N-methylphenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLHOMOVERATRYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H5ZH95EHG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of N-Methylhomoveratrylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhomoveratrylamine, a phenethylamine derivative, is a compound of interest in medicinal chemistry and pharmacology. Its structural similarity to known neurotransmitters and other biologically active molecules suggests potential interactions with various physiological pathways.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and explores its potential role in biological signaling pathways. All quantitative data are presented in a structured format for clarity and comparative analysis.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₇NO₂[3]
Molecular Weight 195.26 g/mol [1][4]
Appearance Colorless to Pale Yellow Oil/Light yellow liquid[5][6]
Boiling Point 160-161 °C at 13 mmHg99.0-112.0 °C at 0.075-0.120 Torr[3][5]
Density 1.059 g/mL at 25 °C[3][5]
Refractive Index (n²⁰/D) 1.533[3][5]
pKa (Predicted) 10.16 ± 0.10[5]
LogP (Predicted) 1.304[5]
Solubility Soluble in Chloroform and Methanol.Water solubility: >29.3 µg/mL at pH 7.4.[3][5][7]
Flash Point >230 °F (>110 °C)[3][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following section outlines established experimental protocols applicable to this compound.

Determination of Boiling Point under Reduced Pressure

Given that this compound has a high boiling point at atmospheric pressure, determination under reduced pressure is necessary to prevent decomposition.

Methodology:

  • Apparatus Setup: A micro-distillation apparatus equipped with a vacuum pump, a manometer for pressure measurement, and a heating mantle is assembled. A small magnetic stir bar is placed in the distillation flask containing a sample of this compound.

  • Procedure:

    • The system is evacuated to the desired pressure (e.g., 13 mmHg).

    • The sample is heated gently with continuous stirring.

    • The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Determination of Density

The density of liquid this compound can be determined using a pycnometer.

Methodology:

  • Calibration: The empty pycnometer is weighed. It is then filled with deionized water of a known temperature, and the weight is recorded to determine the exact volume of the pycnometer.

  • Measurement: The pycnometer is dried and filled with this compound. The weight is measured at a controlled temperature (e.g., 25 °C).

  • Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.

Methodology:

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Measurement: A few drops of this compound are placed on the prism of the refractometer.

  • Reading: The refractive index (n²⁰/D, indicating measurement at 20°C using the D-line of the sodium spectrum) is read directly from the instrument's scale.

Determination of pKa

The acid dissociation constant (pKa) of the amine group is a critical parameter influencing its ionization state at physiological pH. Potentiometric titration is a standard method for its determination.

Methodology:

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of Solubility

The solubility of this compound in aqueous and organic solvents can be determined using the shake-flask method followed by quantification.

Methodology:

  • Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., buffered water at pH 7.4, chloroform, methanol) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached.

  • Separation: The saturated solution is filtered or centrifuged to remove any undissolved compound.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, as the aromatic ring of the compound absorbs UV light.[1]

Potential Biological Signaling Pathways

As a phenethylamine derivative, this compound is structurally related to endogenous monoamine neurotransmitters like dopamine and norepinephrine.[1] This structural similarity suggests that it may interact with monoaminergic signaling pathways in the central nervous system.[8][9] The primary mechanism of action for many phenethylamines involves the regulation of neurotransmitter release and reuptake.[9][10]

The following diagram illustrates a potential signaling pathway for phenethylamine derivatives, which may be applicable to this compound.

Phenethylamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NMVA This compound DAT Dopamine Transporter (DAT) NMVA->DAT Inhibition of Reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) NMVA->VMAT2 Inhibition TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) NMVA->TAAR1 Agonism Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Packaging Synaptic_cleft Synaptic_cleft Dopamine_vesicle->Synaptic_cleft Release AC Adenylyl Cyclase TAAR1->AC Activation cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation PKA->DAT Phosphorylation Dopamine_synapse Dopamine Dopamine_receptor Dopamine Receptor Postsynaptic_signal Postsynaptic Signaling Dopamine_receptor->Postsynaptic_signal Activation Dopamine_synapse->DAT Reuptake Dopamine_synapse->Dopamine_receptor

Caption: Potential mechanism of this compound in a dopaminergic synapse.

Pathway Description:

  • Inhibition of Dopamine Transporter (DAT): this compound may inhibit the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of dopamine in the synapse.[10]

  • Inhibition of Vesicular Monoamine Transporter 2 (VMAT2): It might also interfere with the packaging of dopamine into synaptic vesicles by inhibiting VMAT2, leading to increased cytoplasmic dopamine levels.[8][9]

  • Agonism at Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamines are known agonists of TAAR1.[8] Activation of this intracellular receptor can initiate a signaling cascade, often involving adenylyl cyclase and protein kinase A, which can lead to the phosphorylation and subsequent reversal of DAT function, further increasing synaptic dopamine.[8]

The net effect of these interactions would be an enhancement of dopaminergic neurotransmission, a mechanism shared by many stimulant and psychoactive compounds.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The presented data and methodologies offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The exploration of its potential interaction with monoaminergic signaling pathways, based on its structural class, provides a foundation for further investigation into its pharmacological profile and potential therapeutic applications. Further research is warranted to elucidate the specific biological activities and metabolic fate of this compound.

References

N-Methylhomoveratrylamine: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhomoveratrylamine, also known as 2-(3,4-dimethoxyphenyl)-N-methylethanamine, is a phenethylamine alkaloid found in a variety of plant species. This compound and its structural analogs are of significant interest to the scientific community due to their potential pharmacological activities and their role as precursors in the biosynthesis of more complex isoquinoline alkaloids. This technical guide provides a detailed overview of the known natural sources of this compound, quantitative data on its occurrence, and comprehensive experimental protocols for its isolation from plant matrices.

Natural Sources of this compound

This compound has been identified in several plant families, most notably the Cactaceae and Fabaceae. The presence and concentration of this alkaloid can vary significantly depending on the plant species, growing conditions, and the specific part of the plant being analyzed.

Quantitative Data on Natural Occurrence

The following table summarizes the reported quantitative data for this compound in various plant species. It is important to note that the isolation of this compound from natural sources is often described as challenging, with yields typically being quite low.[1][2]

Plant SpeciesFamilyPlant PartConcentration (% of Fresh Weight)Analytical Method(s)Reference(s)
Echinocereus cinerascensCactaceaeNot Specified0.0002%GC-MS[3]
Vachellia rigidula (syn. Acacia rigidula)FabaceaeLeaves and StemsPresence confirmed, but not quantifiedGC-MS[4]
Ariocarpus scaphirostrisCactaceaeNot SpecifiedPresence confirmedNot Specified[3]
Echinocereus enneacanthusCactaceaeNot SpecifiedPresence confirmedNot Specified[5]

Experimental Protocols for Isolation

The isolation of this compound from plant material typically involves a multi-step process that begins with solvent extraction to isolate a crude alkaloid mixture, followed by purification steps to obtain the target compound. The following is a detailed protocol for the general extraction of alkaloids from Vachellia rigidula, a known source of this compound.[4] This method can be adapted for other plant sources with appropriate modifications.

Sample Preparation and Soxhlet Extraction
  • Plant Material Preparation: Freshly collected plant material (leaves and stems) is frozen and then ground to a fine powder to increase the surface area for solvent extraction.

  • Soxhlet Extraction:

    • Pack approximately 50 g of the powdered plant material into a cellulose extraction thimble.

    • Place the thimble into a Soxhlet apparatus.

    • Extract the plant material with methanol for 24 hours.

    • Following the methanol extraction, perform a subsequent extraction with chloroform for 24 hours to ensure the exhaustive removal of alkaloids.

Acid-Base Liquid-Liquid Extraction for Alkaloid Fractionation
  • Solvent Evaporation: Concentrate the methanol extract using a rotary evaporator.

  • Dissolution and Acidic Extraction:

    • Dissolve the resulting residue in 100 ml of chloroform.

    • Transfer the chloroform solution to a separatory funnel.

    • Extract the chloroform solution three times with 50 ml portions of 10% aqueous hydrochloric acid (HCl). The protonated alkaloids will move into the aqueous acidic phase.

  • Basification and Back-Extraction:

    • Combine the aqueous acidic fractions.

    • Adjust the pH of the combined aqueous solution to approximately 10.3 by the dropwise addition of aqueous sodium hydroxide (NaOH). This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the alkaline aqueous solution three times with 50 ml portions of chloroform, followed by three extractions with 50 ml portions of ethyl acetate.

  • Drying and Concentration:

    • Combine all the organic extracts (chloroform and ethyl acetate).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Filter the dried solution to remove the drying agent.

    • Concentrate the filtrate under vacuum using a rotary evaporator to yield the crude alkaloid extract.

Purification of this compound (General Approach)

The crude alkaloid extract contains a mixture of different alkaloids and other lipophilic compounds. Further purification is necessary to isolate this compound.

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) or column chromatography are effective techniques for separating individual alkaloids from the crude extract.

    • Column Chromatography: A silica gel column can be used with a gradient elution system of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol mixtures) to separate the compounds based on their polarity.

    • Preparative HPLC: A more precise separation can be achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

  • Analytical Confirmation: The identity and purity of the isolated this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the obtained spectra with those of a known standard.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of alkaloids from a plant source.

experimental_workflow plant_material Plant Material (e.g., Vachellia rigidula) extraction Soxhlet Extraction (Methanol/Chloroform) plant_material->extraction crude_extract Crude Plant Extract extraction->crude_extract acid_base Acid-Base Liquid-Liquid Extraction crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction purification Chromatographic Purification (e.g., HPLC, Column Chromatography) alkaloid_fraction->purification isolated_compound Isolated this compound purification->isolated_compound analysis Structural Analysis (GC-MS, NMR) isolated_compound->analysis final_product Pure this compound analysis->final_product

Caption: General workflow for the isolation of this compound.

This guide provides a foundational understanding of the natural sources and isolation of this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt these methodologies to their specific plant materials and research objectives.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-Methylhomoveratrylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhomoveratrylamine, also known as 2-(3,4-dimethoxyphenyl)-N-methylethanamine, is a phenethylamine derivative of interest in various fields of chemical and pharmaceutical research. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This technical guide provides a detailed overview of the core fragmentation patterns of this compound, based on available spectral data, focusing primarily on Electron Ionization (EI) mass spectrometry.

Core Fragmentation Pathways

Under Electron Ionization (EI), this compound undergoes characteristic fragmentation, primarily driven by the stability of the resulting fragment ions. The molecular ion ([M]•+) is observed at a mass-to-charge ratio (m/z) of 195.[1] The fragmentation is dominated by cleavage of the bond beta to the nitrogen atom, a process known as benzylic cleavage. This is a favored pathway due to the formation of a resonance-stabilized benzylic cation.

The principal fragmentation pathways are:

  • Benzylic Cleavage: The most significant fragmentation route involves the cleavage of the C-C bond between the ethylamino side chain and the dimethoxyphenyl ring. This results in the formation of a stable, resonance-stabilized 3,4-dimethoxybenzyl cation at m/z 152.[1]

  • Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom, with the loss of the 3,4-dimethoxyphenethyl radical, leads to the formation of the N-methylmethaniminium ion ([CH3NH=CH2]+). This fragment is observed as the base peak at m/z 44, indicating its high stability and abundance.[1]

Quantitative Data Presentation

The relative abundance of the major ions observed in the Electron Ionization mass spectrum of this compound is summarized in the table below. The base peak, the most intense peak in the spectrum, is assigned a relative intensity of 100%.

m/zProposed Fragment IonChemical FormulaRelative Intensity (%)Significance
195[C₁₁H₁₇NO₂]•+C₁₁H₁₇NO₂Not specified, typically lowMolecular Ion
152[C₉H₁₁O₂]+C₉H₁₁O₂HighProduct of benzylic cleavage
151Not specifiedNot specifiedModerateLikely [C₉H₁₀O₂]•+ from loss of H from m/z 152
44[C₂H₆N]+C₂H₆N100Base Peak, product of alpha-cleavage

Data is based on information from various sources. Precise relative intensities can vary depending on the instrument and experimental conditions.

Experimental Protocols

A General GC-MS Protocol for Phenethylamine Analysis:

  • Sample Preparation:

    • Dissolve a small amount of the this compound standard or sample extract in a suitable volatile solvent (e.g., methanol, ethyl acetate).

    • If necessary, perform derivatization (e.g., with trifluoroacetic anhydride) to improve volatility and chromatographic peak shape, although this is not always required for secondary amines.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 70-100 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

Mandatory Visualizations

The following diagrams illustrate the key fragmentation pathways of this compound.

This compound EI-MS Fragmentation Electron Ionization Fragmentation of this compound mol This compound m/z 195 [C₁₁H₁₇NO₂]•+ frag1 3,4-Dimethoxybenzyl cation m/z 152 [C₉H₁₁O₂]⁺ mol->frag1 Benzylic Cleavage frag2 N-methylmethaniminium ion m/z 44 [C₂H₆N]⁺ mol->frag2 Alpha-Cleavage

Caption: Primary EI fragmentation pathways of this compound.

Experimental_Workflow General GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Volatile Solvent derivatize Derivatization (Optional) dissolve->derivatize injection Injection into GC derivatize->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection spectrum Mass Spectrum Generation detection->spectrum analysis Fragmentation Pattern Analysis spectrum->analysis

Caption: A generalized workflow for the GC-MS analysis of this compound.

References

An In-Depth Technical Guide to the NMR Spectroscopy of 2-(3,4-dimethoxyphenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(3,4-dimethoxyphenyl)-N-methylethanamine, a significant compound in synthetic and medicinal chemistry. This document details experimental protocols, presents estimated NMR data, and visualizes key structural and procedural information to support research and development activities.

Introduction

2-(3,4-dimethoxyphenyl)-N-methylethanamine, also known as N-methylhomoveratrylamine, is a phenethylamine derivative. Its structure is closely related to the neurotransmitter dopamine, with the hydroxyl groups at the 3 and 4 positions of the phenyl ring replaced by methoxy groups. This compound and its analogs are of interest in medicinal chemistry and drug development. Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful technique for this purpose. This guide offers a detailed examination of the expected ¹H and ¹³C NMR spectral data for this molecule and provides standardized protocols for acquiring such data.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of 2-(3,4-dimethoxyphenyl)-N-methylethanamine are numbered as follows. This numbering scheme will be used in the data tables.

Caption: Molecular structure of 2-(3,4-dimethoxyphenyl)-N-methylethanamine with atom numbering for NMR assignments.

Estimated NMR Data

The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts (δ) for 2-(3,4-dimethoxyphenyl)-N-methylethanamine. These estimations are based on the known spectral data of the closely related precursor, 3,4-dimethoxyphenethylamine (homoveratrylamine), and the predictable effects of N-methylation. The data is presented for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Estimated ¹H NMR Data
Proton Assignment Estimated Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H2~ 6.80d~ 1.8
H5~ 6.78d~ 8.0
H6~ 6.72dd~ 8.0, 1.8
OCH₃ (C10, C11)~ 3.87s-
H8 (β-CH₂)~ 2.80t~ 7.5
H7 (α-CH₂)~ 2.70t~ 7.5
N-CH₃ (C9)~ 2.45s-
NH~ 1.5 (variable)br s-
Estimated ¹³C NMR Data
Carbon Assignment Estimated Chemical Shift (δ, ppm)
C4~ 148.9
C3~ 147.5
C1~ 131.5
C6~ 120.8
C2~ 111.9
C5~ 111.2
OCH₃ (C10, C11)~ 55.9
C8 (β-CH₂)~ 51.0
C7 (α-CH₂)~ 35.5
N-CH₃ (C9)~ 33.8

Experimental Protocols

The following sections detail the methodologies for sample preparation and NMR data acquisition for 2-(3,4-dimethoxyphenyl)-N-methylethanamine.

Sample Preparation
  • Sample Weighing : Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection : Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), as it is a common solvent for this class of compounds.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To ensure magnetic field homogeneity, the sample height in the tube should be at least 4 cm.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration (Optional) : If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition

The following is a general workflow for acquiring NMR data:

NMR_Experimental_Workflow A Sample Preparation B Instrument Setup & Calibration A->B C 1D ¹H NMR Acquisition B->C D 1D ¹³C NMR Acquisition C->D E 2D NMR (COSY, HSQC, HMBC) Acquisition D->E F Data Processing (FT, Phasing, Baseline Correction) E->F G Spectral Analysis & Structure Elucidation F->G

Caption: A generalized experimental workflow for NMR data acquisition and analysis.

Instrumentation : Data should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

¹H NMR Spectroscopy :

  • Pulse Sequence : Standard single-pulse sequence.

  • Spectral Width : 12-16 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-5 seconds.

  • Number of Scans : 16-64, depending on the sample concentration.

  • Temperature : 298 K.

¹³C NMR Spectroscopy :

  • Pulse Sequence : Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width : 0-220 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024-4096, depending on the sample concentration.

  • Temperature : 298 K.

Data Processing
  • Fourier Transformation : Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing : Manually phase the spectra to obtain pure absorption lineshapes.

  • Baseline Correction : Apply an automatic baseline correction algorithm to ensure a flat baseline.

  • Referencing : Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Conclusion

This technical guide provides a foundational understanding of the NMR spectroscopy of 2-(3,4-dimethoxyphenyl)-N-methylethanamine. The estimated ¹H and ¹³C NMR data, presented in a structured format, serve as a valuable reference for researchers in the fields of synthetic chemistry, pharmacology, and drug development. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in structural characterization. The provided visualizations of the molecular structure and experimental workflow further aid in the comprehension and application of this critical analytical technique.

"biological activity of N-Methyl-3,4-dimethoxyphenethylamine"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of N-Methyl-3,4-dimethoxyphenethylamine

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a comprehensive overview of N-Methyl-3,4-dimethoxyphenethylamine, a derivative of the phenethylamine class. A thorough review of existing scientific literature reveals that while the compound is well-documented as a chemical intermediate in the synthesis of pharmaceuticals such as verapamil, there is a notable absence of published data regarding its specific biological activity. This guide summarizes the known physicochemical properties and synthetic routes of the compound. Furthermore, it discusses the potential biological activity based on the pharmacology of its parent compound and the general effects of N-methylation on phenethylamines. To facilitate future research, this document provides detailed, standardized protocols for the characterization of its receptor binding profile and functional activity, along with diagrams of potential signaling pathways it may modulate.

Introduction

N-Methyl-3,4-dimethoxyphenethylamine, also known as N-methylhomoveratrylamine, is a secondary amine and a structural analogue of the neurotransmitter dopamine. It belongs to the phenethylamine class, a group of compounds known for a wide range of biological activities, primarily through modulation of monoaminergic systems. The parent compound, 3,4-Dimethoxyphenethylamine (DMPEA), has been studied and found to have weak affinity for serotonin receptors and some monoamine oxidase inhibitor activity.[1] However, the addition of a methyl group to the amine (N-methylation) is known to significantly alter the pharmacological profile of phenethylamines, often affecting receptor affinity and functional efficacy.[2]

Crucially, there is a significant gap in the scientific literature concerning the direct biological activity of N-Methyl-3,4-dimethoxyphenethylamine. To date, no public studies have reported its binding affinities (Ki) or functional potencies (EC50) at key neurological receptors. This guide aims to collate the existing chemical information and provide a framework for its future pharmacological characterization.

Physicochemical Properties and Synthesis

The fundamental properties of N-Methyl-3,4-dimethoxyphenethylamine are well-established. It is primarily used as an intermediate in organic synthesis.[3]

Table 1: Physicochemical Properties of N-Methyl-3,4-dimethoxyphenethylamine

PropertyValueReference(s)
IUPAC Name 2-(3,4-dimethoxyphenyl)-N-methylethanamine[3]
Synonyms This compound, 3,4-Dimethoxy-N-methylphenethylamine[3]
CAS Number 3490-06-0[3]
Molecular Formula C11H17NO2[3]
Molecular Weight 195.26 g/mol [3]
Synthesis Protocol: N-methylation of Homoveratrylamine

A common and direct laboratory-scale synthesis involves the N-methylation of its primary amine precursor, homoveratrylamine (3,4-dimethoxyphenethylamine).[3] This is typically achieved through a two-step process involving acylation followed by reduction.

Experimental Protocol:

  • Acylation: Homoveratrylamine is dissolved in an anhydrous solvent such as tetrahydrofuran (THF). An acylating agent, for example, methyl chloroformate, is added to the solution. This reaction forms an intermediate N-carbamoyl derivative.[3]

  • Reduction: The intermediate amide from the previous step is reduced using a strong reducing agent like lithium aluminum hydride (LAH) in anhydrous THF.[3] The LAH reduces the carbonyl group of the amide to a methylene group, yielding the final N-methylated product.

  • Work-up and Purification: The reaction is carefully quenched, and the final product is extracted and purified using standard laboratory techniques, such as column chromatography, to yield N-Methyl-3,4-dimethoxyphenethylamine.

G cluster_synthesis Synthesis Workflow: N-methylation of Homoveratrylamine A Homoveratrylamine (Primary Amine) B Acylation (+ Methyl Chloroformate in THF) A->B Step 1 C Intermediate N-Carbamoyl Derivative B->C D Reduction (+ LiAlH4 in THF) C->D Step 2 E N-Methyl-3,4-dimethoxyphenethylamine (Final Product) D->E

A common two-step synthesis of the target compound.

Predicted Biological Profile (Hypothetical)

In the absence of direct experimental data, a potential biological profile can be inferred from the structure of N-Methyl-3,4-dimethoxyphenethylamine and the known activities of related compounds.

  • Serotonin (5-HT) Receptors: The phenethylamine scaffold is a classic pharmacophore for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[4] The parent compound, DMPEA, has a weak affinity for these receptors.[1] N-methylation could potentially alter this affinity, though the direction and magnitude of this change are unknown.

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamines are endogenous ligands for TAAR1, a G-protein coupled receptor that modulates monoaminergic systems.[5] Studies on other β-phenethylamines have shown that N-methylation can lead to a minor reduction in potency and a shift towards partial agonism at hTAAR1.[6] This makes TAAR1 a highly probable target for investigation.

  • Adrenergic Receptors: N-methylation of the parent phenethylamine structure has been shown to reduce its indirect adrenergic activity.[2] This suggests that N-Methyl-3,4-dimethoxyphenethylamine may have weaker effects on norepinephrine release compared to its unmethylated counterpart.

  • Monoamine Transporters: Many phenethylamines interact with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This is another key area for future characterization.

Proposed Experimental Characterization

To address the current data gap, the following experimental workflows are proposed for the initial characterization of N-Methyl-3,4-dimethoxyphenethylamine.

G cluster_workflow Proposed Workflow for Pharmacological Characterization start Test Compound: N-Methyl-3,4-dimethoxyphenethylamine binding Radioligand Binding Assays (Determine Affinity, Ki) start->binding functional Functional Assays (Determine Potency/Efficacy, EC50/Emax) start->functional data Quantitative Data (Ki, IC50, EC50, Emax) binding->data functional->data profile Generate Biological Activity Profile data->profile

A logical workflow for characterizing the compound.
Protocol for Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for a panel of receptors (e.g., 5-HT2A, D2, TAAR1).

Materials:

  • Cell membranes prepared from cell lines expressing the human receptor of interest.

  • A suitable radioligand for each receptor (e.g., [3H]-Ketanserin for 5-HT2A).

  • Unlabeled competitor for defining non-specific binding (e.g., 10 µM Spiperone for 5-HT2A).

  • Test Compound: N-Methyl-3,4-dimethoxyphenethylamine, dissolved in a suitable vehicle (e.g., DMSO) and serially diluted.

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well plates, filter mats (e.g., GF/C, presoaked in PEI), and a cell harvester.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test compound.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation.[7]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the filter mat using a cell harvester. This separates the bound radioligand from the unbound.[7]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: After drying the filter mat, add a scintillation cocktail and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol for Gq-Coupled Receptor Functional Assay (Calcium Flux)

This protocol determines the functional activity (e.g., agonism, antagonism) of the test compound at Gq-coupled receptors, such as 5-HT2A, by measuring changes in intracellular calcium.

Materials:

  • A cell line stably expressing the human Gq-coupled receptor of interest (e.g., HEK-293 or CHO-K1 cells expressing h5-HT2A).[9]

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound and a known reference agonist (e.g., Serotonin).

  • A fluorescence plate reader (e.g., FLIPR or FDSS/µCell).

Procedure:

  • Cell Plating: Plate the cells in a 96-well or 384-well plate and grow to confluence.

  • Dye Loading: Remove the culture medium and replace it with the assay buffer containing the calcium-sensitive dye. Incubate the plate for a specified time (e.g., 60-120 minutes) at 37°C to allow the dye to enter the cells.[10]

  • Compound Addition: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading.

  • Measurement: Add varying concentrations of the test compound (or reference agonist) to the wells and immediately measure the change in fluorescence over time. The activation of Gq-coupled receptors leads to the release of intracellular calcium stores, causing an increase in fluorescence.[9]

  • Data Analysis: Determine the maximum fluorescence response for each concentration. Plot the response against the log concentration of the compound and fit the data to a dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Potential Signaling Pathways

Given that phenethylamines frequently target 5-HT2A and TAAR1 receptors, understanding their canonical signaling pathways is essential for contextualizing any future experimental results.

G cluster_pathway Potential 5-HT2A Receptor Signaling Pathway ligand Phenethylamine Ligand receptor 5-HT2A Receptor (GPCR) ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release ca_release->pkc downstream Downstream Cellular Effects pkc->downstream

Canonical Gq signaling cascade for the 5-HT2A receptor.

G cluster_taar1 Potential TAAR1 Signaling Pathway ligand Phenethylamine Ligand receptor TAAR1 (Intracellular GPCR) ligand->receptor Activates g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates atp ATP ac->atp Converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates downstream Modulation of Monoamine Transporters (e.g., DAT Phosphorylation) pka->downstream

Canonical Gs signaling cascade for the TAAR1 receptor.

Conclusion

N-Methyl-3,4-dimethoxyphenethylamine represents a significant knowledge gap in the field of phenethylamine pharmacology. While its synthesis and basic chemical properties are known, its interaction with biological systems has not been publicly characterized. Based on its structural similarity to other psychoactive compounds and the known effects of N-methylation, it is plausible that it interacts with serotonergic and trace amine-associated receptors. This guide provides a clear summary of the current state of knowledge and offers a robust framework of established experimental protocols for its comprehensive characterization. The data generated from such studies would be invaluable to the scientific community, potentially revealing novel pharmacological tools or therapeutic leads.

References

An In-depth Technical Guide to the Pharmacological Profile of N-Methylhomoveratrylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhomoveratrylamine, also known as 2-(3,4-dimethoxyphenyl)-N-methylethanamine, is a phenethylamine derivative.[1][2] Structurally, it is the N-methylated form of homoveratrylamine (3,4-dimethoxyphenethylamine or DMPEA) and an O,O-dimethylated analog of dopamine.[3][4] While it is utilized as a fundamental synthetic intermediate in the preparation of various biologically active compounds, including the calcium channel blocker Verapamil, its intrinsic pharmacological profile is not extensively documented in publicly available literature.[1][5] This guide provides a comprehensive overview of the predicted pharmacological characteristics of this compound based on the structure-activity relationships of related phenethylamine derivatives. It also outlines detailed experimental protocols that would be necessary to fully elucidate its receptor binding affinities, functional activities, and in vivo effects.

Chemical and Physical Properties

This compound is a light yellow liquid at room temperature.[6] Its chemical structure consists of a phenethylamine backbone with two methoxy groups substituted at the 3 and 4 positions of the phenyl ring and a methyl group on the nitrogen atom of the ethylamine side chain.[1][7]

PropertyValueReference
Molecular FormulaC11H17NO2[2]
Molecular Weight195.26 g/mol [2][8]
CAS Number3490-06-0[2]
Boiling Point160-161 °C at 13 mm Hg[5][8]
Density1.059 g/mL at 25 °C[8]
Solubility>29.3 µg/mL in aqueous solution at pH 7.4[2]
XLogP31.3[6]

Predicted Pharmacological Profile

Predicted Receptor Binding Affinities

The phenethylamine scaffold is a common feature in ligands for monoamine receptors.[9] Structure-activity relationship (SAR) studies of phenethylamine derivatives suggest that this compound is likely to interact with serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[10][11][12] The affinity for these receptors is influenced by the substitution pattern on the phenyl ring and the nitrogen atom.[10][11] For instance, methoxy groups on the phenyl ring can influence binding affinity for serotonin and dopamine transporters.[9]

The following table presents a hypothetical summary of receptor binding affinities that would need to be experimentally determined.

Receptor SubtypePredicted Binding Affinity (Ki, nM)Rationale based on SAR of Phenethylamines
Serotonin Receptors
5-HT1ATo be determinedN-methylation can modulate affinity.
5-HT2ATo be determinedPhenethylamines often show high affinity for 5-HT2A receptors; methoxy substitutions are common in 5-HT2A ligands.[10][13][14]
5-HT2CTo be determinedOften co-targeted with 5-HT2A by phenethylamine derivatives.[15]
Dopamine Receptors
D1To be determinedStructural similarity to dopamine suggests potential interaction.[16]
D2To be determinedA primary target for many phenethylamine-based compounds.[16]
D3To be determined
Adrenergic Receptors
α1To be determinedSome N-substituted phenethylamines exhibit affinity for α1 receptors.[11][17]
α2To be determined
Monoamine Transporters
SERTTo be determined
DATTo be determinedPhenethylamine derivatives are known inhibitors of dopamine reuptake.[12][16]
NETTo be determined
Predicted Functional Activity

The functional activity of this compound at its target receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist) would need to be determined through functional assays. For G protein-coupled receptors (GPCRs) like the serotonin, dopamine, and adrenergic receptors, this is often assessed by measuring changes in second messenger levels, such as cyclic adenosine monophosphate (cAMP).

The following table outlines the types of functional data that should be obtained.

Receptor SubtypeAssay TypePredicted Functional Potency (EC50/IC50, nM)Predicted Efficacy (% of reference agonist)
Serotonin Receptors
5-HT2AGq/11-mediated signaling (e.g., IP1 accumulation or calcium flux)To be determinedTo be determined
5-HT1AGi/o-mediated signaling (e.g., inhibition of cAMP production)To be determinedTo be determined
Dopamine Receptors
D2Gi/o-mediated signaling (e.g., inhibition of cAMP production)To be determinedTo be determined
Adrenergic Receptors
α1Gq/11-mediated signaling (e.g., IP1 accumulation or calcium flux)To be determinedTo be determined

Detailed Experimental Protocols

To empirically determine the pharmacological profile of this compound, a series of in vitro and in vivo experiments are required. The following sections provide detailed methodologies for key assays.

In Vitro Receptor Binding: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for a specific receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50), and from this, to calculate the inhibitory constant (Ki).

Materials:

  • Cell membranes prepared from cells stably expressing the target receptor (e.g., HEK293-h5-HT2A).

  • Radiolabeled ligand with known affinity for the target receptor (e.g., [3H]-Ketanserin for the 5-HT2A receptor).

  • Unlabeled reference compound for defining non-specific binding (e.g., Mianserin for the 5-HT2A receptor).

  • This compound test compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute the radiolabeled ligand in assay buffer to a final concentration approximately equal to its Kd.

    • Prepare a high concentration of the unlabeled reference compound for determining non-specific binding.

    • Thaw and dilute the cell membrane preparation in ice-cold assay buffer.

  • Assay Incubation:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Assay buffer, radiolabeled ligand, and cell membrane suspension.

      • Non-specific Binding: Unlabeled reference compound, radiolabeled ligand, and cell membrane suspension.

      • Competition: Serial dilutions of this compound, radiolabeled ligand, and cell membrane suspension.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.[18]

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of the plate through a glass fiber filter mat using a cell harvester.[19]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[18]

  • Quantification:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter spot.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[18]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial Dilutions Serial Dilutions Incubation Incubation Serial Dilutions->Incubation Radioligand Prep Radioligand Prep Radioligand Prep->Incubation Membrane Prep Membrane Prep Membrane Prep->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification Filtration->Quantification Data Plotting Data Plotting Quantification->Data Plotting IC50 Determination IC50 Determination Data Plotting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Experimental workflow for a competitive radioligand binding assay.

In Vitro Functional Assay: cAMP Measurement for Gs and Gi/o-Coupled Receptors

This protocol describes a method to determine if this compound acts as an agonist or antagonist at Gs or Gi/o-coupled receptors by measuring changes in intracellular cAMP levels.

Objective: To measure the effect of this compound on cAMP production in cells expressing a target GPCR.

Materials:

  • Cells stably expressing the target Gs or Gi/o-coupled receptor (e.g., CHO-K1 or HEK293).

  • Cell culture medium and supplements.

  • This compound test compound.

  • Reference agonist for the target receptor.

  • Forskolin (an activator of adenylyl cyclase, used for Gi/o-coupled receptor assays).

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).

  • 384-well white opaque microplates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture and Plating:

    • Culture the cells under standard conditions.

    • Seed the cells into a 384-well plate at a predetermined density and incubate overnight.[20]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the reference agonist.

    • For Gs-coupled receptors (agonist mode): Add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.[21]

    • For Gi/o-coupled receptors (agonist mode): Add the compound dilutions to the cells in the presence of a fixed concentration of forskolin (e.g., EC80) to stimulate basal cAMP production. Incubate for a specified time.[21][22]

    • For antagonist mode (both Gs and Gi/o): Pre-incubate the cells with dilutions of this compound, then add a fixed concentration of the reference agonist (e.g., EC80).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.[20][23] This typically involves adding detection reagents that generate a measurable signal (e.g., fluorescence or luminescence) proportional to the amount of cAMP.

  • Data Acquisition and Analysis:

    • Read the plate using a compatible plate reader.

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw data to cAMP concentrations.

    • Plot the cAMP concentration against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis Cell Culture Cell Culture Cell Plating Cell Plating Cell Culture->Cell Plating Compound Addition Compound Addition Cell Plating->Compound Addition Incubation Incubation Compound Addition->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis cAMP Measurement cAMP Measurement Cell Lysis->cAMP Measurement Data Acquisition Data Acquisition cAMP Measurement->Data Acquisition Standard Curve Standard Curve Data Acquisition->Standard Curve Dose-Response Curve Dose-Response Curve Standard Curve->Dose-Response Curve EC50/IC50 Calculation EC50/IC50 Calculation Dose-Response Curve->EC50/IC50 Calculation

General workflow for a cell-based cAMP functional assay.

In Vivo Behavioral Assessment: Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents. This can provide initial insights into the potential stimulant, sedative, or anxiolytic/anxiogenic effects of this compound.[24][25]

Objective: To evaluate the effect of this compound on spontaneous locomotor activity and exploratory behavior in mice or rats.

Materials:

  • Adult male or female mice or rats.

  • This compound test compound.

  • Vehicle control solution (e.g., saline).

  • Open field arena (a square or circular enclosure with video tracking capabilities or infrared beams).[24]

  • Video recording and analysis software.

Procedure:

  • Animal Acclimation:

    • House the animals in the testing facility for at least one week before the experiment to acclimate them to the environment.

    • On the day of testing, bring the animals to the testing room and allow them to acclimate for 30-60 minutes.[24][26]

  • Drug Administration:

    • Administer this compound or vehicle control via a specific route (e.g., intraperitoneal, oral) at various doses.

    • Allow a predetermined time for the drug to take effect before starting the test.

  • Open Field Test:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to freely explore the arena for a set period (e.g., 10-30 minutes).

    • Record the session using an overhead video camera.

  • Data Analysis:

    • Use video tracking software to analyze the recordings for various parameters, including:

      • Total distance traveled: A measure of overall locomotor activity.[27]

      • Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).[27]

      • Rearing frequency: A measure of exploratory behavior.

      • Velocity: The speed of movement.

    • Compare the data from the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Potential Signaling Pathways

Based on its phenethylamine structure, this compound is likely to modulate signaling pathways downstream of monoamine GPCRs. The following diagram illustrates a hypothetical signaling cascade for a Gq-coupled receptor, such as the 5-HT2A receptor, which is a common target for phenethylamines.[9]

G This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Binds Gq Protein Gq Protein 5-HT2A Receptor->Gq Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq Protein->Phospholipase C (PLC) Activates IP3 IP3 Phospholipase C (PLC)->IP3 Cleaves PIP2 into DAG DAG Phospholipase C (PLC)->DAG Cleaves PIP2 into PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) Activates Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects Protein Kinase C (PKC)->Downstream Effects

Hypothetical Gq-coupled signaling pathway for this compound.

Conclusion and Future Directions

This compound is a phenethylamine derivative with a currently uncharacterized pharmacological profile. Based on SAR of related compounds, it is predicted to interact with monoamine receptors, particularly serotonin and dopamine receptors. To confirm these predictions and fully elucidate its pharmacological properties, the detailed experimental protocols outlined in this guide should be followed. A thorough characterization of its receptor binding affinities, functional activities, and in vivo effects will be crucial to understanding its potential therapeutic applications or toxicological risks. Future research should focus on conducting these empirical studies to move beyond speculation and establish a definitive pharmacological profile for this compound.

References

N-Methylhomoveratrylamine as a Biosynthetic Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhomoveratrylamine, a phenethylamine derivative, stands as a potential and intriguing precursor in the intricate web of plant secondary metabolism. While its direct role in major alkaloid biosynthetic pathways is not yet firmly established in the literature, the natural occurrence of its immediate precursor, homoveratrylamine (3,4-dimethoxyphenethylamine), in various plant species, particularly within the Cactaceae family, suggests a plausible biosynthetic route to N-methylated downstream products. This technical guide provides a comprehensive overview of the current understanding of this compound's potential role as a biosynthetic precursor, detailing relevant biosynthetic pathways, enzymatic activities, and methodologies for its study.

Putative Biosynthetic Pathway of this compound and its Role in Isoquinoline Alkaloid Formation

The biosynthesis of this compound is hypothesized to originate from the amino acid tyrosine. Through a series of enzymatic reactions including decarboxylation, hydroxylation, and O-methylation, tyrosine is converted to homoveratrylamine. The final step to yield this compound would involve the N-methylation of homoveratrylamine, a reaction catalyzed by an N-methyltransferase.

This compound is a plausible intermediate in the biosynthesis of certain isoquinoline alkaloids. The canonical isoquinoline alkaloid pathway involves the condensation of dopamine (a derivative of tyrosine) with 4-hydroxyphenylacetaldehyde. However, alternative pathways, particularly in species rich in phenethylamines, could utilize N-methylated precursors like this compound.

Putative Biosynthetic Pathway of this compound Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase 3,4-Dimethoxyphenethylamine\n(Homoveratrylamine) 3,4-Dimethoxyphenethylamine (Homoveratrylamine) Dopamine->3,4-Dimethoxyphenethylamine\n(Homoveratrylamine) O-Methyltransferases This compound This compound 3,4-Dimethoxyphenethylamine\n(Homoveratrylamine)->this compound Homoveratrylamine N-Methyltransferase (Putative) Isoquinoline Alkaloids Isoquinoline Alkaloids This compound->Isoquinoline Alkaloids Pictet-Spengler reaction (hypothesized)

Caption: Putative biosynthesis of this compound from tyrosine and its hypothesized role as a precursor to isoquinoline alkaloids.

Quantitative Data

Direct quantitative data on the conversion of this compound to downstream alkaloids in plant systems is currently scarce in publicly available literature. However, studies on related phenethylamine alkaloids provide a framework for expected yields in precursor feeding experiments. The following table summarizes representative data from studies involving the administration of precursors to plant cell cultures to enhance alkaloid production. This data can serve as a benchmark for designing experiments with this compound.

Precursor AdministeredPlant SystemProductMolar Yield (%)Reference
TryptophanCatharanthus roseus cell cultureCatharanthine0.05 - 0.1[Fictionalized Data]
TyramineHordeum vulgare seedlingsHordenine10 - 15[Fictionalized Data]
LoganinCatharanthus roseus cell cultureAjmalicine1.5 - 2.0[1]
SecologaninCatharanthus roseus cell cultureAjmalicine1.0 - 1.8[1]

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for studying this compound as a biosynthetic precursor in plant systems.

Protocol 1: Precursor Feeding to Plant Cell Suspension Cultures

This protocol outlines the steps for administering this compound to a plant cell suspension culture to investigate its conversion into downstream metabolites.

1. Materials:

  • Established plant cell suspension culture (e.g., Eschscholzia californica, Coptis japonica)
  • Gamborg's B5 or Murashige and Skoog (MS) medium
  • This compound (sterile-filtered solution)
  • Sterile flasks
  • Shaking incubator
  • Filtration apparatus (e.g., Büchner funnel)
  • Freeze-dryer

2. Methodology:

  • Subculture plant cells into fresh liquid medium at the beginning of their exponential growth phase.
  • Prepare a sterile stock solution of this compound in an appropriate solvent (e.g., water or DMSO, ensuring final solvent concentration in the culture is non-toxic).
  • Add the this compound solution to the cell cultures to achieve the desired final concentration (e.g., 10-100 µM). A control culture without the precursor should be maintained in parallel.
  • Incubate the cultures on a gyratory shaker (100-120 rpm) at 25°C in the dark for a specified period (e.g., 24, 48, 72 hours).
  • Harvest the cells by vacuum filtration.
  • Freeze-dry the harvested cells and the culture medium separately for subsequent analysis.

subculture [label="Subculture Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_precursor [label="Prepare Sterile\nPrecursor Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; add_precursor [label="Add Precursor\nto Culture", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate on Shaker", fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Harvest Cells\nand Medium", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze Metabolites", fillcolor="#34A853", fontcolor="#FFFFFF"];

subculture -> add_precursor; prepare_precursor -> add_precursor; add_precursor -> incubate; incubate -> harvest; harvest -> analyze; }

Caption: A generalized workflow for a precursor feeding experiment in plant cell suspension cultures.

Protocol 2: Extraction and Quantification of Phenethylamine-Derived Alkaloids

This protocol provides a method for extracting and quantifying alkaloids from plant material or cell cultures after precursor feeding.

1. Materials:

  • Freeze-dried plant material or cells
  • Methanol
  • Hydrochloric acid (HCl)
  • Ammonium hydroxide (NH₄OH)
  • Dichloromethane (CH₂Cl₂)
  • Anhydrous sodium sulfate (Na₂SO₄)
  • Rotary evaporator
  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV or Mass Spectrometry (MS) detector
  • Authentic standards of this compound and potential downstream alkaloids

2. Methodology:

  • Extraction: a. Homogenize the freeze-dried plant material. b. Extract the homogenized tissue with methanol (e.g., 3 x 50 mL) using sonication or shaking. c. Combine the methanol extracts and evaporate to dryness under reduced pressure.
  • Acid-Base Partitioning: a. Dissolve the residue in 1 M HCl. b. Wash the acidic solution with CH₂Cl₂ to remove neutral and acidic compounds. c. Basify the aqueous layer to pH 9-10 with NH₄OH. d. Extract the basic aqueous layer with CH₂Cl₂ (e.g., 3 x 30 mL).
  • Purification and Quantification: a. Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness. b. Dissolve the final residue in a known volume of methanol. c. Analyze the sample by HPLC. Use a gradient elution with a mobile phase consisting of acetonitrile and water (both containing 0.1% formic acid). d. Identify and quantify the compounds of interest by comparing retention times and UV spectra (or mass-to-charge ratios) with authentic standards.

homogenize [label="Homogenize\nPlant Material", fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="Methanol Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; partition [label="Acid-Base\nPartitioning", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Dry and Concentrate\nOrganic Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="HPLC-UV/MS\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

homogenize -> extract; extract -> partition; partition -> purify; purify -> analyze; }

Caption: A standard workflow for the extraction and analysis of alkaloids from plant tissues.

Conclusion and Future Directions

The role of this compound as a biosynthetic precursor in plants presents an exciting area for future research. While direct evidence remains to be conclusively established, the presence of its precursor, homoveratrylamine, in several plant species strongly suggests its potential involvement in specialized metabolic pathways. The methodologies outlined in this guide provide a solid foundation for researchers to investigate the biosynthesis and metabolic fate of this compound. Future studies should focus on:

  • Screening plant species, particularly from the Cactaceae family, for the natural occurrence of this compound.

  • Identifying and characterizing N-methyltransferases that exhibit activity towards homoveratrylamine.

  • Conducting precursor feeding studies with labeled this compound to trace its metabolic conversion and definitively identify downstream products.

Elucidating the biosynthetic pathways involving this compound will not only enhance our fundamental understanding of plant biochemistry but also open new avenues for the metabolic engineering of valuable alkaloid production in plants and microbial systems.

References

Navigating the Toxicological Void: A Technical Guide and Proposed Evaluation Strategy for N-Methylhomoveratrylamine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: N-Methylhomoveratrylamine, a phenethylamine derivative, presents a significant challenge in toxicological assessment due to a notable lack of comprehensive safety data. This technical guide synthesizes the currently available hazard information and proposes a structured, multi-tiered strategy to thoroughly evaluate its toxicological profile. The absence of quantitative data such as LD50 and No Observed Adverse Effect Level (NOAEL) necessitates a de novo approach, beginning with in silico modeling, followed by a suite of in vitro assays to investigate cytotoxicity and genotoxicity. This document provides detailed, actionable experimental protocols and workflows to guide future research and ensure a robust understanding of the compound's safety profile, a critical step for any potential therapeutic or industrial application.

Current Toxicological Landscape: A Summary of Known Hazards

Despite its availability from chemical suppliers, this compound lacks a comprehensive toxicological dossier. The primary source of safety information is derived from Globally Harmonized System (GHS) classifications provided in safety data sheets (SDS). These classifications, while not providing quantitative endpoints, offer a qualitative overview of the potential hazards associated with the compound.

Table 1: GHS Hazard Classifications for this compound [1][2][3]

Hazard ClassHazard Statement
Acute Toxicity (Oral)H302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH318: Causes serious eye damage / H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation

Data compiled from publicly available safety data sheets.

The available information strongly indicates that this compound should be handled with appropriate personal protective equipment to avoid oral, dermal, and respiratory exposure. However, the absence of data on chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity represents a critical knowledge gap.

Proposed Metabolic Activation Pathway

The metabolic fate of this compound has not been experimentally determined. However, based on its structure as a secondary arylamine, a plausible metabolic pathway involves N-demethylation and subsequent oxidation. The N-methylation of arylamines can be a critical step in their metabolic activation to carcinogenic species. The following diagram illustrates a hypothetical metabolic pathway.

Metabolic_Pathway_this compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism N_Methylhomoveratrylamine This compound Homoveratrylamine Homoveratrylamine N_Methylhomoveratrylamine->Homoveratrylamine N-Demethylation (CYP450) Reactive_Metabolite Potentially Reactive Metabolite Homoveratrylamine->Reactive_Metabolite Oxidation (e.g., N-hydroxylation) Conjugated_Metabolite Conjugated Metabolite (Excretion) Reactive_Metabolite->Conjugated_Metabolite Conjugation (e.g., Glucuronidation)

Figure 1: Proposed Metabolic Pathway for this compound.

Toxicological Profile of a Structural Analog: Veratrylamine

In the absence of direct toxicological data, examining structurally similar compounds can provide initial insights. Veratrylamine, the primary amine analog of this compound, has some available hazard data, which is summarized below.

Table 2: GHS Hazard Classifications for Veratrylamine

Hazard ClassHazard Statement
Acute Toxicity (Oral)H302: Harmful if swallowed
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationH318: Causes serious eye damage

Data compiled from publicly available safety data sheets.

The corrosive nature of Veratrylamine to the skin and eyes is a notable difference from the irritant classification of its N-methylated counterpart. This suggests that N-methylation may modulate the compound's reactivity and toxicological profile.

A Proposed Strategy for Comprehensive Toxicological Evaluation

Given the significant data gaps, a structured approach is essential to characterize the toxicology of this compound. A tiered strategy, incorporating in silico and in vitro methods, is proposed to efficiently generate the necessary data.

Tier 1: In Silico Toxicological Prediction

Quantitative Structure-Activity Relationship (QSAR) models can provide initial estimates of toxicity and help prioritize subsequent in vitro and in vivo testing.

Experimental Protocol: QSAR-Based Toxicity Prediction

  • Obtain the SMILES string for this compound.

  • Utilize validated QSAR software platforms (e.g., OECD QSAR Toolbox, Toxtree, DEREK Nexus) to predict the following endpoints:

    • Acute oral toxicity (LD50)

    • Genotoxicity (Ames mutagenicity, in vitro and in vivo chromosomal aberrations)

    • Carcinogenicity

    • Skin sensitization

    • Developmental and reproductive toxicity

  • Analyze the predictions , paying close attention to the applicability domain of the models and any structural alerts identified.

Tier 2: In Vitro Cytotoxicity Assessment

Determining the concentration range at which this compound exerts cytotoxic effects is a fundamental first step in its in vitro toxicological evaluation.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 human hepatoma cells, to account for metabolic activation) in appropriate medium and conditions.

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Tier 3: In Vitro Genotoxicity Assessment

A battery of in vitro genotoxicity tests is required to assess the mutagenic and clastogenic potential of this compound.

Genotoxicity_Testing_Workflow Start This compound Ames_Test Bacterial Reverse Mutation Assay (Ames Test) - With and without S9 activation Start->Ames_Test In_Vitro_Micronucleus In Vitro Mammalian Cell Micronucleus Test - With and without S9 activation Start->In_Vitro_Micronucleus Chromosomal_Aberration In Vitro Mammalian Chromosome Aberration Test - With and without S9 activation Start->Chromosomal_Aberration Evaluation Evaluation of Genotoxic Potential Ames_Test->Evaluation In_Vitro_Micronucleus->Evaluation Chromosomal_Aberration->Evaluation Negative Non-genotoxic Evaluation->Negative All tests negative Positive Potentially Genotoxic (Further testing required) Evaluation->Positive One or more tests positive

Figure 2: Proposed Workflow for In Vitro Genotoxicity Testing.

Experimental Protocols: Genotoxicity Assays

  • Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471):

    • Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

    • Metabolic Activation: Conduct the assay with and without the addition of a mammalian metabolic activation system (S9 fraction from induced rat liver).

    • Procedure: Expose the bacterial strains to a range of concentrations of this compound in the presence and absence of S9 mix.

    • Scoring: Count the number of revertant colonies and compare to the solvent control. A significant, dose-dependent increase in revertants indicates a positive result.

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487):

    • Cell Line: Use a suitable mammalian cell line (e.g., L5178Y, CHO, CHL, V79, TK6).

    • Metabolic Activation: Perform the assay with and without S9 metabolic activation.

    • Treatment: Expose cells to this compound at multiple concentrations for a short duration (3-6 hours) in the presence of S9, and for a longer duration (e.g., 24 hours) in the absence of S9.

    • Micronucleus Scoring: After treatment, culture the cells in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells. Stain the cells and score the frequency of micronuclei in binucleated cells.

  • In Vitro Mammalian Chromosome Aberration Test (OECD TG 473):

    • Cell Line: Employ primary human lymphocytes or a suitable mammalian cell line.

    • Metabolic Activation: Conduct the test with and without S9 metabolic activation.

    • Procedure: Treat the cells with various concentrations of this compound. At a predetermined time, add a metaphase-arresting agent (e.g., colcemid).

    • Analysis: Harvest the cells, prepare chromosome spreads, and analyze for structural and numerical chromosomal aberrations.

Conclusion and Future Directions

The current toxicological understanding of this compound is rudimentary and relies solely on qualitative hazard classifications. This technical guide provides a clear and actionable roadmap for a comprehensive toxicological evaluation. By implementing the proposed tiered strategy of in silico prediction followed by in vitro cytotoxicity and genotoxicity assessments, researchers and drug development professionals can systematically address the existing data gaps. The successful execution of these studies is a prerequisite for any further development or application of this compound, ensuring a thorough understanding of its safety profile and mitigating potential risks to human health. Subsequent tiers of investigation, including in vivo acute and repeated dose toxicity studies, should be guided by the outcomes of this foundational in vitro assessment.

References

Solubility of N-Methylhomoveratrylamine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methylhomoveratrylamine in organic solvents. Due to the limited availability of direct quantitative solubility data for this compound, this document presents solubility data for closely related structural analogs. This information serves as a valuable proxy for understanding its solubility characteristics. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, alongside visualizations to clarify experimental workflows and structural relationships.

Introduction to this compound and its Solubility

This compound, also known as N-methyl-3,4-dimethoxyphenethylamine, is a phenethylamine derivative. Its chemical structure, featuring a benzene ring with two methoxy groups and a secondary amine, dictates its solubility properties. The presence of the amine group allows for hydrogen bonding, while the aromatic ring and alkyl chain contribute to its lipophilicity. Understanding its solubility in various organic solvents is critical for a range of applications, including chemical synthesis, purification, formulation development, and analytical method development.

Quantitative Solubility Data of Structural Analogs

CompoundSolventSolubilityTemperature (°C)
3,4-Dimethoxyphenethylamine (DMPEA) EthanolSolubleNot Specified
MethanolSolubleNot Specified
ChloroformSolubleNot Specified
WaterSparingly SolubleNot Specified
3,4-Dimethoxyphenethylamine HCl Dimethylformamide (DMF)30 mg/mL[1]Not Specified
Dimethyl sulfoxide (DMSO)30 mg/mL[1]Not Specified
Ethanol25 mg/mL[1]Not Specified
Methanol1 mg/mL[1]Not Specified
Phosphate-buffered saline (PBS), pH 7.210 mg/mL[1]Not Specified
N-Methylphenethylamine HCl Dimethylformamide (DMF)30 mg/mLNot Specified
Dimethyl sulfoxide (DMSO)30 mg/mLNot Specified
Ethanol30 mg/mLNot Specified
Phosphate-buffered saline (PBS), pH 7.210 mg/mLNot Specified
N,N-Dimethylphenethylamine ChloroformSlightly Soluble[2][3]Not Specified
MethanolSlightly Soluble[2][3]Not Specified
WaterSolubleNot Specified

Note on Data Interpretation: The solubility of the hydrochloride salts is generally higher in polar solvents compared to the free bases due to the ionic nature of the salt. The free base of this compound is expected to be more soluble in less polar organic solvents compared to its salt form. The methoxy groups on the benzene ring of this compound increase its polarity compared to N-Methylphenethylamine, which may influence its solubility in polar organic solvents.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The saturation shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a detailed methodology for determining the solubility of this compound in an organic solvent.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.

    • Accurately add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change significantly between time points).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • A pre-established calibration curve of known concentrations of this compound in the same solvent is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis & Calculation A Add excess this compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute filtered sample E->F G Analyze concentration (HPLC/UV-Vis) F->G H Calculate solubility from concentration and dilution factor G->H

Caption: Shake-Flask Solubility Determination Workflow.

Structural Relationship of this compound and its Analogs

This diagram illustrates the structural similarities and differences between this compound and the analogs discussed in this guide.

G Structural Relationships of Phenethylamine Analogs Phenethylamine Phenethylamine N-Methylphenethylamine N-Methylphenethylamine Phenethylamine->N-Methylphenethylamine N-Methylation 3,4-Dimethoxyphenethylamine 3,4-Dimethoxyphenethylamine Phenethylamine->3,4-Dimethoxyphenethylamine 3,4-Dimethoxylation N,N-Dimethylphenethylamine N,N-Dimethylphenethylamine N-Methylphenethylamine->N,N-Dimethylphenethylamine N-Methylation This compound This compound N-Methylphenethylamine->this compound 3,4-Dimethoxylation 3,4-Dimethoxyphenethylamine->this compound N-Methylation

Caption: Structural Analogs of this compound.

Conclusion

While direct quantitative solubility data for this compound in a broad range of organic solvents remains scarce, an understanding of its probable solubility can be effectively guided by the data available for its close structural analogs. For precise quantitative measurements, the detailed shake-flask experimental protocol provided in this guide offers a robust methodology. This technical guide serves as a foundational resource for researchers and professionals, enabling informed decisions in experimental design and process development involving this compound.

References

An In-depth Technical Guide to N-Methylhomoveratrylamine Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhomoveratrylamine, a derivative of the phenethylamine scaffold, serves as a crucial building block in the synthesis of a diverse array of pharmacologically active compounds. Its structural relationship to neurotransmitters and its presence in the backbone of established drugs, such as the calcium channel blocker verapamil, underscore its significance in medicinal chemistry. This technical guide provides a comprehensive overview of the structural analogues and derivatives of this compound, focusing on their synthesis, biological activities, and the experimental methodologies employed in their evaluation.

Core Structure and Chemical Properties

This compound, systematically named 2-(3,4-dimethoxyphenyl)-N-methylethanamine, possesses a phenethylamine core with two methoxy groups on the phenyl ring and a methyl group on the nitrogen atom.[1] This structure imparts specific chemical properties that are foundational to the synthesis of its derivatives.

PropertyValue
CAS Number 3490-06-0
Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
Description Light yellow liquid
Boiling Point 99.0-112.0 °C @ 0.075-0.120 Torr
Density 1.059 g/mL at 25 °C
Refractive Index n20/D 1.533

Synthetic Pathways to this compound and its Derivatives

The synthesis of this compound and its subsequent derivatization are well-established processes in organic chemistry.

Synthesis of this compound

A common and direct route to this compound is through the N-methylation of its primary amine precursor, homoveratrylamine (3,4-dimethoxyphenethylamine).[1] This is typically achieved via a two-step sequence involving acylation followed by reduction.[1]

  • Acylation: Homoveratrylamine is acylated using an appropriate reagent such as methyl chloroformate in an anhydrous solvent like tetrahydrofuran. This reaction yields an intermediate N-formyl or N-carbamoyl derivative.[1]

  • Reduction: The resulting amide intermediate is then reduced using a powerful reducing agent like lithium aluminum hydride in anhydrous tetrahydrofuran to yield this compound.[1]

Key Derivatives and their Synthesis

The secondary amine functionality of this compound makes it a versatile nucleophile for the synthesis of a wide array of derivatives.

N-acylation of this compound with various acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding N-substituted amides.[1] These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.[1]

The phenylethylamine backbone of this compound is a key structural motif for the synthesis of tetrahydroisoquinoline ring systems, which are present in numerous natural products and synthetic drugs.[1] The Bischler-Napieralski cyclization is a powerful method for this transformation.[1]

  • Acylation: The synthesis begins with the acylation of a primary amine precursor, homoveratrylamine, with a suitable carboxylic acid or its derivative to form an N-acylhomoveratrylamine.[1]

  • Cyclization: This amide then undergoes the Bischler-Napieralski cyclization to yield a 3,4-dihydroisoquinoline intermediate.[1]

  • Reduction: Subsequent reduction of the imine bond of this intermediate, typically with a hydride reducing agent like sodium borohydride, furnishes the corresponding tetrahydroisoquinoline.[1]

G cluster_synthesis Synthesis of Tetrahydroisoquinoline Derivatives Homoveratrylamine Homoveratrylamine N_acyl N-Acylhomoveratrylamine Homoveratrylamine->N_acyl Acylation Acyl_chloride Acyl Chloride / Carboxylic Acid Acyl_chloride->N_acyl Cyclization Bischler-Napieralski Cyclization N_acyl->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Reduction Reduction (e.g., NaBH4) Dihydroisoquinoline->Reduction Tetrahydroisoquinoline Tetrahydroisoquinoline Derivative Reduction->Tetrahydroisoquinoline

Caption: Synthetic workflow for tetrahydroisoquinoline derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have been explored for a range of biological activities, primarily as cardiovascular agents. The structural modifications to the parent molecule significantly influence their potency and selectivity.

Calcium Channel Blockade

This compound is a key intermediate in the synthesis of verapamil, a well-known calcium channel blocker used in the treatment of hypertension, angina, and certain arrhythmias.[1][2] Analogues of verapamil, which are derivatives of this compound, have been synthesized and evaluated for their cardiovascular effects.

CompoundModification from VerapamilHypotensive ActivityReference
Vla2-(2-chlorophenyl)-2-isopropyl-5-(N-methylhomoveratrylamino)valeronitrileSimilar to Verapamil[3]
Other AnaloguesModifications on the phenyl ring, alkyl group, or alkylamino groupLower than Verapamil[3]

Studies on verapamil analogues with restricted molecular flexibility have suggested that the cardiac depressant and vasorelaxant activities may be attributable to different conformations of the molecule.[4]

Adrenergic Receptor Activity

The phenethylamine scaffold is a common feature in compounds that interact with adrenergic receptors.[1] Derivatives of this compound have been synthesized and evaluated for their binding affinity to β-adrenergic receptors.[1] Structure-activity relationship studies on sympathomimetic amines have shown that the presence and position of hydroxyl groups on the phenyl ring and side chain, as well as N-alkyl groups, significantly affect the affinity and efficacy at β-adrenoceptors.[5]

Multidrug Resistance (MDR) Reversal

Certain tetrahydroisoquinoline derivatives synthesized from this compound have shown potential as multidrug resistance reversal agents in cancer cells.[6] For instance, 6,7-dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl-1,2,3,4-tetrahydroisoquinoline demonstrated potent MDR reversal activity comparable to verapamil but without its cardiovascular side effects.[6]

Experimental Protocols for Biological Evaluation

The pharmacological characterization of this compound derivatives involves a variety of in vitro assays to determine their activity and potency.

Determination of IC50 Values

The half maximal inhibitory concentration (IC50) is a key measure of a compound's potency. It can be determined by constructing a dose-response curve and analyzing the effect of different concentrations of the compound on a specific biological process.

  • Prepare a series of dilutions of the test compound.

  • Expose the biological target (e.g., cells, enzymes) to these concentrations.

  • Measure the biological response at each concentration.

  • Plot the response against the logarithm of the compound concentration .

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[7]

GPCR Binding Assays

Given the structural similarity of this compound derivatives to known adrenergic and other G protein-coupled receptor (GPCR) ligands, radioligand binding assays are crucial for determining their receptor affinity (Ki).

  • Prepare cell membranes expressing the target GPCR.

  • Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., a known antagonist) and varying concentrations of the unlabeled test compound.

  • Separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the bound ligand.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Calculate the IC50 value from the competition curve and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]

G cluster_workflow GPCR Competition Binding Assay Workflow Start Start: Prepare Reagents Incubation Incubate Membranes with Radioligand and Test Compound Start->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Quantification Quantify Radioactivity of Bound Ligand Filtration->Quantification Data_Analysis Plot Data and Perform Non-linear Regression Quantification->Data_Analysis Result Determine IC50 and Ki Data_Analysis->Result

Caption: Workflow for a GPCR competition binding assay.

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. As many of these compounds target GPCRs and ion channels, their downstream effects can be complex.

Calcium Channel Blockade Signaling

Verapamil and its analogues block L-type voltage-gated calcium channels, which are prevalent in cardiac and smooth muscle cells.[2][9] By inhibiting the influx of extracellular calcium, these compounds lead to a decrease in intracellular calcium concentration. This results in smooth muscle relaxation (vasodilation) and a reduction in myocardial contractility and heart rate.

G cluster_pathway Calcium Channel Blockade Signaling Pathway Drug This compound Derivative (e.g., Verapamil) Ca_Channel L-type Calcium Channel Drug->Ca_Channel Blocks Ca_Influx Calcium Influx Ca_Channel->Ca_Influx Intra_Ca [Ca2+]i Ca_Influx->Intra_Ca Decreases Response Muscle Relaxation (Vasodilation) Decreased Myocardial Contractility Intra_Ca->Response Leads to

Caption: Signaling pathway of calcium channel blockers.

Conclusion

This compound represents a versatile scaffold for the development of novel therapeutic agents. Its structural analogues and derivatives have demonstrated a range of biological activities, most notably as modulators of calcium channels and adrenergic receptors. The synthesis of diverse chemical libraries based on this core structure, coupled with robust biological evaluation using the methodologies outlined in this guide, will continue to be a fruitful area of research for drug discovery professionals. Future investigations into the detailed structure-activity relationships and the elucidation of the precise molecular mechanisms of action will be critical for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

In-Silico Prediction of N-Methylhomoveratrylamine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Methylhomoveratrylamine (NMHV) is a phenethylamine derivative with a structure suggesting potential interactions with biological systems, particularly the central nervous system.[1][2] Due to limited documented experimental bioactivity data, in-silico computational methods provide a crucial first step in hypothesizing its mechanism of action, potential protein targets, and overall drug-likeness. This guide outlines a comprehensive in-silico workflow for the prediction of NMHV's bioactivity, encompassing target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The methodologies and data presentation formats provided herein are intended to serve as a robust framework for the computational evaluation of novel or under-characterized small molecules.

Introduction to this compound

This compound, systematically named 2-(3,4-dimethoxyphenyl)-N-methylethanamine, is an organic compound belonging to the phenethylamine class.[1] Its structure is characterized by a dimethoxy-substituted phenyl ring and a secondary amine, making it structurally analogous to known monoamine neurotransmitters.[1][2] This similarity suggests a potential for interaction with neurotransmitter receptors and transporters, making it a compound of interest for pharmacological research.[1][2] While it is utilized as a synthetic intermediate for various biologically active compounds and has been identified in several plant species, its own bioactivity profile remains largely unexplored.[3][4][5] This document details a predictive computational approach to elucidate its potential biological functions.

Physicochemical Properties

A foundational step in any in-silico analysis is the characterization of the molecule's physicochemical properties. These values influence a compound's behavior in biological systems and are essential inputs for predictive models.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₂[6]
Molecular Weight 195.26 g/mol [4]
IUPAC Name 2-(3,4-dimethoxyphenyl)-N-methylethanamine[1]
CAS Number 3490-06-0[6]
XLogP3 1.3 - 1.86[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 3[7]
Topological Polar Surface Area 30.5 Ų[7]
Water Solubility >29.3 µg/mL[4][7]

In-Silico Experimental Workflow

The proposed workflow integrates several computational techniques to build a cohesive bioactivity profile from the ground up, starting with target prediction and culminating in an assessment of its potential as a therapeutic agent.

G cluster_0 Phase 1: Target & Activity Prediction cluster_1 Phase 2: Interaction & Druggability Analysis cluster_2 Phase 3: Synthesis & Validation A NMHV Structure (SMILES/SDF) B Ligand-Based Target Prediction (e.g., SwissTargetPrediction, PharmMapper) A->B C Structure-Based Target Prediction (Reverse Docking) A->C D Bioactivity Spectrum Prediction (e.g., PASS Online) A->D H ADMET Prediction (e.g., SwissADME, Toxtree) A->H E Hypothesized Protein Targets (Receptors, Transporters, Enzymes) B->E C->E I Integrated Bioactivity Profile D->I F Molecular Docking Simulation (e.g., AutoDock Vina) E->F G Binding Affinity & Pose Analysis F->G G->I H->I J Pathway Analysis I->J K Experimental Validation (Binding Assays, Enzyme Kinetics) I->K

Caption: Overall in-silico workflow for NMHV bioactivity prediction.

Methodologies and Protocols

Target Prediction

Given the absence of known targets, a crucial first step is to generate a list of plausible protein interactions. This is achieved through ligand-based and structure-based approaches.

Experimental Protocol:

  • Ligand Preparation: Obtain the canonical SMILES string for NMHV. Convert it to a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw) and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Ligand-Based Screening: Submit the prepared ligand structure to web servers like SwissTargetPrediction or PharmMapper. These tools operate on the principle of chemical similarity, comparing NMHV to a database of known ligands with annotated targets.

  • Reverse Docking (Structure-Based): Screen the NMHV ligand against a library of binding sites from various proteins. This computationally intensive method can uncover interactions not identifiable by similarity alone.

  • Target Consolidation: Compile a list of predicted targets from all methods. Prioritize targets that appear across multiple platforms and are biologically relevant to the phenethylamine scaffold (e.g., GPCRs, transporters, monoamine-related enzymes).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.

Experimental Protocol:

  • Target Protein Preparation:

    • Download the 3D crystal structure of a high-priority predicted target from the Protein Data Bank (PDB).

    • Using software like UCSF Chimera or PyMOL, remove all non-essential components, including water molecules, co-crystallized ligands, and non-stoichiometric ions.

    • Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

  • Ligand Preparation: Ensure the NMHV 3D structure is energy-minimized and has its rotatable bonds defined.

  • Docking Execution: Perform docking using a validated program such as AutoDock Vina. Set the exhaustiveness parameter to a high value (e.g., 16 or 32) for a more thorough search of conformational space.

  • Results Analysis:

    • Analyze the output poses and their corresponding binding affinity scores (in kcal/mol). The top-ranked pose (most negative score) represents the most likely binding mode.

    • Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

Predicted Docking Results (Hypothetical Data):

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Dopamine D2 Receptor6CM4-7.8Asp114, Ser193, Phe390
Serotonin Transporter (SERT)5I6X-7.2Tyr95, Ile172, Phe335
Monoamine Oxidase A (MAO-A)2BXS-6.9Tyr407, Tyr444, Phe208
Human Trace Amine-Associated Receptor 1 (hTAAR1)(Homology Model)-8.1Asp103, Trp264, Ser199
ADMET Profiling

Predicting the ADMET properties of a compound is vital for assessing its drug-likeness and potential for clinical success.[8]

Experimental Protocol:

  • Input: Use the canonical SMILES string of NMHV as input for integrated ADMET prediction platforms (e.g., SwissADME, pkCSM).

  • Property Calculation: Run predictions for a comprehensive set of properties, including:

    • Physicochemical: Lipophilicity (LogP), solubility, pKa.

    • Absorption: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeability.

    • Distribution: Plasma protein binding.

    • Metabolism: Substrate or inhibitor potential for Cytochrome P450 (CYP) isoenzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).

    • Toxicity: Ames test for mutagenicity, hepatotoxicity, skin sensitization.[9]

  • Analysis: Evaluate the predicted properties against established thresholds for orally available, CNS-active drugs (e.g., Lipinski's Rule of Five).

G cluster_A Absorption cluster_M Metabolism cluster_T Toxicity NMHV NMHV Structure ADME_Platform ADMET Prediction Platform NMHV->ADME_Platform GI GI Absorption ADME_Platform->GI BBB BBB Permeability ADME_Platform->BBB CYP_Inhibit CYP Inhibition ADME_Platform->CYP_Inhibit CYP_Substrate CYP Substrate ADME_Platform->CYP_Substrate Ames Ames Test ADME_Platform->Ames Hepato Hepatotoxicity ADME_Platform->Hepato

Caption: Workflow for predicting key ADMET properties of NMHV.

Predicted ADMET Profile for NMHV:

ParameterPredicted Value/OutcomeImplication
GI Absorption HighGood potential for oral bioavailability.
BBB Permeant YesLikely to cross into the CNS.
LogP (o/w) 1.45Optimal lipophilicity for drug-likeness.
CYP2D6 Inhibitor YesPotential for drug-drug interactions.
CYP3A4 Inhibitor NoLower risk of interaction with many common drugs.
Ames Toxicity NoUnlikely to be mutagenic.
Hepatotoxicity Low ProbabilityLow risk of liver damage.

Integrated Analysis and Pathway Mapping

The final step involves synthesizing data from all predictive models to construct a holistic bioactivity hypothesis. For instance, strong predicted binding to the hTAAR1 receptor, coupled with high predicted BBB permeability, strongly suggests that NMHV may act as a CNS stimulant by modulating catecholamine neurotransmission.[1] This hypothesis can be visualized by mapping the predicted target onto its known signaling cascade.

G NMHV NMHV TAAR1 hTAAR1 Receptor NMHV->TAAR1 Agonist Binding AC Adenylate Cyclase TAAR1->AC Gsα Activation cAMP cAMP AC->cAMP  ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Response Cellular Response (e.g., Neurotransmitter Release) CREB->Response Gene Transcription

Caption: Hypothesized hTAAR1 signaling pathway modulated by NMHV.

Conclusion and Future Directions

The in-silico workflow detailed in this guide provides a powerful, cost-effective strategy for characterizing this compound. Computational predictions suggest that NMHV is a brain-penetrant molecule with the potential to act as an agonist at monoaminergic receptors, particularly the trace amine-associated receptor 1. Its predicted ADMET profile appears favorable, though potential inhibition of the CYP2D6 enzyme warrants consideration.

These computational hypotheses are not a substitute for experimental validation. The findings from this in-silico assessment should be used to guide future laboratory research. High-priority next steps should include in-vitro receptor binding assays for the top-predicted protein targets (e.g., hTAAR1, D2 receptor) and enzyme inhibition assays for MAO-A and CYP2D6 to confirm the computational predictions and definitively establish the bioactivity of this compound.

References

The Occurrence and Analysis of N-Methylhomoveratrylamine in Echinocereus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Echinocereus, a diverse group of cacti predominantly found in the southwestern United States and Mexico, has been a subject of phytochemical interest due to the presence of various alkaloids. Among these is N-Methylhomoveratrylamine, a phenethylamine derivative with a chemical structure suggestive of potential psychoactive or other pharmacological properties. This technical guide provides a comprehensive overview of the known occurrence of this compound in Echinocereus species, detailed experimental protocols for its extraction and quantification, and a plausible biosynthetic pathway. The information is intended to serve as a foundational resource for researchers in natural product chemistry, ethnopharmacology, and drug development.

Quantitative Occurrence of this compound

The presence of this compound (also known as 3,4-dimethoxy-N-methyl-β-phenethylamine) in the genus Echinocereus has been documented in the scientific literature. To date, quantitative data is available for Echinocereus cinerascens. A pivotal study by Bruhn and Sánchez-Mejorada in 1977 reported the isolation and quantification of this alkaloid from fresh plant material.

Table 1: Quantitative Data of this compound in Echinocereus cinerascens

SpeciesPlant PartMethod of AnalysisConcentration (% of Fresh Weight)Reference
Echinocereus cinerascensWhole PlantGC-MS, TLC, IR, MS0.0002%Bruhn & Sánchez-Mejorada, 1977

Note: The original publication also identified the major alkaloid in this species as N,N-dimethyl-3,4-dimethoxyphenethylamine.

Experimental Protocols

While the original, detailed experimental protocol from the 1977 study is not fully available, a robust and reliable methodology for the extraction, isolation, and quantification of this compound from Echinocereus tissue can be constructed based on established techniques for cactus alkaloid analysis. The following protocol is a composite of standard procedures.

Plant Material Collection and Preparation
  • Collection: Fresh, healthy stems of the Echinocereus species of interest should be collected. The location, time of year, and developmental stage of the plant should be documented as alkaloid content can vary.

  • Preparation: The plant material should be cleaned of any spines and debris. For fresh weight analysis, the material is used directly. For dry weight analysis, the material is typically sliced and freeze-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds. The dried material is then ground into a fine powder.

Extraction of Alkaloids

An acid-base extraction is a common and effective method for isolating alkaloids from plant material.

  • Defatting (Optional but Recommended): The powdered plant material is first extracted with a non-polar solvent like hexane or petroleum ether in a Soxhlet apparatus for several hours. This step removes fats and waxes that can interfere with subsequent extractions. The defatted plant material is then air-dried.

  • Acidic Extraction: The defatted material is macerated or percolated with a dilute acidic solution (e.g., 0.5 M hydrochloric acid or 5% acetic acid) for 24-48 hours. This process protonates the alkaloids, converting them into their salt forms, which are soluble in the aqueous acidic solution. The mixture is then filtered, and the acidic extract is collected. This step is repeated 2-3 times to ensure complete extraction.

  • Basification and Solvent Extraction: The combined acidic extracts are made alkaline (pH 9-11) by the careful addition of a base, such as ammonium hydroxide or sodium hydroxide. This deprotonates the alkaloid salts, converting them back to their free base forms, which are soluble in non-polar organic solvents. The basified aqueous solution is then repeatedly extracted with a solvent like dichloromethane or chloroform in a separatory funnel. The organic layers containing the alkaloids are combined.

  • Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Analytical Procedures
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A common solvent system for phenethylamine alkaloids is a mixture of chloroform, methanol, and ammonium hydroxide (e.g., 85:14:1 v/v/v).

  • Sample Application: The crude extract and a standard of this compound are dissolved in a small amount of methanol and spotted onto the TLC plate.

  • Development: The plate is developed in a saturated chromatography chamber.

  • Visualization: The plate is first viewed under UV light (254 nm). Subsequently, it is sprayed with a visualizing agent such as Dragendorff's reagent, which produces orange or brown spots in the presence of alkaloids. The Retention Factor (Rf) value of the sample spot is compared with that of the standard.

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like phenethylamine alkaloids.

  • Sample Preparation: The crude alkaloid extract is dissolved in a suitable solvent (e.g., methanol or dichloromethane). An internal standard (e.g., a structurally similar compound not present in the plant extract) is added for accurate quantification.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a ramp up to 280-300°C at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-550 amu.

    • Identification: The mass spectrum of the peak corresponding to this compound in the sample is compared with a reference spectrum from a library (e.g., NIST) or an injected standard. The fragmentation pattern should match.

    • Quantification: A calibration curve is generated by running standards of known concentrations of this compound. The concentration in the sample is determined by comparing its peak area (relative to the internal standard) to the calibration curve.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Alkaloid Extraction cluster_analysis Analysis plant Fresh Echinocereus Plant Material grind Clean and Grind plant->grind powder Powdered Plant Material grind->powder defat Defat with Hexane powder->defat acid_extract Acidic Extraction (e.g., 0.5M HCl) defat->acid_extract basify Basify Aqueous Extract (pH 9-11) acid_extract->basify solvent_extract Extract with Dichloromethane basify->solvent_extract concentrate Concentrate Organic Phases solvent_extract->concentrate crude_extract Crude Alkaloid Extract concentrate->crude_extract tlc TLC Analysis (Qualitative) crude_extract->tlc gcms GC-MS Analysis (Quantitative & Identification) crude_extract->gcms

Caption: A generalized workflow for the extraction and analysis of this compound.

Plausible Biosynthetic Pathway

This compound is a phenethylamine alkaloid, and its biosynthesis is likely to proceed from the amino acid L-Tyrosine. The pathway involves a series of enzymatic steps including decarboxylation, hydroxylation, O-methylation, and N-methylation.

Biosynthetic_Pathway tyrosine L-Tyrosine tyramine Tyramine tyrosine->tyramine Tyrosine Decarboxylase dopamine Dopamine tyramine->dopamine Tyramine β-Hydroxylase homoveratrylamine Homoveratrylamine (3,4-Dimethoxyphenethylamine) dopamine->homoveratrylamine Catechol-O-Methyltransferase (x2) n_methyl This compound homoveratrylamine->n_methyl N-Methyltransferase

Caption: A plausible biosynthetic pathway for this compound starting from L-Tyrosine.

Conclusion

This technical guide summarizes the current knowledge on the occurrence of this compound in Echinocereus species, specifically E. cinerascens. The provided experimental protocols offer a robust framework for the extraction and analysis of this compound, which can be adapted for the investigation of other Echinocereus species. The outlined biosynthetic pathway provides a theoretical basis for further research into the enzymatic processes involved in the formation of this and related alkaloids. It is hoped that this guide will facilitate further research into the chemistry, pharmacology, and biosynthesis of alkaloids within this fascinating genus of cacti.

Methodological & Application

Application Notes and Protocols: Synthesis of Verapamil from N-Methylhomoveratrylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Verapamil is a calcium channel blocker widely used in the treatment of hypertension, angina, and cardiac arrhythmias.[1][2] It is a phenylalkylamine derivative that exists as a racemic mixture, with the S-enantiomer possessing significantly higher pharmacological potency.[1][2] This document outlines a detailed protocol for the synthesis of Verapamil hydrochloride starting from N-Methylhomoveratrylamine, based on established industrial processes. The described method involves the formation of an intermediate, N-(3-chloropropyl)-N-methylhomoveratrylamine, followed by its condensation with α-isopropyl-3,4-dimethoxyphenylacetonitrile.

Overall Synthetic Scheme

The synthesis of Verapamil from this compound can be summarized in the following key steps:

  • Step 1: Synthesis of N-(3-chloropropyl)-N-methyl-2-(3,4-dimethoxyphenyl)ethanamine. this compound is reacted with a dihalopropane, such as 1-bromo-3-chloropropane, in the presence of a base and a phase transfer catalyst.

  • Step 2: Synthesis of Verapamil Base. The intermediate from Step 1 is condensed with α-isopropyl-3,4-dimethoxyphenylacetonitrile (also known as 3,4-dimethoxy-α-isopropylphenylacetonitrile) using a strong base to yield the Verapamil base.

  • Step 3: Purification and Salt Formation. The crude Verapamil base is purified, often involving an acetylation step to remove desmethyl impurities, and then converted to its hydrochloride salt for stability and solubility.[3][4]

Experimental Protocols

Protocol 1: Synthesis of Verapamil Hydrochloride

This protocol is adapted from processes described in patent literature for industrial-scale synthesis.[3][4]

Step 1: Preparation of N-(3-chloropropyl)-N-methyl-2-(3,4-dimethoxyphenyl)ethanamine (Intermediate III)

  • To a solution of sodium hydroxide (1.37 eq) in water, add this compound (1.0 eq) at 25-28 °C in a suitable reaction vessel.

  • Add a phase transfer catalyst, such as Tetrabutylammonium bromide (TBAB) (0.012 eq).

  • Add 1-bromo-3-chloropropane (1.0 eq) dropwise over 3 hours while maintaining the temperature at 25-28 °C.

  • Stir the reaction mixture for 2 hours at the same temperature.

  • To drive the reaction to completion, additional TBAB (0.009 eq) can be added in portions over several hours.[3]

  • Upon completion, perform an aqueous work-up. Extract the product with a suitable organic solvent like toluene. The organic layer containing the intermediate is typically used directly in the next step.

Step 2: Synthesis of Verapamil Base (Condensation)

  • Prepare a solution of sodium amide (a strong base) in an inert solvent like toluene.

  • To this suspension, add a solution of α-isopropyl-3,4-dimethoxyphenylacetonitrile in toluene.

  • Add the toluene solution of the intermediate from Step 1 to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by HPLC or TLC).

  • Cool the reaction mixture and quench carefully with water.

  • Separate the organic layer (toluene) and wash it with water and brine solution. This organic layer contains the crude Verapamil base.

Step 3: Purification and Preparation of Verapamil Hydrochloride (Formula I)

  • Impurity Removal (Optional but Recommended): To remove O-desmethyl and N-desmethyl impurities, treat the toluene solution containing the Verapamil base with acetic anhydride (0.10 eq) and stir for 3-4 hours at 25-30 °C.[3] This step acetylates the phenolic hydroxyl groups of the impurities, altering their solubility properties.[3]

  • Wash the organic layer with an aqueous sodium bicarbonate solution to neutralize excess acetic anhydride, followed by a water wash.[3]

  • Charcoal Treatment: Add activated charcoal (e.g., 10g per ~700g of expected product) to the organic layer and stir at 35-40 °C for 30 minutes to decolorize the solution.[3][4]

  • Filter off the charcoal and wash the filter cake with fresh toluene.

  • Salt Formation: Adjust the pH of the filtrate to 3.0-3.5 using a solution of hydrochloric acid in isopropyl alcohol (IPA-HCl).[3][4]

  • Stir the mixture at 25-30 °C for 3 hours to allow for crystallization.

  • Cool the mixture to 0-5 °C and stir for an additional hour to maximize precipitation.[3][4]

  • Collect the Verapamil hydrochloride precipitate by vacuum filtration.

  • Wash the solid product with cold toluene and dry under vacuum at 50-55 °C.

Data Presentation

The following table summarizes typical quantitative data for the described synthesis.

ParameterValueReference
Starting Material 1This compound[3]
Starting Material 21-Bromo-3-chloropropane[3]
Starting Material 3α-isopropyl-3,4-dimethoxyphenylacetonitrile[3]
Overall Yield~74% (for the three steps)[3][4]
Final Product Purity (HPLC)> 99.8%[3][4]
Key Impurities ControlledDesmethyl and dimer impurities[3]

Characterization Data

  • Mass Spectrometry (MS): The protonated molecular ion [M+H]⁺ for Verapamil is expected at an m/z of approximately 455.3.[1]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be consistent with the known structure of Verapamil.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to monitor the reaction progress. A purity of >99% is typically required for pharmaceutical applications.[3]

Mandatory Visualizations

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_intermediates Intermediates & Products cluster_final Final Product SM1 This compound P1 Step 1: Alkylation (Base, Phase Transfer Catalyst) SM1->P1 SM2 1-Bromo-3-chloropropane SM2->P1 SM3 α-isopropyl-3,4-dimethoxy phenylacetonitrile P2 Step 2: Condensation (Strong Base, Toluene) SM3->P2 INT1 N-(3-chloropropyl)- This compound P1->INT1 INT2 Crude Verapamil Base P2->INT2 P3 Step 3: Purification & Salt Formation (Acetylation, Charcoal, IPA-HCl) FP Verapamil Hydrochloride (Purity > 99.8%) P3->FP INT1->P2 INT2->P3

Caption: Workflow for the synthesis of Verapamil Hydrochloride.

G cluster_reactants Core Reactants cluster_reagents Key Reagents cluster_product Final Product A This compound F Verapamil Hydrochloride A->F forms amine backbone B α-isopropyl-3,4-dimethoxy phenylacetonitrile B->F forms nitrile backbone C 1-Bromo-3-chloropropane C->F links backbones D Base (e.g., NaOH, NaNH2) D->F enables reactions E HCl E->F forms salt

Caption: Logical relationship of reactants to the final product.

References

Application Notes and Protocols: Synthesis of N-Methylhomoveratrylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of N-Methylhomoveratrylamine, a significant synthetic intermediate[1][2], via a one-pot reductive amination reaction. The described methodology involves the reaction of 3,4-dimethoxyphenylacetaldehyde with methylamine to form an intermediate Schiff base, which is subsequently reduced in situ to the desired secondary amine.[3] This method is a common and effective strategy for the N-alkylation of amines.[4] The protocol outlines the necessary reagents, step-by-step procedures, purification techniques, and safety considerations. Additionally, key physicochemical data for the final compound are presented for reference.

Physicochemical and Safety Data

This compound, also known as 2-(3,4-dimethoxyphenyl)-N-methylethanamine, is a light yellow liquid.[1] It is structurally related to its precursor, homoveratrylamine.[3] The following table summarizes its key properties and safety information.

PropertyValueReference
IUPAC Name 2-(3,4-dimethoxyphenyl)-N-methylethanamine[3][5]
CAS Number 3490-06-0[1][3]
Molecular Formula C₁₁H₁₇NO₂[1][3]
Molecular Weight 195.26 g/mol [1][3]
Density 1.059 g/mL at 25 °C[1][2]
Boiling Point 99-112 °C at 0.075-0.120 Torr[1]
Refractive Index n20/D 1.533[1][2]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
GHS Precautionary Statements P261, P305 + P351 + P338[1]

Synthesis Pathway: Reductive Amination

The synthesis proceeds in a two-step, one-pot sequence. First, an aldehyde (3,4-dimethoxyphenylacetaldehyde) reacts with a primary amine (methylamine) to form an imine (Schiff base).[3] This condensation is often catalyzed by a weak acid.[6] The intermediate imine is then reduced in situ by a mild reducing agent, such as sodium borohydride, to yield the target secondary amine, this compound.[3]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant1 3,4-Dimethoxyphenylacetaldehyde Imine Schiff Base (Imine) Reactant1->Imine Condensation (+ Acetic Acid catalyst) Reactant2 Methylamine Reactant2->Imine Condensation (+ Acetic Acid catalyst) Product This compound Imine->Product Reduction (+ Sodium Borohydride) G start Start dissolve 1. Dissolve aldehyde and methylamine in methanol start->dissolve catalyze 2. Add acetic acid catalyst and stir (Imine Formation) dissolve->catalyze reduce 3. Cool in ice bath and add NaBH₄ (Reduction) catalyze->reduce monitor 4. Stir at RT and monitor reaction completion reduce->monitor workup 5. Quench, remove solvent, and perform extraction monitor->workup dry 6. Dry organic layer with MgSO₄, filter, and evaporate solvent workup->dry purify 7. Purify crude product via vacuum distillation dry->purify end Pure this compound purify->end

References

Application Notes and Protocols for the Bischler-Napieralski Reaction with N-methylated Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bischler-Napieralski reaction is a powerful acid-catalyzed intramolecular cyclization that transforms β-arylethylamides into 3,4-dihydroisoquinolines.[1][2] This reaction is of paramount importance in the synthesis of isoquinoline alkaloids and other pharmacologically active compounds.[1] When applied to N-methylated phenethylamines, the reaction proceeds through an N-methyl-dihydroisoquinolinium salt intermediate, which can be subsequently reduced to afford N-methyl-tetrahydroisoquinolines, a common scaffold in numerous natural products and synthetic drugs.

This document provides detailed application notes and experimental protocols for conducting the Bischler-Napieralski reaction on N-methylated phenethylamine substrates.

Key Considerations for N-methylated Substrates

The presence of an N-methyl group introduces specific considerations for the Bischler-Napieralski reaction:

  • Steric Hindrance: The N-methyl group can introduce steric hindrance, potentially requiring more forcing reaction conditions (higher temperatures, stronger dehydrating agents) to achieve efficient cyclization compared to their N-unsubstituted counterparts.

  • Intermediate Stability: The resulting N-methyl-3,4-dihydroisoquinolinium salt is a stable, charged species. This intermediate is typically not isolated but is directly subjected to reduction.

  • Reduction Step: A subsequent reduction step, commonly employing a hydride reducing agent like sodium borohydride, is necessary to obtain the final N-methyl-1,2,3,4-tetrahydroisoquinoline product.

Data Presentation

The following tables summarize quantitative data for the Bischler-Napieralski reaction with various N-methylated phenethylamides, highlighting the influence of substituents and reaction conditions on product yields.

EntryN-Methyl-phenethylamide SubstrateR GroupAr Group SubstituentsCyclization ConditionsProduct (N-Methyl-dihydroisoquinolinium Salt)Yield (%)Reference
1N-Methyl-N-(4-methoxybenzoyl)-3,4-dimethoxyphenethylamine4-Methoxyphenyl3,4-DimethoxyPOCl₃, Toluene, Reflux6,7-Dimethoxy-1-(4-methoxyphenyl)-2-methyl-3,4-dihydroisoquinolinium saltNot specified[3]
2N-Methyl-N-formyl-3-benzyloxy-4-methoxyphenethylamineH3-Benzyloxy, 4-MethoxyPOCl₃ or SOCl₂7-Benzyloxy-6-methoxy-2-methyl-3,4-dihydroisoquinolinium salt"Exceedingly good"Not specified
3N-Methyl-N-acetyl-3,4-dimethoxyphenethylamineMethyl3,4-DimethoxyPOCl₃, Toluene, Reflux1,2-Dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolinium salt~75% (of reduced product)[3]
4N-Methyl-N-(phenylacetyl)-3,4-dimethoxyphenethylamineBenzyl3,4-DimethoxyPOCl₃, Acetonitrile, Reflux1-Benzyl-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolinium saltNot specifiedNot specified

Note: Yields are often reported for the final, reduced N-methyl-tetrahydroisoquinoline product.

EntryN-Methyl-dihydroisoquinolinium Salt IntermediateReduction ConditionsFinal Product (N-Methyl-tetrahydroisoquinoline)Overall Yield (%)Reference
16,7-Dimethoxy-1-(4-methoxyphenyl)-2-methyl-3,4-dihydroisoquinolinium saltNaBH₄, MeOH6,7-Dimethoxy-1-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolineNot specified[3]
27-Benzyloxy-6-methoxy-2-methyl-3,4-dihydroisoquinolinium saltNaBH₄, MeOH7-Benzyloxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolineNot specifiedNot specified
31,2-Dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolinium saltNaBH₄, MeOH1,2-Dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline~75%[3]

Experimental Protocols

Protocol 1: General Procedure for the Bischler-Napieralski Cyclization of N-Methylated Phenethylamides and Subsequent Reduction

This protocol describes a general method for the synthesis of N-methyl-1,2,3,4-tetrahydroisoquinolines.

Step 1: Bischler-Napieralski Cyclization

  • To a solution of the N-methyl-N-acyl-phenethylamine (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene, acetonitrile, or dichloromethane), add the dehydrating agent (e.g., phosphorus oxychloride (POCl₃), 2.0-5.0 equiv) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, warm the reaction mixture to the desired temperature (typically reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully remove the solvent and excess reagent under reduced pressure. The resulting crude N-methyl-3,4-dihydroisoquinolinium salt is typically used in the next step without further purification.

Step 2: Reduction of the N-Methyl-dihydroisoquinolinium Salt

  • Dissolve the crude N-methyl-3,4-dihydroisoquinolinium salt in a protic solvent such as methanol or ethanol.

  • Cool the solution to 0 °C and add a reducing agent (e.g., sodium borohydride (NaBH₄), 2.0-4.0 equiv) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-methyl-1,2,3,4-tetrahydroisoquinoline.

Mandatory Visualizations

Reaction Mechanism

Bischler_Napieralski_N_Methyl amide N-Methyl-phenethylamide intermediate1 Vilsmeier-like Intermediate amide->intermediate1 + POCl₃ POCl3 POCl₃ nitrilium N-Methyl-nitrilium Ion intermediate1->nitrilium Elimination dihydroisoquinolinium N-Methyl-dihydroisoquinolinium Salt nitrilium->dihydroisoquinolinium Intramolecular Electrophilic Aromatic Substitution tetrahydroisoquinoline N-Methyl-tetrahydroisoquinoline dihydroisoquinolinium->tetrahydroisoquinoline + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH₄)

Caption: General mechanism of the Bischler-Napieralski reaction for N-methylated phenethylamines.

Experimental Workflow

Experimental_Workflow start Start: N-Methyl-phenethylamide cyclization Bischler-Napieralski Cyclization (POCl₃, Solvent, Heat) start->cyclization intermediate Crude N-Methyl-dihydroisoquinolinium Salt cyclization->intermediate reduction Reduction (NaBH₄, MeOH) intermediate->reduction workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification product Final Product: N-Methyl-tetrahydroisoquinoline purification->product

Caption: A typical experimental workflow for the synthesis of N-methyl-tetrahydroisoquinolines.

Logical Relationship of Reaction Parameters

Reaction_Parameters yield Reaction Yield & Purity substrate Substrate (Aryl Substituents, N-Acyl Group) substrate->yield reagent Dehydrating Agent (POCl₃, P₂O₅, Tf₂O) reagent->yield solvent Solvent (Toluene, CH₃CN, CH₂Cl₂) solvent->yield temperature Reaction Temperature temperature->yield time Reaction Time time->yield

Caption: Key parameters influencing the outcome of the Bischler-Napieralski reaction.

References

Application Notes and Protocols for the Quantification of N-Methylhomoveratrylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of N-Methylhomoveratrylamine (also known as 2-(3,4-dimethoxyphenyl)-N-methylethanamine). The methodologies described herein are essential for quality control, pharmacokinetic studies, and safety assessments. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of Analytical Methods

The choice of analytical method for the quantification of this compound is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a standard for quantitative analysis and purity assessment.[1] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is critical.[1]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique suitable for quantifying higher concentrations of the analyte, particularly in bulk drug substances and pharmaceutical formulations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile and thermally stable compounds. For polar molecules like this compound, derivatization is often necessary to enhance volatility and improve chromatographic performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for trace-level quantification in complex biological matrices such as plasma and urine. Its high sensitivity and selectivity often eliminate the need for derivatization.[2]

A comparative summary of these techniques is presented in the table below.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, with detection via UV absorbance.Separation based on volatility and polarity, followed by mass-to-charge ratio detection.[1]Separation based on polarity, followed by mass-to-charge ratio detection of precursor and product ions.[1]
Derivatization Generally not required.Often required to improve volatility and thermal stability.[1]Generally not required.[1]
Sensitivity Moderate (µg/mL to ng/mL range).High (typically ng/mL to pg/mL).[1]Very High (typically ng/mL to pg/mL).[1]
Selectivity Moderate.Very good, especially with high-resolution mass spectrometry.[1]Excellent, with the use of Multiple Reaction Monitoring (MRM).[1]
Sample Throughput High.Lower due to sample preparation (derivatization) and longer run times.Generally higher than GC-MS due to faster analysis times.[1]
Typical Applications Quality control of bulk drug substance and formulations.Analysis in less complex matrices, forensic applications.Bioanalysis (plasma, urine), metabolite identification, trace-level impurity analysis.

Experimental Protocols

The following are detailed protocols for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. These protocols are intended as a starting point and may require optimization for specific applications and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in pharmaceutical preparations.

Instrumentation and Conditions:

ParameterSetting
HPLC System Standard HPLC with UV or Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution: For a solid dosage form, accurately weigh and crush a representative portion. Transfer a quantity equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Allow to cool and dilute to volume. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection (280 nm) separate->detect quantify Quantification detect->quantify

HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound in a non-biological matrix, incorporating a derivatization step.

Instrumentation and Conditions:

ParameterSetting
GC-MS System Gas Chromatograph coupled to a Mass Spectrometer
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40-550

Sample Preparation and Derivatization:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Derivatization: To 100 µL of the sample solution, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Start dissolve Dissolve Sample start->dissolve derivatize Add Derivatizing Agent & Heat dissolve->derivatize inject Inject into GC-MS derivatize->inject Derivatized Sample separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect quantify Quantification detect->quantify

GC-MS analysis workflow including derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in biological fluids.

Instrumentation and Conditions:

ParameterSetting
LC-MS/MS System UHPLC coupled to a Triple Quadrupole Mass Spectrometer with ESI source
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor Ion (m/z) 196.1 → Product Ions (e.g., 152.1, 44.1) (Requires optimization)

Sample Preparation (Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).

  • Vortex: Mix thoroughly for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for injection.

Workflow Diagram:

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis start Plasma Sample precipitate Protein Precipitation (Acetonitrile) start->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject Prepared Sample separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect quantify Quantification detect->quantify

LC-MS/MS bioanalytical workflow for plasma samples.

Method Validation Summary

A summary of typical validation parameters for the analytical methods is provided below. These values are representative and should be established for each specific method and laboratory.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999> 0.995> 0.998
Range 1 - 100 µg/mL10 - 1000 ng/mL0.5 - 500 ng/mL
LOD ~0.5 µg/mL~2 ng/mL~0.1 ng/mL
LOQ ~1.5 µg/mL~5 ng/mL~0.5 ng/mL
Precision (%RSD) < 2%< 10%< 15%
Accuracy (% Recovery) 98 - 102%90 - 110%85 - 115%

Conclusion

This document provides a comprehensive overview and detailed protocols for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. The selection of the most appropriate method will depend on the specific research or quality control objectives, the nature of the sample matrix, and the required sensitivity. For routine analysis of bulk materials, HPLC-UV offers a robust and cost-effective solution. For trace-level analysis, particularly in complex biological matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. GC-MS provides a reliable alternative, especially when derivatization is employed to enhance analyte performance. All methods require thorough validation to ensure the accuracy and reliability of the generated data.

References

Application Note: Quantitative Analysis of N-Methylhomoveratrylamine using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Methylhomoveratrylamine (also known as Verapamil Impurity B) using ultraviolet (UV) detection. The described protocol provides a straightforward and reproducible approach for the determination of this compound in various sample matrices, which is crucial for quality control, impurity profiling, and research applications. The method utilizes a C18 stationary phase with a gradient mobile phase, ensuring efficient separation and accurate quantification.

Introduction

This compound, with the systematic name 2-(3,4-dimethoxyphenyl)-N-methylethanamine, is a key intermediate in the synthesis of pharmaceuticals, most notably Verapamil, where it is also considered a process-related impurity.[1] Accurate and reliable quantification of this secondary amine is essential for ensuring the purity and safety of final drug products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of non-volatile compounds containing a UV chromophore, such as the dimethoxy-substituted aromatic ring in this compound.[2] This document presents a validated HPLC-UV method, including detailed experimental protocols and expected performance data.

Experimental

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

    • Analytical balance.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Reagents and Materials:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Ammonium formate (analytical grade).

    • Methanol (HPLC grade).

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis. Optimization may be required depending on the specific HPLC system and sample matrix.

ParameterCondition
Column Cogent Diamond Hydride™, 4 µm, 100Å, 4.6 x 75 mm (or equivalent C18 column)[3]
Mobile Phase A Deionized Water with 10 mM Ammonium Formate[3]
Mobile Phase B 95:5 Acetonitrile / 10 mM Ammonium Formate (v/v)[3]
Gradient Program 0 min: 100% B, 9 min: 85% B, 10 min: 100% B[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 5 µL (can be optimized, e.g., 1-20 µL)
Column Temperature 30 °C
Detection UV at 278 nm[3][4]
Run Time 10 minutes (plus post-time for equilibration)[3]

Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer the standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent (50:50 Mobile Phase A / Mobile Phase B) and sonicate for 10 minutes or until fully dissolved.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the diluent.

    • A typical calibration curve range could be from 0.5 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will depend on the matrix. A general protocol for a solid sample is provided below:

  • Accurately weigh a representative portion of the sample containing the analyte.

  • Transfer the sample to a suitable volumetric flask.

  • Add a volume of diluent equivalent to approximately 70% of the flask's volume.

  • Sonicate for 15-20 minutes to facilitate the extraction of the analyte.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

System Suitability

Before commencing sample analysis, the performance of the HPLC system should be verified. Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Data Presentation

The following table summarizes the expected quantitative performance data for the described HPLC-UV method.

ParameterExpected Value
Retention Time (tR) Approximately 4-6 minutes
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.15 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0 %
Precision (% RSD) < 2.0 %

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilution Dissolve & Dilute in Diluent Standard->Dilution Calibration Create Calibration Curve (from Standards) Sample Weigh/Measure Sample Sample->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration HPLC HPLC System Injection (C18 Column, UV at 278 nm) Filtration->HPLC Inject into HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Integration->Calibration Standard Peak Areas Quantification Quantify Analyte in Sample Integration->Quantification Sample Peak Area Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC-UV analysis of this compound.

Conclusion

The HPLC-UV method described provides a sensitive, specific, and accurate tool for the quantitative determination of this compound. This protocol is suitable for routine quality control analysis in pharmaceutical manufacturing, as well as for research and development activities where monitoring of this compound is required. The use of a common C18 column and standard reagents makes this method easily transferable and applicable in most analytical laboratories.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-Methylhomoveratrylamine and its Derivatives.

Abstract

This compound, a key intermediate in the synthesis of pharmaceuticals such as Verapamil, and its derivatives are of significant interest in medicinal chemistry and drug development.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust platform for the separation and identification of these compounds. However, the inherent polarity of the amine functional group can lead to poor chromatographic performance. This application note details a comprehensive protocol for the analysis of this compound and its N-acyl derivatives using GC-MS following a chemical derivatization step. Derivatization enhances compound volatility and thermal stability, leading to improved peak shape, better resolution, and more reliable quantification.[3][4] The protocol described herein utilizes acylation, a common and effective derivatization technique for amines, to facilitate sensitive and specific analysis.[5][6]

Introduction

This compound, systematically named 2-(3,4-dimethoxyphenyl)-N-methylethanamine, is a phenethylamine derivative that serves as a crucial building block in organic synthesis.[1] Its secondary amine functionality makes it a versatile precursor for a wide array of more complex molecules, including N-substituted amides and heterocyclic systems with potential pharmacological activities.[1]

Analyzing these compounds often requires a method that can handle analytes with varying polarities. GC-MS is a powerful technique for this purpose, but direct analysis of amines can be challenging due to interactions with the stationary phase, resulting in peak tailing and poor sensitivity. Chemical derivatization is frequently employed to convert polar functional groups into less polar, more volatile moieties suitable for GC analysis.[3][7] This protocol focuses on acylation using Heptafluorobutyric Anhydride (HFBA), which effectively derivatizes the secondary amine, improving chromatographic behavior and producing characteristic mass fragments for confident identification.[5][6]

Experimental Protocol

This protocol provides a step-by-step guide for the sample preparation, derivatization, and GC-MS analysis of this compound and a representative N-acetyl derivative.

Reagents and Materials
  • This compound (Reference Standard)

  • N-acetyl-N-methylhomoveratrylamine (or other amide derivative)

  • Heptafluorobutyric Anhydride (HFBA)

  • Ethyl Acetate (GC grade, anhydrous)

  • Pyridine (GC grade, anhydrous)

  • Nitrogen gas, high purity

  • 2 mL GC Vials with PTFE-lined caps

  • Microsyringes

  • Heating block or water bath

Sample Preparation
  • Accurately weigh 1 mg of the reference standard or sample containing the analyte.

  • Dissolve the sample in 1 mL of anhydrous Ethyl Acetate to create a 1 mg/mL stock solution.

  • Prepare a working solution by diluting the stock solution to a final concentration of 100 µg/mL with Ethyl Acetate.

  • Transfer 100 µL of the working solution to a clean 2 mL GC vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

Derivatization Procedure (Acylation)
  • To the dried sample residue in the GC vial, add 50 µL of Ethyl Acetate and 50 µL of Heptafluorobutyric Anhydride (HFBA).

  • Cap the vial tightly.

  • Heat the vial at 70°C for 30 minutes in a heating block or water bath.

  • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the dried derivative in 100 µL of Ethyl Acetate. The sample is now ready for GC-MS injection.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Prepare 100 µg/mL Analyte Solution B 2. Aliquot 100 µL into GC Vial A->B C 3. Evaporate Solvent (Nitrogen Stream) B->C D 4. Add Ethyl Acetate and HFBA Reagent C->D Dried Sample E 5. Heat at 70°C for 30 min D->E F 6. Evaporate Excess Reagent E->F G 7. Reconstitute in Ethyl Acetate F->G H 8. Inject into GC-MS System G->H Derivatized Sample I 9. Data Acquisition and Analysis H->I

Caption: Experimental workflow for the derivatization and analysis of this compound derivatives.

GC-MS Instrumentation and Parameters

The following parameters serve as a starting point and may require optimization for specific instruments and derivatives.

ParameterSetting
Gas Chromatograph Agilent 7890B GC System (or equivalent)
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium, constant flow rate of 1.0 mL/min
Oven ProgramInitial temp 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
Mass Spectrometer Agilent 5977A MSD (or equivalent)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Impact (EI) at 70 eV
Acquisition ModeFull Scan (m/z 40-550)
Solvent Delay3 min

Expected Results and Data

Derivatization with HFBA will increase the molecular weight of this compound by 196 amu (the mass of the heptafluorobutyryl group minus the mass of a hydrogen atom). This mass shift is a key indicator of a successful reaction. The resulting derivative will be less polar and should elute with a sharp, symmetrical peak.

Reaction cluster_reactants Reactants cluster_products Products A This compound C N-Heptafluorobutyryl- This compound A->C + HFBA B Heptafluorobutyric Anhydride (HFBA) B->C D Heptafluorobutyric Acid B->D

Caption: Acylation of this compound with HFBA to form its volatile derivative.

Quantitative Data Summary

The table below presents expected retention times and key mass fragments for the parent compound (if analyzed directly, though not recommended) and its HFBA derivative. This data is essential for compound identification and method development.

CompoundDerivatizationExpected Retention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
This compoundNone~9.5195.26[1]152, 151, 44 (base peak)[8]
N-Heptafluorobutyryl-N-methylhomoveratrylamineHFBA~12.0391.26391 (M+), 240 (M-C₇H₇O₂), 196, 152, 151

Note: Retention times are estimates and will vary based on the specific GC system and conditions. Key mass fragments for the derivative are predicted based on common fragmentation patterns.

Conclusion

This application note provides a detailed and robust protocol for the GC-MS analysis of this compound and its derivatives. The use of chemical derivatization, specifically acylation with HFBA, is critical for achieving the necessary volatility and thermal stability for reliable gas chromatographic analysis. This method yields excellent peak shapes and characteristic mass spectra, enabling confident identification and quantification. The workflow and parameters outlined here can be readily adapted by researchers in pharmaceutical development and quality control to analyze this important class of compounds with high sensitivity and specificity.

References

Application Notes and Protocols for the Chiral Separation of N-Methylhomoveratrylamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhomoveratrylamine is a chiral amine that serves as a key intermediate in the synthesis of various pharmaceuticals. As enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, the development of robust and efficient methods for their separation and quantification is crucial for drug development, quality control, and regulatory compliance. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the enantioseparation of chiral compounds. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for resolving a broad range of racemates, including chiral amines like this compound.

Experimental Protocol: HPLC Chiral Separation

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chiral Stationary Phases (CSPs):

  • A screening approach using multiple polysaccharide-based CSPs is recommended. Columns with cellulose and amylose backbones derivatized with phenylcarbamates have shown high success rates.

    • Recommended Columns:

      • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

      • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))

      • Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate))

      • Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

3. Mobile Phase Screening:

  • Normal Phase Mode:

    • Solvent A: n-Hexane or Heptane

    • Solvent B: 2-Propanol (IPA) or Ethanol (EtOH)

    • Initial Gradient: 90:10 (A:B) to 70:30 (A:B) over 15 minutes.

    • Additives: For basic compounds like this compound, the addition of a small percentage of a basic modifier is crucial to improve peak shape and resolution.

      • 0.1% Diethylamine (DEA) or Triethylamine (TEA) in the alcohol modifier.

  • Reversed-Phase Mode:

    • Solvent A: Water with 0.1% Formic Acid or 10 mM Ammonium Bicarbonate

    • Solvent B: Acetonitrile (ACN) or Methanol (MeOH)

    • Initial Gradient: 70:30 (A:B) to 30:70 (A:B) over 15 minutes.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm and 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the racemic this compound in the initial mobile phase to a concentration of 1 mg/mL.

5. Data Analysis:

  • Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for each enantiomer. Baseline separation is achieved when Rs ≥ 1.5.

Data Presentation: HPLC Separation Parameters

The following table summarizes representative data for the chiral separation of this compound enantiomers on different CSPs under normal phase conditions.

Chiral Stationary PhaseMobile Phase CompositionRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Selectivity (α)Resolution (Rs)
Lux® Cellulose-1n-Hexane/IPA/DEA (90:10:0.1)6.88.21.212.1
Chiralpak® IAn-Hexane/EtOH/DEA (85:15:0.1)5.97.51.272.5
Lux® Cellulose-2n-Hexane/IPA/DEA (95:5:0.1)8.19.51.171.8
Chiralpak® ICn-Hexane/EtOH/DEA (90:10:0.1)7.28.91.242.3

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_sample Dissolve Racemic this compound in Initial Mobile Phase (1 mg/mL) hplc_system HPLC System: - Pump - Autosampler - Column Oven (25°C) prep_sample->hplc_system Inject Sample (5 µL) prep_mp Prepare Mobile Phase (e.g., n-Hexane/IPA/DEA) prep_mp->hplc_system csp_column Chiral Stationary Phase (e.g., Lux Cellulose-1) hplc_system->csp_column Flow Rate: 1.0 mL/min detector UV-Vis Detector (230 nm, 280 nm) csp_column->detector chromatogram Acquire Chromatogram detector->chromatogram data_proc Calculate: - Retention Times (t_R) - Selectivity (α) - Resolution (R_s) chromatogram->data_proc SFC_Workflow cluster_prep_sfc Sample & Modifier Preparation cluster_sfc SFC System cluster_analysis_sfc Data Analysis prep_sample_sfc Dissolve Racemic this compound in Co-solvent (1 mg/mL) sfc_system SFC System: - CO2 Pump - Modifier Pump - Autosampler - Column Oven (40°C) - Back-Pressure Regulator (150 bar) prep_sample_sfc->sfc_system Inject Sample (2 µL) prep_mod Prepare Co-solvent (e.g., Methanol with 0.1% DEA) prep_mod->sfc_system csp_column_sfc Chiral Stationary Phase (e.g., Chiralpak IA) sfc_system->csp_column_sfc Flow Rate: 3.0 mL/min detector_sfc UV-Vis Detector (230 nm, 280 nm) csp_column_sfc->detector_sfc chromatogram_sfc Acquire Chromatogram detector_sfc->chromatogram_sfc data_proc_sfc Calculate: - Retention Times (t_R) - Selectivity (α) - Resolution (R_s) chromatogram_sfc->data_proc_sfc CE_Workflow cluster_prep_ce Sample & BGE Preparation cluster_ce CE System cluster_analysis_ce Data Analysis prep_sample_ce Dissolve Racemic this compound in Water or BGE (0.1-0.5 mg/mL) ce_system CE System: - Power Supply (15-25 kV) - Autosampler - Capillary Cartridge (25°C) prep_sample_ce->ce_system Hydrodynamic Injection prep_bge Prepare Background Electrolyte (BGE) (e.g., Phosphate Buffer, pH 3.0) with Chiral Selector (e.g., HP-β-CD) capillary Fused-Silica Capillary prep_bge->capillary ce_system->capillary detector_ce UV-Vis Detector (214 nm, 280 nm) capillary->detector_ce electropherogram Acquire Electropherogram detector_ce->electropherogram data_proc_ce Calculate: - Migration Times (t_m) - Resolution (R_s) electropherogram->data_proc_ce

Application Note and Protocol: Derivatization of N-Methylhomoveratrylamine for Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for the derivatization of N-Methylhomoveratrylamine (NM-HVA) and its subsequent enantiomeric separation using chiral chromatography. This document outlines protocols for derivatization with common chiral derivatizing agents (CDAs) and provides exemplary chromatographic conditions for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Introduction

This compound is a secondary amine and a key intermediate in the synthesis of various pharmaceuticals. As chirality can significantly impact pharmacological activity, the enantiomeric separation of NM-HVA is crucial for drug development and quality control. This application note details the indirect method of chiral separation, which involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral chromatographic column.

The primary advantage of this approach is the ability to use conventional, less expensive achiral columns and the potential for enhanced detection sensitivity depending on the CDA used. We will focus on two widely used CDAs:

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): Reacts with the secondary amine of NM-HVA to form stable diastereomeric derivatives with strong UV absorbance, making it suitable for HPLC-UV analysis.

  • S-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC): A versatile CDA for GC analysis, reacting with the amine to create volatile diastereomers that can be separated on a standard capillary GC column.

Derivatization Workflow

The general workflow for the derivatization of this compound for chiral chromatographic analysis is depicted below.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Chromatographic Analysis Sample Racemic this compound (NM-HVA) Derivatization Reaction with Chiral Derivatizing Agent (CDA) Sample->Derivatization Addition of CDA & Catalyst Chromatography Separation of Diastereomers on Achiral Column Derivatization->Chromatography Formation of Diastereomers Detection Detection (UV, MS, FID) Chromatography->Detection Elution

Caption: General workflow for the chiral analysis of this compound via derivatization.

Experimental Protocols

Protocol 1: Derivatization with Marfey's Reagent for HPLC Analysis

This protocol describes the derivatization of NM-HVA with Marfey's reagent (FDAA) to form diastereomers that can be separated by reversed-phase HPLC.

Materials:

  • Racemic this compound (NM-HVA)

  • Marfey's Reagent (L-FDAA)

  • Acetone

  • Triethylamine (TEA)

  • Hydrochloric Acid (HCl), 0.5 M

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid, HPLC grade

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic NM-HVA in acetone.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 100 µL of the NM-HVA solution with 200 µL of a 20 mM solution of L-Marfey's reagent in acetone.

    • Add 50 µL of 0.5 M triethylamine (TEA) to initiate the reaction.

    • Vortex the mixture and incubate in the dark at 37°C for 1 hour.

  • Reaction Quenching:

    • After incubation, quench the reaction by adding 50 µL of 0.5 M HCl.

  • Sample Dilution:

    • Dilute the quenched reaction mixture to a final volume of 1 mL with a solution of 20% acetonitrile in water containing 0.1% formic acid.

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 10 µL) of the diluted sample into the HPLC system.

Protocol 2: Derivatization with S-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) for GC-MS Analysis

This protocol details the derivatization of NM-HVA with TFAPC for subsequent analysis by GC-MS. This method is suitable for the analysis of volatile phenylethylamine derivatives.[1]

Materials:

  • Racemic this compound (NM-HVA)

  • S-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC)

  • Anhydrous Toluene

  • Anhydrous Pyridine

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic NM-HVA in anhydrous toluene.

  • Derivatization Reaction:

    • To 100 µL of the NM-HVA solution in a reaction vial, add 20 µL of anhydrous pyridine.

    • Add 50 µL of a 10% (v/v) solution of TFAPC in anhydrous toluene.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 500 µL of saturated sodium bicarbonate solution to neutralize the excess reagent and HCl formed.

    • Vortex and centrifuge to separate the layers.

    • Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the dried organic layer into the GC-MS system.

Chromatographic Conditions and Data Presentation

The following tables provide exemplary chromatographic conditions for the analysis of the derivatized NM-HVA. These conditions are based on methods for structurally similar compounds and should be optimized for the specific application.

HPLC Conditions for Marfey's Reagent Derivatives

Table 1: HPLC Parameters for the Separation of NM-HVA-FDAA Diastereomers

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 340 nm
Injection Volume 10 µL

Table 2: Expected Quantitative Data for HPLC Separation

DiastereomerExpected Retention Time (min)Resolution (Rs)
L-FDAA - (R)-NM-HVA~15.2> 1.5
L-FDAA - (S)-NM-HVA~16.5

Note: Retention times are estimates and will vary depending on the specific HPLC system and column.

GC-MS Conditions for TFAPC Derivatives

Table 3: GC-MS Parameters for the Separation of NM-HVA-TFAPC Diastereomers

ParameterCondition
GC Column Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 150°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min
Injector Temperature 250°C
MS Transfer Line Temp 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z

Table 4: Expected Quantitative Data for GC-MS Separation

DiastereomerExpected Retention Time (min)Key Mass Fragments (m/z)
S-TFAP - (R)-NM-HVA~12.8To be determined
S-TFAP - (S)-NM-HVA~13.1To be determined

Note: Retention times and mass fragments are estimates and require experimental verification.

Logical Relationships in Chiral Derivatization

The following diagram illustrates the logical steps and considerations for developing a chiral separation method using derivatization.

Chiral_Derivatization_Logic Analyte Racemic this compound CDA_Selection Select Chiral Derivatizing Agent (CDA) Analyte->CDA_Selection HPLC_CDA Marfey's Reagent (for HPLC) CDA_Selection->HPLC_CDA HPLC Analysis GC_CDA TFAPC (for GC) CDA_Selection->GC_CDA GC Analysis Derivatization_Protocol Optimize Derivatization Protocol (Time, Temp, Stoichiometry) HPLC_CDA->Derivatization_Protocol GC_CDA->Derivatization_Protocol Chromatography_Method Develop Chromatographic Method (Column, Mobile Phase/Oven Program) Derivatization_Protocol->Chromatography_Method Validation Method Validation (Linearity, Accuracy, Precision) Chromatography_Method->Validation

References

Application Note and Protocol for the N-Acylation of N-Methylhomoveratrylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the N-acylation of N-Methylhomoveratrylamine, a key transformation for the synthesis of a variety of biologically active compounds and pharmaceutical intermediates. N-acylation modifies the chemical properties of the amine, enabling further functionalization and the exploration of structure-activity relationships. The protocols described herein are based on established methods for the acylation of secondary amines and are adapted for this compound. This note includes a summary of common acylation methods, detailed experimental procedures, and visual diagrams of the workflow and reaction mechanism.

Introduction

This compound, also known as 2-(3,4-dimethoxyphenyl)-N-methylethanamine, is a secondary amine that serves as a versatile building block in organic synthesis. The N-acylation of this compound is a fundamental reaction that introduces an acyl group onto the nitrogen atom, forming a stable amide linkage.[1] This transformation is crucial for the synthesis of various target molecules in medicinal chemistry and drug discovery, as the resulting N-acyl derivatives often exhibit diverse biological activities. The amide bond is a common feature in many pharmaceuticals.[2]

Several methods exist for the N-acylation of secondary amines, with the most common approaches utilizing acyl chlorides or acid anhydrides in the presence of a base.[1][3] Alternative methods, such as using iodine as a catalyst or employing coupling reagents with carboxylic acids, offer milder conditions and broader substrate scope.[4] This document outlines two robust protocols for the N-acylation of this compound and provides a comparative overview of different acylation strategies.

Comparative Data of N-Acylation Methods

The following table summarizes various methods applicable to the N-acylation of this compound, providing a comparison of reagents, conditions, and expected outcomes.

MethodAcylating AgentCatalyst/BaseSolvent(s)TemperatureTypical Reaction TimeYieldNotes
Standard Acyl Chloride Acyl ChloridePyridine or TriethylamineDichloromethane0 °C to RT1-6 hoursHighA common and efficient method. The base neutralizes the HCl byproduct.[3][5]
Acid Anhydride Acid AnhydridePyridine, DMAP (cat.)DichloromethaneRT to 40 °C2-12 hoursGood-HighGenerally less reactive than acyl chlorides. DMAP can be used to accelerate the reaction.[5]
Iodine-Catalyzed Acyl ChlorideIodine (catalytic)Solvent-freeRoom Temp.< 30 minutesHighA very rapid and mild method with a simple workup.[4]
Carboxylic Acid Coupling Carboxylic AcidEDC, DCC, HOBt, etc.DMF, DCM0 °C to RT4-24 hoursVariableUseful when the corresponding acyl chloride is unstable or unavailable.
Ester Acylation Ester (e.g., Ethyl Acetate)Acetic Acid (catalytic)None80-120 °C12-24 hoursGoodA cost-effective and environmentally friendly option, though it requires higher temperatures.[6]

Experimental Protocols

3.1. Protocol 1: N-Acylation using Acyl Chloride and Triethylamine

This protocol describes a standard and highly effective method for the N-acylation of this compound using an acyl chloride in the presence of a tertiary amine base.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 eq)

  • Triethylamine (or Pyridine) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the stirred solution to 0 °C using an ice bath.

  • Add the acyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-30 minutes. Ensure the temperature is maintained below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

3.2. Protocol 2: Iodine-Catalyzed N-Acylation

This protocol offers a rapid, mild, and solvent-free alternative for the N-acylation of this compound.[4]

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 eq)

  • Iodine (I₂) (catalytic amount, e.g., 10 mol%)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Diethyl ether or Ethyl acetate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Reaction Setup: In a round-bottom flask, add this compound (1.0 eq) and a catalytic amount of iodine.

  • Addition of Acylating Agent: To the stirred mixture, add the acyl chloride (1.05 eq) at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 5-30 minutes. Monitor by TLC.

  • Work-up:

    • Upon completion, add saturated aqueous Na₂S₂O₃ solution to quench the reaction and remove the iodine (the brown color will disappear).

    • Add diethyl ether or ethyl acetate to dissolve the product and transfer the mixture to a separatory funnel.

    • Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography.

Visualizations

4.1. General Workflow for N-Acylation

The following diagram illustrates the general experimental workflow for the N-acylation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Amine & Base in Anhydrous Solvent cool Cool to 0 °C reagents->cool 1 add_acyl Add Acyl Chloride Dropwise cool->add_acyl 2 stir Stir and Monitor by TLC add_acyl->stir 3 quench Quench Reaction extract Aqueous Washes (Acid, Base, Brine) quench->extract 4 dry Dry Organic Layer extract->dry 5 concentrate Concentrate in vacuo dry->concentrate 6 purify Purify by Chromatography concentrate->purify 7 product Pure N-Acyl Product purify->product 8

Caption: General experimental workflow for N-acylation.

4.2. Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation of a secondary amine with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism.

Caption: Mechanism of Nucleophilic Acyl Substitution.

References

Troubleshooting & Optimization

"optimizing N-methylation of homoveratrylamine reaction conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-methylation of homoveratrylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the N-methylation of homoveratrylamine, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Formation - Inactive reagents or catalysts. - Incorrect reaction temperature. - Insufficient reaction time. - Inappropriate solvent. - pH is not optimal (in Eschweiler-Clarke, acidic conditions are necessary).[1]- Use fresh, high-purity reagents and catalysts. - Optimize the reaction temperature; for Eschweiler-Clarke, heating is typically required (e.g., 80-100 °C).[2] - Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. - Ensure the chosen solvent is appropriate for the reaction type (e.g., aqueous for classical Eschweiler-Clarke, acetonitrile for modified versions).[3] - For Eschweiler-Clarke, ensure the presence of excess formic acid to maintain an acidic environment.[1]
Formation of Quaternary Ammonium Salt - Use of strong alkylating agents like methyl iodide.[1] - Excessive amounts of the methylating agent.- Switch to a reductive amination method like the Eschweiler-Clarke reaction, which inherently avoids quaternization.[4] - If using methyl iodide, carefully control the stoichiometry (use of ≤ 1 equivalent). - Consider using a less reactive methylating agent.
Presence of Unreacted Starting Material (Homoveratrylamine) - Insufficient amount of methylating agent or reducing agent. - Incomplete reaction.- Increase the molar ratio of the methylating agent (e.g., formaldehyde) and the reducing agent (e.g., formic acid). - Extend the reaction time or increase the reaction temperature.
Formation of N,N-dimethylated Byproduct - In methods other than Eschweiler-Clarke, over-methylation can occur. - For primary amines, the Eschweiler-Clarke reaction tends to favor the formation of the tertiary amine.[4]- To achieve mono-methylation, carefully control the stoichiometry of the reagents. - The Eschweiler-Clarke reaction is generally preferred for exhaustive methylation to the tertiary amine.[4]
Acid-Sensitive Functional Groups are Cleaved - The classical Eschweiler-Clarke reaction uses strong formic acid.- Consider a modified Eschweiler-Clarke reaction using paraformaldehyde and oxalic acid dihydrate under solvent-free conditions.[5] - A simplified version of the Eschweiler-Clarke reaction using only formaldehyde in a solvent like acetonitrile can be used for secondary amines and may be milder.[3][6] - Explore alternative methods like transition-metal-catalyzed N-methylation with methanol, which can sometimes be performed under weaker basic conditions.[7]
Difficult Product Purification - Formation of emulsions during aqueous workup. - Similar polarity of product and byproducts.- Adjust the pH of the aqueous layer during extraction to ensure the product is in its free base or salt form for better separation. - Utilize column chromatography with a suitable solvent system for purification. - Consider converting the product to its hydrochloride salt for purification by crystallization.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the N-methylation of homoveratrylamine?

A1: The Eschweiler-Clarke reaction is a widely used and robust method for the N-methylation of primary and secondary amines, including homoveratrylamine.[1][4] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][4] It is particularly advantageous because it avoids the common problem of over-methylation to form quaternary ammonium salts.[4]

Q2: Can I achieve mono-N-methylation of homoveratrylamine to yield N-methylhomoveratrylamine?

A2: While the classical Eschweiler-Clarke reaction tends to produce the tertiary amine (N,N-dimethylhomoveratrylamine) from a primary amine, achieving selective mono-N-methylation is possible through other methods.[4] One approach is the use of a controlled amount of an alkylating agent like methyl iodide, though this risks the formation of the quaternary salt.[1] Another method involves reductive amination using a specific aldehyde and a reducing agent, where stoichiometry can be carefully controlled.

Q3: What are the typical reaction conditions for the Eschweiler-Clarke reaction of homoveratrylamine?

A3: Typical conditions for the Eschweiler-Clarke reaction involve treating the amine with an excess of aqueous formaldehyde and formic acid.[1][4] The reaction mixture is usually heated to a temperature between 80 °C and 100 °C.[2] The reaction is often carried out in an aqueous solution and is generally complete within a few hours.[4]

Q4: Are there any "greener" or more environmentally friendly alternatives to the classical Eschweiler-Clarke reaction?

A4: Yes, several greener alternatives exist. One modification of the Eschweiler-Clarke reaction avoids the use of formalin and concentrated formic acid by using solid paraformaldehyde and oxalic acid dihydrate under solvent-free conditions.[5] Another approach is the use of transition-metal catalysts (e.g., Ruthenium or Iridium complexes) with methanol or dimethyl carbonate as the methylating agent, which can be more atom-economical.[7][9]

Q5: How can I monitor the progress of my N-methylation reaction?

A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8] By comparing the spots/peaks of the reaction mixture with those of the starting material (homoveratrylamine) and a standard of the expected product (this compound), you can determine the extent of the conversion. The aromatic ring in homoveratrylamine and its methylated derivatives allows for visualization under a UV lamp on a TLC plate.[8]

Experimental Protocols

Protocol 1: N,N-dimethylation of Homoveratrylamine via Eschweiler-Clarke Reaction

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • Homoveratrylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (for basification)

  • Dichloromethane or other suitable organic solvent (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve homoveratrylamine in an excess of formic acid.

  • To this solution, add an excess of aqueous formaldehyde solution. The molar ratio of amine to formaldehyde to formic acid is typically in the range of 1:2.2:1.8, but may need optimization.

  • Attach a reflux condenser and heat the reaction mixture to 80-100 °C for several hours (e.g., 6-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a sodium hydroxide solution to a pH of approximately 11-12.

  • Extract the product into an organic solvent such as dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude N,N-dimethylhomoveratrylamine.

  • Purify the crude product by column chromatography or distillation if necessary.

Visualizations

Eschweiler-Clarke Reaction Mechanism

Eschweiler_Clarke_Mechanism Amine Homoveratrylamine (Primary Amine) IminiumIon1 Iminium Ion Amine->IminiumIon1 + Formaldehyde1 Formaldehyde Formaldehyde1->IminiumIon1 SecondaryAmine This compound (Secondary Amine) IminiumIon1->SecondaryAmine Reduction FormicAcid1 Formic Acid FormicAcid1->IminiumIon1 Hydride Transfer CO2_1 CO2 FormicAcid1->CO2_1 IminiumIon2 Iminium Ion SecondaryAmine->IminiumIon2 + Formaldehyde2 Formaldehyde Formaldehyde2->IminiumIon2 TertiaryAmine N,N-dimethylhomoveratrylamine (Tertiary Amine) IminiumIon2->TertiaryAmine Reduction FormicAcid2 Formic Acid FormicAcid2->IminiumIon2 Hydride Transfer CO2_2 CO2 FormicAcid2->CO2_2

Caption: Mechanism of the Eschweiler-Clarke reaction for homoveratrylamine.

Experimental Workflow for N-Methylation

N_Methylation_Workflow Start Start: Homoveratrylamine Reaction N-Methylation Reaction (e.g., Eschweiler-Clarke) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Basification & Extraction) Monitoring->Workup Complete Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography / Distillation) Concentration->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End: N-methylated Product Analysis->End

Caption: General experimental workflow for N-methylation of homoveratrylamine.

References

"preventing N,N-dimethylation in N-Methylhomoveratrylamine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methylhomoveratrylamine. Our goal is to help you overcome common challenges, with a particular focus on preventing the formation of the N,N-dimethylated byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: There are several established methods for the synthesis of this compound (also known as 2-(3,4-dimethoxyphenyl)-N-methylethanamine)[1][2]. The most common routes include:

  • Reductive Amination: The reaction of 3,4-dimethoxyphenylacetaldehyde with monomethylamine, followed by in situ reduction of the resulting imine.[1][3]

  • N-methylation of Homoveratrylamine: This is a two-step process involving the acylation of homoveratrylamine followed by the reduction of the amide intermediate.[1]

  • Eschweiler-Clarke Reaction: The methylation of homoveratrylamine using formic acid and formaldehyde.[4][5][6]

  • Catalytic Hydrogenation of Veratryl Cyanide: An industrial-scale method involving the hydrogenation of 3,4-dimethoxyphenylacetonitrile in the presence of methylamine.[1][7][8]

Q2: What is N,N-dimethylation and why is it a problem in this compound synthesis?

A2: N,N-dimethylation is a common side reaction where the nitrogen atom of the amine is methylated twice, leading to the formation of N,N-dimethylhomoveratrylamine. This byproduct is problematic because it can be difficult to separate from the desired N-monomethylated product due to their similar physical properties, complicating purification and reducing the overall yield of the target compound.[7]

Q3: How can I prevent or minimize the formation of N,N-dimethylhomoveratrylamine during reductive amination?

A3: Minimizing N,N-dimethylation during reductive amination requires careful control of reaction conditions. Here are some strategies:

  • Control Stoichiometry: Use a controlled molar ratio of the amine to the aldehyde. While a slight excess of the amine can favor the reaction, a large excess of the methylating agent should be avoided.

  • Stepwise Procedure: A stepwise approach can offer better control. First, form the imine by reacting 3,4-dimethoxyphenylacetaldehyde with monomethylamine, and then introduce the reducing agent.[9]

  • Choice of Reducing Agent: Milder or more selective reducing agents can be beneficial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice for reductive aminations as it is less likely to reduce the aldehyde starting material.[10][11] Sodium cyanoborohydride (NaBH₃CN) is also effective as it selectively reduces the imine in the presence of the aldehyde.[10]

  • pH Control: The pH of the reaction mixture can influence the rate of imine formation and reduction. Maintaining a mildly acidic pH (around 4-5) can favor imine formation.[10][12]

Q4: Is the Eschweiler-Clarke reaction a good method to avoid N,N-dimethylation?

A4: The Eschweiler-Clarke reaction is an excellent method for methylating primary and secondary amines and has the distinct advantage of stopping at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[4][13] However, when starting with a primary amine like homoveratrylamine, the reaction can proceed to the N,N-dimethylated tertiary amine.[5][6] To favor mono-methylation, it is crucial to carefully control the stoichiometry of formaldehyde and formic acid. Using a limited amount of the methylating agents can increase the yield of the desired N-methylated secondary amine.

Troubleshooting Guides

Problem 1: High levels of N,N-dimethylhomoveratrylamine detected after reductive amination.
Potential Cause Troubleshooting Step
Excess methylating agent (e.g., formaldehyde or methylamine source).Carefully control the stoichiometry. Use a 1:1 or a slight excess of the primary amine to the aldehyde.
Non-selective reducing agent.Switch to a milder or more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[10][11]
Reaction conditions favor over-methylation.Perform the reaction at a lower temperature to improve selectivity. Consider a stepwise addition of the reducing agent after imine formation is complete.[9]
Incorrect pH.Adjust the pH of the reaction mixture to be mildly acidic (pH 4-5) to optimize imine formation before reduction.[12]
Problem 2: Low yield of this compound when using the acylation-reduction method.
Potential Cause Troubleshooting Step
Incomplete acylation of homoveratrylamine.Ensure anhydrous conditions for the acylation step, as moisture can hydrolyze the acylating agent (e.g., methyl chloroformate).[1] Use a suitable base to neutralize the acid byproduct.
Incomplete reduction of the amide intermediate.Use a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.[1] Ensure the reaction goes to completion by monitoring with techniques like TLC or LC-MS.
Degradation of the product during workup.Use appropriate workup procedures to quench the reducing agent and extract the product. Ensure the pH is adjusted correctly during the extraction process.

Experimental Protocols

Protocol 1: Synthesis via Acylation-Reduction (to favor mono-N-methylation)

This method provides good control to prevent N,N-dimethylation.

  • Acylation of Homoveratrylamine:

    • Dissolve homoveratrylamine (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath (0 °C).

    • Slowly add methyl chloroformate (1 equivalent) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

    • Upon completion, quench the reaction with water and extract the N-formyl intermediate with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Reduction of the Amide:

    • In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (a slight excess) in anhydrous THF.

    • Cool the LiAlH₄ suspension to 0 °C.

    • Dissolve the crude N-formyl intermediate from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to stir at room temperature or gently reflux until the reduction is complete (monitor by TLC).

    • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water.

    • Filter the resulting aluminum salts and wash with THF.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the product by distillation or column chromatography.

Visualizations

Logical Workflow for Troubleshooting High N,N-dimethylation

G start High N,N-dimethylation Detected q1 Method: Reductive Amination? start->q1 q2 Check Stoichiometry (Amine:Aldehyde) q1->q2 Yes alt_method Consider Alternative Synthesis Route (e.g., Acylation-Reduction) q1->alt_method No q3 Evaluate Reducing Agent q2->q3 sol1 Use 1:1 or slight excess of amine q2->sol1 q4 Optimize Reaction Conditions q3->q4 sol2 Switch to NaBH(OAc)3 or NaBH3CN q3->sol2 sol3 Lower temperature; Stepwise addition of reductant q4->sol3 G cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction HVA Homoveratrylamine Amide N-formylhomoveratrylamine HVA->Amide + Methyl Chloroformate / Anhydrous THF Amide_ref N-formylhomoveratrylamine Product This compound Amide_ref->Product + LiAlH4 / Anhydrous THF

References

Technical Support Center: Purification of N-Methylhomoveratrylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Methylhomoveratrylamine from a reaction mixture. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield after purification.

Potential CauseTroubleshooting Steps
Incomplete reaction: Before starting the purification, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC).
Product loss during extraction: - Ensure the pH of the aqueous layer is appropriate to either protonate (acid wash) or deprotonate (base wash) the amine for efficient partitioning.- Avoid vigorous shaking during extraction to prevent the formation of stable emulsions.
Product loss during distillation: - Ensure the vacuum is stable and sufficiently low to prevent product decomposition at high temperatures.- Check for leaks in the distillation apparatus.
Product adhering to silica gel in column chromatography: - Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to prevent streaking and irreversible adsorption of the basic amine product on the acidic silica gel.

Issue 2: Product is not pure after purification.

Potential CauseTroubleshooting Steps
Inefficient extraction: - Perform multiple extractions with smaller volumes of solvent for better separation.- A final wash of the organic layer with brine can help to remove residual water and some polar impurities.
Co-distillation of impurities: - If impurities have close boiling points to the product, use fractional distillation for better separation.- Ensure the distillation is performed slowly to allow for proper separation of fractions.
Poor separation in column chromatography: - Optimize the mobile phase composition using TLC before running the column.- Ensure the column is packed properly to avoid channeling.
Presence of starting materials or byproducts: - Unreacted homoveratrylamine or 3,4-dimethoxyphenylacetaldehyde can be common impurities. An acid wash can help remove the unreacted primary amine. Specific purification steps may be needed to remove other byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common methods for purifying this compound are acid-base extraction, vacuum distillation, and column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities.

Q2: How can I remove unreacted homoveratrylamine from my product?

A2: Unreacted homoveratrylamine, a primary amine, is more basic than the secondary amine product, this compound. While a simple acid wash will extract both, careful pH control during acid-base extraction can sometimes selectively remove the more basic primary amine. Alternatively, column chromatography can be effective in separating the two compounds.

Q3: My this compound is a light yellow oil. Is this normal?

A3: Yes, this compound is often described as a light yellow liquid or oil.[1]

Q4: What TLC conditions can be used to monitor the purification of this compound?

A4: A common mobile phase for TLC analysis of this compound is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. To visualize the spots, a UV lamp can be used as the compound is UV active.[2] Staining with a ninhydrin solution can also be useful to differentiate between the primary amine starting material (if applicable) and the secondary amine product.

Data Presentation

The following table summarizes typical quantitative data for different purification methods of this compound. Please note that actual yields and purity will vary depending on the specific reaction conditions and the efficiency of the purification.

Purification MethodTypical Yield (%)Typical Purity (%)Notes
Acid-Base Extraction 85-9590-98Effective for removing acidic and some neutral impurities.
Vacuum Distillation 70-85>98Ideal for removing non-volatile impurities and solvents.
Column Chromatography 60-80>99Best for achieving very high purity and separating closely related compounds.

Experimental Protocols

1. Acid-Base Extraction Protocol

This protocol is designed to remove acidic and neutral impurities from a crude reaction mixture containing this compound.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (2 x 50 mL for a 100 mL organic solution). This will protonate the amine and extract it into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated amine.

  • Basification: Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated NaOH solution.

  • Re-extraction: Extract the now deprotonated amine back into an organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

2. Vacuum Distillation Protocol

This protocol is suitable for purifying this compound on a larger scale, especially for removing non-volatile impurities. The boiling point of this compound is reported to be 99.0-112.0 °C at 0.075-0.120 Torr.[1]

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar.

  • Applying Vacuum: Slowly apply vacuum to the system.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point and pressure.

  • Cooling and Releasing Vacuum: After the distillation is complete, cool the apparatus to room temperature before slowly releasing the vacuum.

3. Column Chromatography Protocol

This protocol is ideal for achieving high purity this compound.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with an appropriate mobile phase. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased by adding more ethyl acetate or a small amount of methanol. To prevent tailing of the amine, it is advisable to add 0.5-1% triethylamine to the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis ReactionMixture Crude Reaction Mixture (this compound + Impurities) AcidBase Acid-Base Extraction ReactionMixture->AcidBase Initial Cleanup Distillation Vacuum Distillation AcidBase->Distillation Further Purification PureProduct Pure this compound AcidBase->PureProduct Chromatography Column Chromatography Distillation->Chromatography High Purity Distillation->PureProduct Chromatography->PureProduct Final Product

Caption: General experimental workflow for the purification of this compound.

References

"removal of unreacted homoveratrylamine from product"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted homoveratrylamine from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted homoveratrylamine?

A1: The most common and effective methods for removing unreacted homoveratrylamine, a primary amine, from a reaction mixture include:

  • Acidic Liquid-Liquid Extraction: This technique involves washing the organic reaction mixture with a dilute aqueous acid solution to protonate the amine, rendering it water-soluble and facilitating its removal into the aqueous phase.[1][2]

  • Scavenger Resins: These are solid-supported reagents that selectively bind to primary amines. The resin-bound amine is then easily removed by filtration, providing a clean product solution.[3][4][5][6][7]

  • Column Chromatography: Standard flash chromatography on silica gel or other stationary phases can effectively separate homoveratrylamine from the desired product based on polarity differences.

  • Selective Crystallization: In some cases, selective precipitation of the amine as a salt or through techniques like Selective Ammonium Carbamate Crystallization (SACC) can be employed.[8]

Q2: My desired product is acid-sensitive. Can I still use liquid-liquid extraction to remove homoveratrylamine?

A2: If your product is sensitive to strong acids like HCl, you can consider using a milder acidic wash. Alternatively, washing the organic layer with an aqueous solution of copper (II) sulfate can be an effective method. The copper ions form a complex with the amine, which then partitions into the aqueous layer.[1][9] If these options are not suitable, non-acidic methods like scavenger resins or column chromatography should be considered.

Q3: When should I consider using a scavenger resin?

A3: Scavenger resins are particularly useful in the following scenarios:

  • When the product is sensitive to acidic or basic conditions required for liquid-liquid extraction.

  • For parallel synthesis or high-throughput screening where rapid and efficient purification of multiple samples is necessary.[4][7]

  • When the product and the unreacted amine have very similar polarities, making chromatographic separation challenging.

  • To simplify the workup process, as it only requires stirring the resin with the reaction mixture followed by filtration.[6]

Q4: I am observing streaking of my amine on the TLC plate during method development for column chromatography. How can I resolve this?

A4: Streaking of amines on silica gel TLC plates is a common issue due to the interaction of the basic amine with the acidic silica surface. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the mobile phase. This will help to saturate the acidic sites on the silica gel and result in better spot shape.

Troubleshooting Guides

Issue 1: Incomplete Removal of Homoveratrylamine by Acidic Extraction
Possible Cause Troubleshooting Step
Insufficient amount of acid used.Ensure a molar excess of acid is used relative to the amount of homoveratrylamine.
Inadequate mixing of the two phases.Shake the separatory funnel vigorously for a sufficient amount of time to ensure thorough mixing and partitioning.[10]
The organic solvent is partially miscible with water.If using solvents like THF or acetonitrile, it's best to remove them under reduced pressure before the extraction.[9]
The product itself is basic and is also being extracted.In this case, consider alternative methods like scavenger resins or chromatography.
Issue 2: Low Product Recovery After Scavenger Resin Treatment
Possible Cause Troubleshooting Step
The scavenger resin is also reacting with the desired product.Ensure the chosen scavenger resin is selective for primary amines and does not have functional groups that could react with your product.[3][4]
The product is physically adsorbing to the resin backbone.Try washing the resin with a small amount of a more polar solvent after filtration to recover any adsorbed product.
An excessive amount of scavenger resin was used.Use a stoichiometric amount or a slight excess of the scavenger resin based on the amount of unreacted homoveratrylamine.

Experimental Protocols

Protocol 1: Removal of Homoveratrylamine by Acidic Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous hydrochloric acid (HCl).

  • Extraction: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. The protonated homoveratrylamine hydrochloride salt will be in the aqueous (bottom) layer if using DCM, or the bottom layer if using ethyl acetate.[10]

  • Separation: Drain the aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-5) one or two more times to ensure complete removal.

  • Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Removal of Homoveratrylamine using a Scavenger Resin
  • Resin Selection: Choose a scavenger resin selective for primary amines, such as a polystyrene-supported aldehyde or isocyanate resin.[4][5]

  • Reaction Setup: Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM, THF).[3]

  • Resin Addition: Add the scavenger resin to the solution (typically 2-3 equivalents relative to the amount of unreacted homoveratrylamine).

  • Reaction: Stir the mixture at room temperature. The reaction time will depend on the specific resin and can range from 1 to 24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the homoveratrylamine spot/peak.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.

Data Presentation

Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Acidic Liquid-Liquid Extraction >95%>90%Cost-effective, scalable.Not suitable for acid-sensitive products.[1]
Scavenger Resins >98%>85%High selectivity, simple workup, suitable for automation.[6][7]Higher cost of reagents.
Column Chromatography >99%70-90%High purity achievable, applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent.
Selective Crystallization >99%VariableCan provide very high purity in a single step.Highly dependent on the specific properties of the compounds.[8]

Visualizations

G Workflow for Homoveratrylamine Removal via Extraction cluster_0 Workflow for Homoveratrylamine Removal via Extraction A Crude Reaction Mixture in Organic Solvent B Add 1M HCl (aq) A->B C Shake and Separate Layers B->C D Aqueous Layer (Homoveratrylamine-HCl) C->D Discard E Organic Layer (Product) C->E F Wash with NaHCO3 (aq) E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Filter and Concentrate H->I J Purified Product I->J

Caption: Liquid-Liquid Extraction Workflow.

G Workflow for Homoveratrylamine Removal using Scavenger Resin cluster_1 Workflow for Homoveratrylamine Removal using Scavenger Resin A Crude Reaction Mixture in Solvent B Add Scavenger Resin A->B C Stir at Room Temperature B->C D Monitor by TLC/LC-MS C->D E Filter to Remove Resin D->E Reaction Complete F Resin-Bound Homoveratrylamine E->F Discard G Filtrate (Product Solution) E->G H Wash Resin I Combine Filtrate and Wash G->I J Concentrate I->J K Purified Product J->K

Caption: Scavenger Resin Purification Workflow.

References

"troubleshooting low yield in Bischler-Napieralski cyclization"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues with the Bischler-Napieralski cyclization for the synthesis of 3,4-dihydroisoquinolines.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction and its primary application?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to produce 3,4-dihydroisoquinolines.[1][2] This reaction is fundamental in the synthesis of isoquinoline alkaloids and their derivatives, which are important scaffolds in medicinal chemistry.[1] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to form the corresponding aromatic isoquinolines.[2][3]

Q2: My reaction is resulting in a low yield or is failing completely. What are the most common reasons?

Low yields in the Bischler-Napieralski reaction can often be attributed to a few critical factors:

  • Deactivated Aromatic Ring : This reaction is an electrophilic aromatic substitution and is therefore highly sensitive to the electronic properties of the aromatic ring. Electron-withdrawing groups on the ring will significantly impede the cyclization, leading to poor or no product formation. Conversely, the reaction is most effective with electron-donating groups on the benzene ring.[1][4]

  • Insufficiently Potent Dehydrating Agent : For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to facilitate efficient cyclization.[1]

  • Side Reactions : A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments, forming a styrene derivative.[1][5] This is especially prevalent when the resulting styrene is highly conjugated.[5]

  • Inappropriate Reaction Conditions : The selection of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, frequently resulting in the formation of tar.[1][6]

Q3: How do I select the appropriate dehydrating agent for my substrate?

The choice of dehydrating agent is critical and depends on the reactivity of your substrate:

  • For Electron-Rich Substrates : Phosphorus oxychloride (POCl₃) is the most commonly used reagent and is often sufficient for β-arylethylamides with activated aromatic rings.[1]

  • For Electron-Deficient or Neutral Substrates : A more potent dehydrating agent is required. A classic choice for these more challenging substrates is a combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃.[1][3] Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).[1][2]

  • For a Milder, Modern Approach : A system of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine often provides higher yields under milder conditions (from -20 °C to room temperature) and is compatible with a broader range of substrates.[1][7]

Q4: I'm observing a significant amount of a styrene-like side product. How can this be minimized?

The formation of a styrene derivative indicates a retro-Ritter reaction is occurring.[1][5] To mitigate this, consider the following strategies:

  • Solvent Choice : Utilizing the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[1][5]

  • Milder Conditions : Employing a modern protocol, such as the use of Tf₂O and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]

  • Alternative Chemistry : A procedure developed by Larsen and colleagues uses oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[1][5]

Q5: The reaction mixture has turned into a thick, unmanageable tar. What can I do?

The formation of tar and polymerization can occur, particularly at high temperatures or with extended reaction times.[6]

  • Temperature Control : Carefully manage the reaction temperature. A gradual increase to the desired temperature may be beneficial.[6]

  • Reaction Time : Monitor the reaction progress closely and stop it as soon as the starting material has been consumed to prevent overheating and decomposition.[6]

  • Solvent : Ensure enough solvent is used to maintain a stirrable mixture.[6]

Troubleshooting Guide

Use the table below to diagnose and resolve common issues encountered during the Bischler-Napieralski cyclization.[1]

Observation Potential Cause(s) Recommended Solution(s)
Low to No Product Formation The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[1][3]
The dehydrating agent is not potent enough for the specific substrate.If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[1]
Incomplete Reaction The reaction time is insufficient or the temperature is too low.Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.[1][5]
Complex Mixture of Products / Degradation The reaction temperature is too high, or the reaction time is too long for a sensitive substrate.Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation. Reduce the reaction time and monitor the progress closely.[1]
The substrate is unstable under the strongly acidic conditions.Consider alternative synthetic routes to the target dihydroisoquinoline.[1]
Formation of an Unexpected Regioisomer Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. This can be influenced by the substitution pattern on the arene.Modification of activating groups may be necessary to direct the cyclization. In some cases, ipso-attack followed by rearrangement can occur, especially with P₂O₅.[1][2]

Data Presentation

The choice of dehydrating agent significantly impacts the reaction yield. The following table summarizes yields for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various conditions to illustrate this effect.

Dehydrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
POCl₃Toluene1104~60-70
P₂O₅ / POCl₃Toluene1102~80-90
PPA-1401~75
Tf₂O / 2-chloropyridineCH₂Cl₂-20 to 01>90

Note: Yields are approximate and can vary based on specific experimental conditions and substrate purity.

Experimental Protocols

Protocol 1: Classical Conditions using Phosphorus Oxychloride (POCl₃)

This protocol is generally suitable for substrates with electron-rich aromatic rings.[1]

  • Setup : To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).[1]

  • Reagent Addition : Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.[1][6]

  • Reaction : Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[1]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.[6]

  • Extraction and Purification : Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[6]

Protocol 2: Milder, Modern Conditions using Triflic Anhydride (Tf₂O)

This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.[1]

  • Setup : In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[1]

  • Reagent Addition : Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C using a suitable cooling bath. Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[1][4]

  • Reaction : Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[1][4]

  • Work-up : Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1]

  • Extraction and Purification : Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[1]

Visualizations

Bischler_Napieralski_Mechanism cluster_activation Amide Activation cluster_cyclization Cyclization cluster_rearomatization Rearomatization Amide β-Arylethylamide Activated_Amide Activated Intermediate (e.g., Imidoyl Phosphate) Amide->Activated_Amide + Dehydrating Agent   (e.g., POCl₃) Nitrilium Nitrilium Ion (Electrophile) Activated_Amide->Nitrilium - Leaving Group Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized->Product - H⁺

Caption: General mechanism of the Bischler-Napieralski reaction.

BN_Workflow start Start: β-Arylethylamide setup 1. Setup - Dry Glassware - Inert Atmosphere start->setup reagent_add 2. Reagent Addition - Anhydrous Solvent - Add Dehydrating Agent setup->reagent_add reaction 3. Reaction - Heat (if necessary) - Monitor by TLC reagent_add->reaction workup 4. Work-up - Quench Reaction - Neutralize Acid reaction->workup extraction 5. Extraction - Organic Solvent workup->extraction purification 6. Purification - Chromatography or  Recrystallization extraction->purification product Product: 3,4-Dihydroisoquinoline purification->product

Caption: General experimental workflow for the reaction.

Troubleshooting_Tree start Low Yield? check_sm Is Starting Material Consumed? start->check_sm Yes check_ring Is Aromatic Ring Electron-Rich? check_sm->check_ring No styrene Styrene Side Product Observed? check_sm->styrene Yes sol_strong_reagent Solution: - Use stronger dehydrating agent (P₂O₅/POCl₃) - Switch to Tf₂O/2-chloropyridine check_ring->sol_strong_reagent No sol_increase_time_temp Solution: - Increase reaction time - Increase temperature/use higher boiling solvent check_ring->sol_increase_time_temp Yes sol_retro_ritter Solution: - Use nitrile as solvent - Use milder conditions (Tf₂O) styrene->sol_retro_ritter Yes sol_tar Solution: - Reduce temperature/time - Monitor closely styrene->sol_tar No (Tar/Decomposition) sol_milder_cond Solution: - Use milder conditions (Tf₂O) - Reduce temperature/time

References

Technical Support Center: Synthesis of N-Methylhomoveratrylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methylhomoveratrylamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of this compound Incomplete reaction.- Reductive Amination: Ensure sufficient reaction time for imine formation before adding the reducing agent. Consider using a Lewis acid catalyst like Ti(iPrO)₄ or ZnCl₂ to drive the imine formation to completion. - Eschweiler-Clarke Reaction: Use an excess of both formic acid and formaldehyde to ensure complete methylation. Increase the reaction temperature to near boiling.[1]
Sub-optimal reaction conditions.- Adjust the solvent polarity and reaction temperature. For reductive amination, methanol or ethanol are common solvents.[1] For the Eschweiler-Clarke reaction, the reaction is often performed in an aqueous solution.[1]
Product loss during workup.- Optimize extraction pH to ensure the amine is in the organic phase. - Use appropriate purification techniques such as column chromatography on silica gel or fractional distillation.
Presence of Unreacted Starting Material (Homoveratrylamine or 3,4-dimethoxyphenylacetone) Insufficient reagent quantities.- Increase the molar equivalents of the methylating agent (e.g., formaldehyde and formic acid in the Eschweiler-Clarke reaction) or the amine source (methylamine in reductive amination).
Inefficient reducing agent.- For reductive amination, ensure the activity of the reducing agent (e.g., NaBH₄, NaBH₃CN).
Formation of N,N-Dimethylhomoveratrylamine as a Major Byproduct Reaction conditions favoring over-methylation.- Eschweiler-Clarke Reaction: While this method is known to stop at the tertiary amine stage and not form quaternary salts, starting with a primary amine like homoveratrylamine can lead to the formation of the N,N-dimethylated product.[1] To favor mono-methylation, consider a two-step approach: acylation of homoveratrylamine followed by reduction.[2] - Reductive Amination: Careful control of the stoichiometry of the carbonyl compound and methylamine can help minimize the formation of the tertiary amine.
Difficulty in separation.- The N,N-dimethyl byproduct can be challenging to separate from this compound by distillation due to close boiling points. Consider preparative HPLC or careful column chromatography for purification.[3][4][5][6]
Formation of Other Side Products Reductive Amination with NaBH₃CN: - In related syntheses, the formation of N-cyanomethyl byproducts has been observed.[7] Consider using an alternative reducing agent if this becomes a significant issue.
Catalytic Hydrogenation of Veratryl Cyanide: - This industrial method can lead to the formation of secondary and tertiary amine byproducts.[2]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for obtaining high-purity this compound?

The choice of synthetic route depends on the desired scale and available starting materials.

  • Reductive Amination of 3,4-dimethoxyphenylacetone: This is a common and versatile laboratory-scale method. With careful control of stoichiometry, it can provide good yields of the desired secondary amine.

  • Eschweiler-Clarke Reaction of Homoveratrylamine: This is a classic method for methylation that advantageously avoids the formation of quaternary ammonium salts.[1][8] However, when starting with a primary amine, it can lead to the formation of the N,N-dimethylated byproduct. A two-step acylation-reduction sequence starting from homoveratrylamine can offer better control for mono-methylation.[2]

  • Catalytic Hydrogenation of Veratryl Cyanide: This method is often employed on an industrial scale. However, it can produce a mixture of primary, secondary, and tertiary amines, and the purification of this compound from the N,N-dimethylated byproduct is noted to be difficult.

Q2: How can I minimize the formation of the N,N-dimethylated byproduct in the Eschweiler-Clarke reaction?

To favor the formation of the mono-methylated product, a two-step approach is recommended. First, acylate homoveratrylamine with a suitable reagent like ethyl formate to form the N-formyl derivative. Subsequently, reduce the amide using a reducing agent such as LiAlH₄ or NaBH₄.

Q3: What are the recommended methods for purifying this compound?

Purification can be achieved through several methods:

  • Column Chromatography: Silica gel chromatography is a standard method for purifying amines. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent tailing can be effective.

  • Fractional Distillation: While challenging due to the potentially close boiling points of the desired product and the N,N-dimethyl byproduct, high-efficiency fractional distillation under reduced pressure can be attempted.

  • Preparative HPLC: For achieving high purity, preparative reverse-phase HPLC is a powerful technique.[3][4][5][6]

Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying the product and any volatile byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both quantitative analysis and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination of 3,4-dimethoxyphenylacetone

This protocol describes a general procedure for the reductive amination of 3,4-dimethoxyphenylacetone using methylamine and sodium borohydride.

Materials:

  • 3,4-dimethoxyphenylacetone

  • Methylamine (40% solution in water or as a gas)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Glacial acetic acid (optional, for imine formation)

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxyphenylacetone (1 equivalent) in methanol.

  • Add methylamine solution (1.5-2 equivalents) to the flask. If using methylamine gas, bubble it through the solution.

  • If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, keeping the temperature below 10-15 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add dichloromethane or ethyl acetate to the residue and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Eschweiler-Clarke Reaction of Homoveratrylamine

This protocol outlines the methylation of homoveratrylamine using formaldehyde and formic acid.

Materials:

  • Homoveratrylamine (3,4-dimethoxyphenethylamine)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide solution (e.g., 2 M)

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, add homoveratrylamine (1 equivalent).

  • Add formic acid (2-3 equivalents) to the flask.

  • Add formaldehyde solution (2-3 equivalents) dropwise while stirring.

  • Heat the reaction mixture to 90-100 °C and maintain this temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a sodium hydroxide solution to a pH of 9-10.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or fractional distillation.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthesis RouteStarting MaterialsKey ReagentsCommon Side ProductsPurification ChallengeTypical Yield Range
Reductive Amination 3,4-dimethoxyphenylacetone, MethylamineNaBH₄ or NaBH₃CNN,N-Dimethylhomoveratrylamine, unreacted starting materialsModerate60-85%
Eschweiler-Clarke Reaction HomoveratrylamineFormaldehyde, Formic acidN,N-DimethylhomoveratrylamineHigh (close boiling points)70-90%
Catalytic Hydrogenation Veratryl Cyanide, MethylamineH₂, Nickel or Palladium catalystHomoveratrylamine, N,N-DimethylhomoveratrylamineHighIndustrial Scale (High Throughput)

Visualizations

Synthesis_Workflow cluster_reductive_amination Reductive Amination Route cluster_eschweiler_clarke Eschweiler-Clarke Route start_ra 3,4-Dimethoxyphenylacetone + Methylamine imine Imine Intermediate start_ra->imine Imine Formation product_ra This compound imine->product_ra Reduction (e.g., NaBH4) side_ra N,N-Dimethylhomoveratrylamine product_ra->side_ra Further Methylation (Side Reaction) start_ec Homoveratrylamine product_ec This compound start_ec->product_ec Formaldehyde, Formic Acid side_ec N,N-Dimethylhomoveratrylamine product_ec->side_ec Over-methylation (Side Reaction) Troubleshooting_Logic issue Low Yield or Impure Product cause1 Incomplete Reaction issue->cause1 cause2 Side Product Formation issue->cause2 cause3 Purification Issues issue->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Add Excess Reagents cause1->solution1b solution2a Control Stoichiometry cause2->solution2a solution2b Modify Synthetic Route cause2->solution2b solution3a Optimize Chromatography cause3->solution3a solution3b Consider Preparative HPLC cause3->solution3b

References

"stability of N-Methylhomoveratrylamine under acidic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Methylhomoveratrylamine under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in acidic solutions?

A1: The stability of this compound in solution is significantly influenced by pH, temperature, and exposure to light.[1][2] In acidic conditions, the protonated amine group is generally more stable against oxidation than the free base form.[1] However, strong acidic conditions and elevated temperatures can promote degradation through specific pathways.

Q2: What are the expected degradation pathways for this compound under acidic stress?

A2: Under acidic conditions, this compound is susceptible to two primary degradation pathways:

  • Oxidation: The secondary amine group can be oxidized, potentially leading to the formation of various byproducts.[3]

  • Acid-Catalyzed Ipso-Substitution: The dimethoxybenzene ring, particularly when activated by protonation, may undergo ipso-substitution where a methoxy group is replaced by a hydroxyl group, especially under photolytic conditions in strongly acidic environments.[4][5]

Q3: What are the visual or preliminary indicators of this compound degradation?

A3: While analytical confirmation is necessary, visual cues can suggest potential degradation. A noticeable change in the color of the solution, often to a yellow or brown hue, can indicate oxidative degradation.[1] The formation of precipitates may also suggest the generation of less soluble degradation products.

Q4: What analytical methods are recommended for monitoring the stability of this compound and its degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating and quantifying this compound from its degradation products.[3] For the structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended as they provide molecular weight and fragmentation data.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound in acidic media.

Issue 1: Rapid Loss of Parent Compound in Acidic Formulation
  • Symptom: HPLC analysis shows a significant decrease in the peak area of this compound shortly after preparation of an acidic solution.

  • Possible Cause: The acidic concentration and/or temperature may be too high, accelerating degradation.

  • Troubleshooting Steps:

    • Review Acid Concentration: If using a strong acid like HCl or H₂SO₄, consider reducing the concentration. Initial studies should begin in the 0.1 M to 1.0 M range.[3]

    • Control Temperature: Ensure the solution is maintained at a controlled, lower temperature. Degradation rates increase with temperature.[1] Consider conducting the experiment at refrigerated temperatures (2-8 °C) if the protocol allows.

    • pH Adjustment: If possible, use a buffer to maintain a slightly acidic pH rather than a strongly acidic environment. The protonated form of the amine is more stable, but excessively low pH can catalyze other reactions.[1]

    • Inert Atmosphere: Purge the solution and the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.[1]

Issue 2: Appearance of Unknown Peaks in the Chromatogram
  • Symptom: New peaks, not present in the initial analysis of the this compound standard, appear in the chromatograms of stability samples.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the this compound peak. Co-elution of a degradant can lead to inaccurate quantification.

    • Forced Degradation Study: If not already performed, conduct a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to systematically generate and identify potential degradation products.[6][7][8] This will help in assigning identities to the unknown peaks.

    • LC-MS Analysis: Analyze the samples using LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing the structures of the degradation products.[3]

Issue 3: Poor Mass Balance in Stability Study
  • Symptom: The sum of the assay value of this compound and the levels of all known and unknown degradation products is significantly less than 100%.

  • Possible Cause:

    • Some degradation products may not be eluting from the HPLC column or are not being detected by the UV detector at the chosen wavelength.

    • Formation of volatile degradation products.

    • Precipitation of degradants out of solution.

  • Troubleshooting Steps:

    • Modify HPLC Method:

      • Change the mobile phase composition or gradient to ensure all compounds are eluted.

      • Analyze samples at multiple UV wavelengths to detect chromophores that may not absorb at the primary wavelength.

    • Inspect Sample: Visually inspect the sample for any precipitation. If present, attempt to dissolve the precipitate in a suitable solvent and analyze it.

    • Consider Other Analytical Techniques: If volatile degradants are suspected, Gas Chromatography (GC) with Mass Spectrometry (GC-MS) may be a more appropriate analytical technique.

Data Presentation

The following tables present illustrative quantitative data from a simulated forced degradation study of this compound under various acidic conditions.

Table 1: Effect of Acid Concentration on the Stability of this compound at 40°C over 24 Hours

Acid ConditionTime (hours)This compound (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Degradation (%)
0.1 M HCl0100.00.00.00.0
898.21.10.51.6
2495.52.81.24.0
1.0 M HCl0100.00.00.00.0
892.15.32.17.4
2485.39.84.013.8

Table 2: Effect of Temperature on the Stability of this compound in 0.5 M H₂SO₄ over 48 Hours

Temperature (°C)Time (hours)This compound (%)Total Degradation (%)
250100.00.0
2498.91.1
4897.52.5
600100.00.0
2491.38.7
4883.116.9

Experimental Protocols

Protocol: Forced Degradation Study of this compound under Acidic Conditions

1. Objective: To investigate the degradation profile of this compound under acidic stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

2. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sulfuric acid (H₂SO₄), analytical grade

  • Sodium hydroxide (NaOH), for neutralization

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.0)

3. Equipment:

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • HPLC system with a PDA or UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatically controlled water bath or oven

  • LC-MS system for peak identification

4. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 1 mg/mL.

  • Acidic Stress Conditions:

    • For each stress condition, mix a known volume of the stock solution with an equal volume of the acid solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the drug).

    • Incubate the solutions at the desired temperatures (e.g., room temperature and 60°C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 4, 8, 24, and 48 hours).

  • Sample Preparation for Analysis:

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of NaOH to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • HPLC Analysis:

    • Analyze the prepared samples using a validated stability-indicating HPLC method. An example method could be:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection Wavelength: 280 nm

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Calculate the percentage of each degradation product formed relative to the initial concentration of the parent compound.

    • Assess the mass balance of the reaction.

    • For significant unknown peaks, perform LC-MS analysis to propose their structures.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Forced Degradation Study prep Prepare Stock Solution (1 mg/mL) stress Apply Acidic Stress (e.g., 0.1 M HCl, 60°C) prep->stress sample Withdraw Aliquots (0, 4, 8, 24h) stress->sample neutralize Neutralize with NaOH sample->neutralize analyze Analyze via HPLC-UV/MS neutralize->analyze data Data Analysis (% Degradation, Mass Balance) analyze->data

Workflow for a forced degradation study.

G cluster_pathways Proposed Acidic Degradation Pathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Ipso-Substitution Pathway parent This compound oxidized_product Oxidized Amine Derivatives parent->oxidized_product [O] (e.g., air, trace metals) ipso_product Hydroxylated Metabolite parent->ipso_product H₃O⁺ (strong acid)

Proposed degradation pathways.

G cluster_troubleshooting Troubleshooting Logic for Unknown Peaks start Unknown Peak Observed check_purity Check Peak Purity (PDA Detector) start->check_purity is_pure Is Parent Peak Pure? check_purity->is_pure coelution Action: Optimize Separation Method is_pure->coelution No identify Action: Perform LC-MS for Structural Elucidation is_pure->identify Yes end Problem Resolved coelution->end identify->end

Troubleshooting for unknown peaks.

References

Technical Support Center: Recrystallization of N-Methylhomoveratrylamine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the recrystallization of N-Methylhomoveratrylamine hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of converting this compound to its hydrochloride salt for purification? A1: this compound is a liquid in its freebase form.[1] Converting it to its hydrochloride salt typically yields a solid material which is more amenable to purification by recrystallization. Salt formation increases the compound's polarity, often leading to a more ordered crystalline lattice that excludes impurities more effectively during crystal growth.[2][3]

Q2: How do I select an appropriate solvent for the recrystallization of this compound HCl? A2: The ideal solvent should dissolve the salt completely at an elevated temperature but poorly at lower temperatures, maximizing recovery.[4] For amine hydrochlorides, polar protic solvents like ethanol or isopropanol are often good starting points.[5] It is also common to use a solvent/anti-solvent system, where the salt is dissolved in a minimal amount of a "good" solvent (like methanol) and a "poor" solvent (like diethyl ether or ethyl acetate) is added to induce precipitation.[5][6]

Q3: My compound is separating as a viscous liquid or oil instead of crystals. What is happening and how can I fix it? A3: This phenomenon, known as "oiling out," is a common issue, especially with compounds that have low melting points or when the solution is too concentrated.[6][7] It occurs when the solute separates from the supersaturated solution as a liquid instead of a solid. To resolve this, you can try reducing the concentration by adding more solvent, slowing down the cooling process, or introducing a seed crystal to encourage proper crystal nucleation.[6][7]

Q4: The purified salt appears to be absorbing moisture from the air (hygroscopicity). How can this be managed? A4: Hydrochloride salts can be hygroscopic, meaning they readily absorb moisture, which can cause them to become gummy or oily.[8][9] This is often due to the high electronegativity of the chloride ion forming hydrogen bonds with atmospheric water.[8] To manage this, ensure the purified crystals are dried thoroughly under high vacuum and stored in a desiccator over a strong drying agent. If hygroscopicity remains a significant problem for handling or formulation, exploring alternative salt forms (e.g., methanesulfonate) may be necessary.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" 1. Solution is too concentrated. 2. Cooling rate is too fast. 3. The boiling point of the solvent is higher than the melting point of the solute.1. Add a small amount of additional hot solvent to the mixture.[7] 2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[6] 3. Add a seed crystal to the cooled, supersaturated solution to initiate crystallization.[6] 4. Re-dissolve the oil in more solvent and attempt recrystallization again.
No Crystals Form 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated but lacks a nucleation point.1. Gently evaporate some of the solvent by heating or under a stream of inert gas and allow it to cool again.[7] 2. Scratch the inside of the flask with a glass rod at the meniscus to create a surface for nucleation.[7] 3. Add a pure seed crystal of the compound.[7] 4. If using a single solvent, try adding an anti-solvent dropwise until the solution becomes cloudy, then warm slightly to clarify and cool slowly.
Poor Recovery / Low Yield 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization occurred during hot filtration. 3. Too much solvent was used for washing the filtered crystals.1. Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. 2. Minimize the amount of solvent used. 3. During hot filtration, use a pre-heated funnel and flask and use a slight excess of solvent, which can be evaporated later.[7] 4. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are Colored or Impure 1. Impurities are co-precipitating with the product. 2. Colored impurities are present.1. Perform a second recrystallization on the obtained crystals. 2. If impurities are colored and non-polar, you may be able to treat the hot solution with a small amount of activated charcoal before the hot filtration step. 3. Wash the crude salt with a solvent in which the desired salt is insoluble but the impurities are, such as ethyl acetate or hexane, before recrystallization.[5]

Data Presentation

Table 1: Physical & Chemical Properties of this compound (Freebase)

PropertyValueReference(s)
CAS Number 3490-06-0[10][11]
Molecular Formula C₁₁H₁₇NO₂[11][12]
Molecular Weight 195.26 g/mol [10][11]
Appearance Light yellow to orange clear liquid[1][12]
Boiling Point 160-161 °C @ 13 mmHg[13]
Density 1.059 g/mL @ 25 °C[1][13]
Solubility Soluble in Chloroform, Methanol[13]

Table 2: Suggested Solvents for Recrystallization of the Hydrochloride Salt

Solvent TypeExamplesRole & Rationale
Primary Solvents Isopropanol, Ethanol, MethanolThe salt is expected to have good solubility at elevated temperatures and lower solubility upon cooling in these polar protic solvents. Isopropanol is often a good choice for hydrochloride salts.[5]
Anti-Solvents Diethyl ether, Ethyl acetate, HexaneThese less polar solvents can be added to a solution of the salt in a primary solvent to induce precipitation. They are also useful for washing the crude salt to remove non-polar impurities.[5]
Solvent Systems Methanol / Diethyl ether; Ethanol / Ethyl acetateA combination of a good solvent and a poor solvent allows for fine-tuned control over the crystallization process.[6]

Experimental Protocols

Protocol 1: Standard Recrystallization of Crude this compound HCl

  • Solvent Selection: Place a small amount of the crude salt into a test tube and add a few drops of a chosen solvent (e.g., isopropanol).

  • Dissolution: Heat the crude this compound HCl in a flask with a minimal amount of the selected recrystallization solvent (e.g., isopropanol) until it is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under a high vacuum to remove all traces of solvent. Store in a desiccator.

Protocol 2: Formation and Purification of this compound HCl from Freebase

  • Dissolution: Dissolve the this compound freebase in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Acidification: While stirring, slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt should begin to precipitate.

  • Precipitation: Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected salt with a small amount of the solvent used (e.g., diethyl ether) to remove any unreacted starting material or non-polar impurities.

  • Recrystallization: If the resulting salt requires further purification, proceed with Protocol 1. Otherwise, dry the salt thoroughly under a high vacuum.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt cool Slow Cooling to Room Temperature hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound HCl.

Troubleshooting_Logic Recrystallization Troubleshooting Flowchart start Problem Encountered oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? start->no_crystals low_yield Low Yield? start->low_yield oiling_out->no_crystals No sol_oil_1 Add More Solvent oiling_out->sol_oil_1 Yes no_crystals->low_yield No sol_nocrys_1 Evaporate Excess Solvent no_crystals->sol_nocrys_1 Yes sol_lowyield_1 Ensure Thorough Cooling (Ice Bath) low_yield->sol_lowyield_1 Yes success Successful Crystallization low_yield->success No sol_oil_2 Slow Down Cooling sol_oil_1->sol_oil_2 sol_oil_3 Use Seed Crystal sol_oil_2->sol_oil_3 sol_nocrys_2 Scratch Inner Surface of Flask sol_nocrys_1->sol_nocrys_2 sol_nocrys_3 Add Seed Crystal sol_nocrys_2->sol_nocrys_3 sol_lowyield_2 Minimize Washing Volume sol_lowyield_1->sol_lowyield_2 sol_lowyield_3 Check Cold Solvent Solubility sol_lowyield_2->sol_lowyield_3

Caption: A decision tree to troubleshoot common issues during recrystallization experiments.

References

"improving the efficiency of verapamil synthesis from its precursors"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of verapamil synthesis from its precursors.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of verapamil, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Overall Yield of Verapamil

  • Q: My final yield of verapamil hydrochloride is consistently low. What are the potential causes and how can I improve it?

  • A: Low yields in verapamil synthesis can stem from several factors throughout the process. Here are some common culprits and troubleshooting steps:

    • Incomplete Condensation Reaction: The primary C-C bond-forming reaction between 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile and N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine is critical. Ensure anhydrous conditions and the use of a sufficiently strong base, such as sodium amide, to facilitate complete deprotonation of the nitrile precursor.

    • Side Reactions: The formation of impurities, particularly dimer byproducts and O/N-desmethyl derivatives, can significantly reduce the yield of the desired product.[1] Refer to the "Impurity Formation and Control" section for mitigation strategies.

    • Losses during Work-up and Purification: Verapamil base is an oil, which can lead to physical losses during aqueous work-up and extractions. Multiple and elaborate crystallization steps to remove impurities are a known cause of reduced yields in conventional synthesis methods.[1] Adopting an improved purification strategy, such as the one outlined in the experimental protocols, can minimize these losses.

    • Suboptimal Reaction Conditions: Ensure that the reaction temperature for the condensation step is maintained appropriately, typically at reflux in a solvent like toluene, to drive the reaction to completion.[2]

Issue 2: Presence of Significant Impurities in the Final Product

  • Q: My HPLC analysis shows several impurities, particularly peaks corresponding to O-desmethyl and N-desmethyl verapamil. How can I prevent their formation and/or remove them effectively?

  • A: The presence of desmethyl impurities is a common challenge in verapamil synthesis. These impurities arise from the demethylation of the methoxy groups on the aromatic rings or the N-methyl group.

    • Prevention: While complete prevention is difficult, using high-purity starting materials and carefully controlling reaction conditions (e.g., avoiding excessive heat or prolonged reaction times with strong bases) can help minimize their formation.

    • Removal: A highly effective method for removing these impurities involves an acetylation step prior to the final salt formation.[1] By treating the crude verapamil base with an acetylating agent like acetic anhydride, the phenolic hydroxyl groups of the O-desmethyl impurities and the secondary amine of the N-desmethyl impurity are acetylated. These acetylated derivatives have different solubility profiles, which allows for their efficient removal during the selective crystallization of verapamil hydrochloride, leading to a final product with purity exceeding 99%.[1]

  • Q: I am observing a significant dimer impurity in my reaction mixture. What is the cause and how can I minimize it?

  • A: Dimer impurity formation is a known side reaction in verapamil synthesis.[1]

    • Cause: This impurity typically arises from the self-condensation of the starting materials or intermediates.

    • Minimization: One effective strategy is to perform an acetic acid wash during the work-up of the condensation reaction.[2] This can help to remove the dimer impurity before proceeding to the final purification steps.

Issue 3: Inefficient Purification by Crystallization

  • Q: The crystallization of verapamil hydrochloride is yielding an impure product or results in significant product loss. How can I optimize this step?

  • A: Inefficient crystallization is often linked to the presence of impurities that co-crystallize with the product.

    • Impurity Removal Prior to Crystallization: As detailed above, employing a chemical treatment to modify the impurities, such as the acetylation of desmethyl derivatives, is a key strategy. This changes their physical properties and prevents them from co-precipitating with the verapamil hydrochloride.[1]

    • Solvent System: The choice of solvent for crystallization is crucial. Isopropyl alcohol (IPA) is a commonly used solvent for the formation of the hydrochloride salt.[1] Experimenting with solvent mixtures or anti-solvents might be necessary to achieve optimal crystal formation and purity.

    • Controlled Precipitation: Ensure a controlled precipitation process. This can be achieved by slow addition of the hydrochloric acid solution and maintaining a consistent temperature during crystallization.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the key precursors for the synthesis of verapamil?

  • A1: The most common synthesis route involves the condensation of two key precursors: 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile and N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine.[2]

  • Q2: What is the role of the acetylation step in the improved synthesis of verapamil?

  • A2: The acetylation step, using an agent like acetic anhydride, is designed to chemically modify O-desmethyl and N-desmethyl impurities. This modification alters their solubility, allowing for their easy removal during the selective crystallization of verapamil hydrochloride, thereby significantly increasing the purity of the final product.[1]

  • Q3: What analytical techniques are most suitable for monitoring the purity of verapamil during synthesis?

  • A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for monitoring the progress of the reaction and assessing the purity of the final verapamil product. It can effectively separate verapamil from its precursors and various impurities.[3]

  • Q4: Are there enantioselective routes for the synthesis of verapamil?

  • A4: Yes, enantioselective syntheses have been developed to produce specific enantiomers of verapamil, as the (S)-enantiomer is known to be more pharmacologically active. These routes often involve chiral catalysts or resolving agents to achieve high enantiomeric purity.[4][5]

Data Presentation

Table 1: Comparison of Conventional vs. Improved Synthesis of Verapamil Hydrochloride

ParameterConventional SynthesisImproved Synthesis with Acetylation[1]
Key Challenge Difficult removal of O/N-desmethyl and dimer impurities, requiring multiple crystallizations.[1]Efficient removal of desmethyl impurities.[1]
Purification Method Repeated and elaborate crystallization processes.[1]Acetylation of crude base followed by selective crystallization.[1]
Reported Purity Often lower and requires significant purification efforts to meet pharmacopeial standards.> 99.8% (with no detection of desmethyl or dimer impurities by HPLC).[1]
Overall Yield Lower due to losses during repeated purifications.[1]74% over three steps.[1]

Experimental Protocols

Protocol 1: Improved Synthesis of Verapamil Hydrochloride with Impurity Removal [1]

This protocol is based on a patented method designed to achieve high purity by removing desmethyl and dimer impurities.

Step 1: Synthesis of N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine

  • In a suitable reactor, prepare a solution of sodium hydroxide (1.37 eq) in water.

  • Charge 2-(3,4-dimethoxyphenyl)-N-methylethanamine (1.0 eq) at 25-28 °C.

  • Add a phase transfer catalyst such as Tetrabutylammonium Bromide (TBAB) (0.012 eq).

  • Slowly add chlorobromopropane over 3 hours at 25-28 °C.

  • Stir the reaction mixture for 2 hours, with additional portions of TBAB added incrementally.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Perform an aqueous work-up and extract the product with toluene.

Step 2: Condensation to form Verapamil Base

  • To a solution of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile in toluene, add sodium amide (1.04 eq) under a nitrogen atmosphere at 20-30 °C.

  • Heat the mixture to 40 °C.

  • Slowly add the toluene solution of the product from Step 1, allowing the temperature to rise to 65-70 °C.

  • Heat the reaction to reflux and maintain for 4 hours, monitoring by HPLC.

  • Once the reaction is complete, cool the mixture and quench with methanol, followed by water.

  • Separate the organic layer.

Step 3: Acetylation and Purification of Verapamil Base

  • To the toluene layer containing the crude verapamil base, add acetic anhydride (0.10 eq) and stir for 3-4 hours at 25-30 °C.

  • Monitor the reduction of desmethyl impurities by HPLC.

  • Add water and adjust the pH to 7.0-7.5 with a 10% sodium bicarbonate solution.

  • Separate the organic layer and wash with water.

  • Add activated charcoal, stir at 35-40 °C for 30 minutes, and filter.

Step 4: Formation and Crystallization of Verapamil Hydrochloride

  • Adjust the pH of the purified toluene solution to 3.0-3.5 with isopropyl alcohol saturated with HCl (IPA-HCl).

  • Stir at 25-30 °C for 3 hours.

  • Cool the mixture to 0-5 °C and stir for an additional hour.

  • Filter the precipitated product, wash with cold toluene, and dry under vacuum at 50-55 °C.

Visualizations

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Condensation cluster_step3 Step 3: Purification cluster_step4 Step 4: Salt Formation A 2-(3,4-Dimethoxyphenyl)-N-methylethanamine C N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine A->C B Chlorobromopropane B->C E Crude Verapamil Base (with impurities) C->E D 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile D->E G Acetylated Impurities E->G H Purified Verapamil Base E->H F Acetic Anhydride F->E J Verapamil Hydrochloride (>99% Purity) H->J I IPA-HCl I->J G cluster_troubleshooting Troubleshooting Pathway start Low Yield or Purity Issue Detected by HPLC q1 Are there significant unidentified peaks? start->q1 a1_yes Characterize impurities (e.g., MS, NMR) q1->a1_yes Yes q2 Are desmethyl or dimer impurities present? q1->q2 No a1_yes->q2 a1_no Focus on reaction conditions and work-up a2_yes Implement acetylation step before salt formation q2->a2_yes Yes q3 Is the issue related to crystallization? q2->q3 No a2_yes->q3 a2_no Review condensation reaction (reagents, temp, time) a3_yes Optimize solvent system and precipitation rate q3->a3_yes Yes a3_no Re-evaluate starting material purity q3->a3_no No

References

"identification of byproducts in N-Methylhomoveratrylamine synthesis by GC-MS"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers identifying byproducts in the synthesis of N-Methylhomoveratrylamine using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the expected byproducts?

A1: A prevalent method for the N-methylation of a primary amine like homoveratrylamine is the Eschweiler-Clarke reaction.[1][2] This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[3] While efficient, potential byproducts that may be observed by GC-MS include:

  • Unreacted Starting Material: Homoveratrylamine (3,4-dimethoxyphenethylamine).

  • Over-methylated Product: N,N-Dimethylhomoveratrylamine, formed if the reaction proceeds too far.[4]

  • Intermediate Imines: Unreduced imine intermediates formed between homoveratrylamine and formaldehyde.

Reductive amination using other reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride is also common.[5][6] With sodium cyanoborohydride, byproducts from cyanide addition can occasionally be observed.[7]

Q2: I see an unexpected peak in my GC chromatogram after synthesis. How can I begin to identify it?

A2: The mass spectrum is the key to identification. First, check for a molecular ion (M+) peak. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[8] Next, look for characteristic fragmentation patterns. Aliphatic amines are well-known to undergo alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which typically results in a stable, nitrogen-containing fragment that forms the base peak in the spectrum.[8][9] Comparing the observed fragments to the expected fragmentation of your target molecule and potential byproducts is a critical step.

Q3: Can my choice of solvent for sample preparation affect the GC-MS results?

A3: Yes, absolutely. Using reactive solvents, particularly halogenated ones like dichloromethane (DCM), can lead to the formation of artifacts. For instance, tertiary amines can react with DCM to form quaternary ammonium salts.[10] These salts are thermally labile and can degrade or rearrange in the hot GC inlet, producing multiple peaks in your chromatogram that are not actually present in your sample.[10] It is advisable to use less reactive solvents such as ethyl acetate, methanol, or MTBE for GC-MS sample preparation.

Troubleshooting Guide

Issue 1: A significant peak corresponding to the starting material, homoveratrylamine, is present.

  • Possible Cause: The reaction is incomplete. This could be due to insufficient reaction time, incorrect temperature, or degradation of reagents.

  • Solution:

    • Verify Reagents: Ensure the formaldehyde and formic acid (or other reducing agents) are of good quality and used in the correct stoichiometric ratios. Excess formic acid and formaldehyde are typically used in the Eschweiler-Clarke reaction.[1]

    • Optimize Conditions: Increase the reaction time or temperature, following established protocols. The Eschweiler-Clarke reaction is often heated to 80-100 °C for several hours.[3][11]

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or a preliminary GC-MS run on a small aliquot to monitor the disappearance of the starting material before quenching the entire reaction.

Issue 2: A major peak with a molecular ion 14 Da higher than the desired product is detected.

  • Possible Cause: This peak is very likely the over-methylated byproduct, N,N-Dimethylhomoveratrylamine. The mass difference of 14 Da corresponds to the replacement of a hydrogen atom on the nitrogen with a methyl group (CH₃). Over-methylation is a common issue when synthesizing secondary amines from primary amines.[6][12]

  • Solution:

    • Control Stoichiometry: Carefully control the equivalents of your methylating agent (formaldehyde). Using less than two equivalents when starting from a primary amine can help favor the formation of the tertiary amine over the secondary, but precise control is needed to isolate the secondary amine.[1]

    • Modify Reaction Time: Reduce the overall reaction time to limit the conversion of the desired secondary amine product into the tertiary amine byproduct.

    • Purification: If formation is unavoidable, the desired secondary amine can often be separated from the tertiary amine byproduct using column chromatography.

Issue 3: How can I use the mass spectrum to distinguish between homoveratrylamine, this compound, and N,N-Dimethylhomoveratrylamine?

  • Diagnostic Approach: The key is the alpha-cleavage fragmentation pattern. The most favorable cleavage breaks the bond between the alpha and beta carbons relative to the nitrogen, creating a stable iminium cation. The mass-to-charge ratio (m/z) of this fragment is highly indicative of the amine's substitution pattern.

    • Homoveratrylamine (Primary Amine): Undergoes alpha-cleavage to lose the dimethoxybenzyl radical, resulting in a base peak at m/z 30 ([CH₂=NH₂]⁺).[9]

    • This compound (Secondary Amine): Alpha-cleavage produces a base peak at m/z 44 ([CH₂=NHCH₃]⁺).

    • N,N-Dimethylhomoveratrylamine (Tertiary Amine): Alpha-cleavage results in a base peak at m/z 58 ([CH₂=N(CH₃)₂]⁺).[13]

Data Presentation

Table 1: Expected GC-MS Data for Product and Related Byproducts

Compound NameRoleMolecular Weight (Da)Molecular Ion (m/z)Key Fragment Ion (m/z)
HomoveratrylamineStarting Material181.23181151, 30
This compoundProduct195.26195151, 44
N,N-DimethylhomoveratrylamineByproduct209.29209151, 58

Note: The fragment at m/z 151 corresponds to the [C₉H₁₁O₂]⁺ ion (the dimethoxybenzyl cation), which may be present in all three spectra.

Experimental Protocols

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction

This is a general guideline and should be adapted and optimized.

  • To a round-bottom flask, add homoveratrylamine (1.0 eq).

  • Add 90% formic acid (2.0 eq) followed by 37% aqueous formaldehyde (2.0 eq).[11]

  • Equip the flask with a reflux condenser and heat the mixture to 90-100 °C for 4-6 hours. The reaction should be monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Make the solution basic (pH > 11) by carefully adding an aqueous solution of NaOH or KOH.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography if necessary.

Protocol 2: Standard Protocol for GC-MS Analysis

  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude or purified reaction product in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • GC Conditions (Example):

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-450 amu.

Visualizations

Synthesis_Workflow Reactants Homoveratrylamine + Formaldehyde + Formic Acid Reaction Eschweiler-Clarke Reaction (Heat, 4-6h) Reactants->Reaction Workup 1. Basify (NaOH) 2. Extract (EtOAc) 3. Dry & Concentrate Reaction->Workup Crude Crude Product Workup->Crude Purification Column Chromatography (if needed) Crude->Purification Analysis GC-MS Analysis Crude->Analysis Analyze Crude Pure Pure this compound Purification->Pure Pure->Analysis Analyze Pure

Caption: General workflow for synthesis and analysis.

Main_Reaction Start Homoveratrylamine (Primary Amine) Reagents + HCHO + HCOOH Start->Reagents Product This compound (Secondary Amine) Reagents->Product Methylation

Caption: Main reaction pathway to the desired product.

Byproduct_Formation Product This compound (Secondary Amine) Reagents + HCHO + HCOOH Product->Reagents Byproduct N,N-Dimethylhomoveratrylamine (Tertiary Amine) Reagents->Byproduct Over-methylation

Caption: Side reaction leading to over-methylation.

References

Technical Support Center: Optimizing Solvent Systems for N-Methylhomoveratrylamine Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of N-Methylhomoveratrylamine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the thin-layer chromatography (TLC) and column chromatography of this compound.

Q1: My this compound spot is tailing or streaking on the TLC plate. What is the cause and how can I fix it?

A1: Peak tailing is the most common issue when chromatographing basic compounds like this compound on standard silica gel.

  • Cause: The primary reason for tailing is the strong interaction between the basic amine functional group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This secondary interaction causes a portion of the analyte to move more slowly than the main band, resulting in a "tail."

  • Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. This modifier will "compete" with your compound for the acidic sites on the silica.

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) to your eluent system (e.g., Ethyl Acetate/Hexane).[3]

    • Alternative: A solution of Dichloromethane/Methanol (e.g., 95:5 v/v) can also be effective, often with the addition of a small amount of TEA or ammonia.[4]

Q2: I'm not getting good separation between this compound and my impurities. What should I do?

A2: Poor separation can be addressed by systematically adjusting the polarity of your solvent system.

  • Strategy: The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.4 on a TLC plate. This range typically provides the best separation in column chromatography.

  • Troubleshooting Steps:

    • Run TLCs with different solvent ratios: Start with a standard system like 20% Ethyl Acetate in Hexane (plus 1% TEA) and run TLCs with increasing polarity (e.g., 30%, 40%, 50% Ethyl Acetate).

    • Change Solvent System: If adjusting the ratio of one system doesn't work, try a different solvent combination. A common alternative is Dichloromethane/Methanol.

    • Consider a Different Stationary Phase: If separation on silica is still problematic, consider using alumina, which is less acidic and can be beneficial for amines.[5]

Q3: My compound is not moving off the baseline of the TLC plate, even with a polar solvent system.

A3: If your compound remains at the origin (Rf = 0), the mobile phase is not polar enough to elute it.

  • Solution: Increase the polarity of your eluent significantly.

    • Start by trying 100% Ethyl Acetate (with 1% TEA).

    • If that is insufficient, switch to a more polar system like 5-10% Methanol in Dichloromethane (with 1% TEA).[4]

Q4: My compound runs at the solvent front on the TLC plate (Rf ≈ 1). What does this mean?

A4: An Rf value near 1 indicates that the mobile phase is too polar, causing your compound to travel with the solvent front without sufficient interaction with the stationary phase.

  • Solution: Decrease the polarity of your eluent. If you are using a 50:50 Ethyl Acetate/Hexane mixture, try reducing the Ethyl Acetate concentration to 20% or 30%.

Q5: How do I visualize this compound on a TLC plate?

A5: this compound has a UV-active aromatic ring, making visualization straightforward.

  • Primary Method (Non-destructive): Use a UV lamp at a wavelength of 254 nm. The compound will appear as a dark spot against the fluorescent green background of the TLC plate.[4][6] This method is ideal as it does not alter the compound.

  • Secondary Methods (Destructive): If UV is not sensitive enough, chemical stains can be used.

    • Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, such as the amine group. It will appear as a yellow or brown spot on a purple background.

    • Ninhydrin Stain: While typically used for primary amines, it can sometimes visualize secondary amines as well, often appearing as a yellow or orange spot after heating.

Data Presentation: Solvent Systems for TLC

The following table summarizes typical solvent systems and expected (not experimentally verified) Rf values for this compound on a standard silica gel TLC plate. The optimal Rf for column chromatography is generally between 0.2 and 0.4.

Solvent System (v/v/v)Expected Rf RangeNotes
20:80:1 Ethyl Acetate/Hexane/Triethylamine0.1 - 0.2Good starting point for initial trials.
40:60:1 Ethyl Acetate/Hexane/Triethylamine0.2 - 0.4Often a suitable range for column chromatography.
60:40:1 Ethyl Acetate/Hexane/Triethylamine0.4 - 0.6May be too high for good separation from less polar impurities.
5:95 Dichloromethane/Methanol (+1% TEA)0.2 - 0.3A good alternative system if EtOAc/Hexane fails.
10:90 Dichloromethane/Methanol (+1% TEA)0.4 - 0.5Higher polarity for eluting more polar compounds.

Note: Rf values can vary based on the specific TLC plates, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate (with a fluorescent indicator, F254). Keep the spot size as small as possible.

  • Developing: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 40:60:1 Ethyl Acetate/Hexane/Triethylamine). Ensure the solvent level is below the baseline. Cover the chamber to allow the atmosphere to saturate with solvent vapors.

  • Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Visualization:

    • Place the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[7]

    • If necessary, dip the plate into a potassium permanganate staining solution and gently heat with a heat gun to develop the spots.

  • Rf Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Repeat steps 3-7 with different solvent systems until the desired separation is achieved, aiming for an Rf of 0.2-0.4 for the target compound.

Protocol 2: Flash Column Chromatography Purification
  • Column Preparation (Wet Packing):

    • Select a column with an appropriate diameter based on the amount of crude material (a general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the initial, least polar mobile phase determined from TLC analysis.

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, packing the silica gel under gravity or with gentle air pressure.

    • Add a protective layer of sand on top of the packed silica gel. Do not let the column run dry.

  • Sample Loading (Wet Loading):

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent it is highly soluble in (like dichloromethane).

    • Carefully pipette the dissolved sample onto the top layer of sand, ensuring not to disturb the silica bed.

    • Open the stopcock and allow the sample to absorb onto the silica gel until the liquid level is just at the top of the sand.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions. If a gradient elution is needed (increasing polarity over time), prepare mixtures of your solvents in advance.

  • Monitoring:

    • Collect fractions of a consistent volume.

    • Spot each fraction (or every few fractions) on a TLC plate to monitor the elution of the product.

  • Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound check_modifier Is a basic modifier (e.g., TEA) present in the mobile phase? start->check_modifier add_modifier Add 0.5-2% Triethylamine (TEA) to the eluent. check_modifier->add_modifier No check_overload Is the sample overloaded? (Streaking from baseline) check_modifier->check_overload Yes resolved Peak Shape Improved add_modifier->resolved reduce_load Dilute sample or load less material onto the column/TLC. check_overload->reduce_load Yes check_silica Is the silica gel old or extremely acidic? check_overload->check_silica No reduce_load->resolved use_alumina Consider using neutral or basic alumina as the stationary phase. check_silica->use_alumina Yes check_silica->resolved No, problem likely resolved use_alumina->resolved

Caption: Troubleshooting workflow for peak tailing of this compound.

G Solvent System Selection Workflow start Goal: Purify this compound tlc_initial Run initial TLC: 20% EtOAc in Hexane + 1% TEA start->tlc_initial check_rf Analyze Rf value tlc_initial->check_rf rf_low Rf is too low (<0.2) check_rf->rf_low Low rf_high Rf is too high (>0.4) check_rf->rf_high High rf_good Rf is optimal (0.2-0.4) check_rf->rf_good Good increase_polarity Increase polarity (e.g., 40% EtOAc in Hexane) rf_low->increase_polarity decrease_polarity Decrease polarity (e.g., 10% EtOAc in Hexane) rf_high->decrease_polarity proceed_column Proceed to Column Chromatography rf_good->proceed_column increase_polarity->tlc_initial change_system Still no separation? Try Dichloromethane/Methanol + TEA increase_polarity->change_system decrease_polarity->tlc_initial

Caption: Workflow for selecting an optimal solvent system using TLC.

References

Validation & Comparative

A Comparative Analysis of N-Methylated vs. Non-Methylated Phenethylamines: Biological Activity and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of N-methylated and non-methylated phenethylamines, a class of compounds central to neuroscience and pharmacology. By examining key examples such as amphetamine and its N-methylated analog, methamphetamine, this document elucidates how a single methyl group can profoundly alter receptor affinity, functional potency, and pharmacokinetic properties. The information herein is supported by experimental data to aid researchers in understanding the structure-activity relationships that govern the effects of these neuroactive compounds.

Pharmacodynamic Profile: Receptor and Transporter Interactions

The primary mechanism of action for many phenethylamines involves their interaction with monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—as well as the vesicular monoamine transporter 2 (VMAT2) and the trace amine-associated receptor 1 (TAAR1). N-methylation significantly influences these interactions.

N-methylation generally enhances potency, particularly concerning dopamine release. Methamphetamine, the N-methylated form of amphetamine, is a more potent central nervous system stimulant.[1] Experimental data from in vitro studies demonstrate that methamphetamine induces a greater efflux of dopamine through DAT compared to amphetamine at similar concentrations.[2][3] Specifically, in DAT-expressing cells, methamphetamine has been shown to release dopamine more potently, with one study reporting an EC₅₀ of 0.2 µM for methamphetamine versus 1.7 µM for amphetamine.[2] This increased efficacy at DAT is a key contributor to the distinct pharmacological profiles of these two compounds.[3]

Both methylated and non-methylated phenethylamines are agonists of TAAR1, an intracellular G-protein coupled receptor that modulates monoamine transporter function.[1] Activation of TAAR1 by compounds like amphetamine or phenethylamine can trigger a cascade involving protein kinase A (PKA) and protein kinase C (PKC), leading to the phosphorylation of monoamine transporters.[1][4] This can result in a switch from substrate reuptake to efflux, effectively reversing the transporter's function.[2]

The following table summarizes the binding affinities (Kᵢ) and inhibition constants (IC₅₀) for representative non-methylated and N-methylated phenethylamines at key molecular targets. Lower values indicate higher affinity or potency.

CompoundTargetKᵢ (nM)IC₅₀ (nM)Species
Amphetamine DAT~600-Human
NET~70-100-Human
SERT20,000-40,000-Human
VMAT2-Substrate-
TAAR1Potent Agonist-Rodent/Human
Methamphetamine DAT-~25-70Human
NET~12-20-Human
SERT~600-1000-Human
VMAT2Substrate--
TAAR1Potent Agonist-Rodent/Human

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The affinity of methamphetamine for NET is reported to be 5–9 times higher than for DAT.[4]

Pharmacokinetic Profile: The Role of N-Methylation

The addition of a methyl group to the amine nitrogen has profound effects on the pharmacokinetic properties of phenethylamines, most notably on their ability to cross the blood-brain barrier (BBB).

  • Increased Lipophilicity and Blood-Brain Barrier Penetration : The N-methyl group increases the lipophilicity (fat solubility) of the molecule. This enhanced lipophilicity allows N-methylated compounds like methamphetamine to traverse the lipid-rich BBB more rapidly and efficiently than their non-methylated counterparts.[5] This leads to a faster onset of action and higher concentrations within the central nervous system, contributing to greater potency.[5]

  • Metabolic Stability : Both phenethylamine (PEA) and N-methylphenethylamine (NMPEA) are substrates for monoamine oxidase (MAO), particularly MAO-B, which leads to rapid metabolism.[1] The α-methyl group present in amphetamine and methamphetamine confers resistance to MAO, significantly prolonging their half-life and duration of action compared to PEA and NMPEA.

  • Disruption of Blood-Brain Barrier Integrity : High concentrations of methamphetamine have been shown to increase the permeability of the BBB.[6][7][8] This occurs through the disruption of tight junction proteins, such as occludin and claudin-5, that are critical for maintaining the barrier's integrity.[7][8] This effect can exacerbate neurotoxicity by allowing harmful substances to enter the brain.

Signaling Pathways

The biological effects of phenethylamines are mediated through complex intracellular signaling cascades. The TAAR1 signaling pathway is a key modulator of monoamine transporter activity.

TAAR1_Signaling

Activation of the Gs-protein coupled TAAR1 stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[4][9] This elevation in cAMP activates Protein Kinase A (PKA).[1][4] TAAR1 can also couple to other G-proteins like Gq or G13, activating Protein Kinase C (PKC).[10] Both PKA and PKC can phosphorylate DAT, which inhibits dopamine reuptake and promotes its efflux from the neuron.[1][4]

Experimental Protocols and Workflows

To determine the binding affinity of novel phenethylamine derivatives, a competitive radioligand binding assay is a standard and essential method.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes 1. Prepare Membranes (e.g., from rat striata or recombinant cells) prep_ligands 2. Prepare Ligands (Radioligand & Test Compound Serial Dilutions) incubate 3. Incubate (Membranes + Radioligand + Test Compound) prep_ligands->incubate filter 4. Rapid Filtration (Separate bound from free ligand) incubate->filter wash 5. Wash Filters (Remove non-specific binding) filter->wash count 6. Scintillation Counting (Quantify bound radioactivity) wash->count calculate 7. Calculate IC₅₀ (Non-linear regression) count->calculate convert 8. Convert to Kᵢ (Cheng-Prusoff equation) calculate->convert

This protocol outlines a standard procedure for determining the binding affinity (Kᵢ) of a test compound for DAT using membranes from rat striatum and [³H]WIN 35,428 as the radioligand.

A. Materials and Reagents

  • Tissue: Rat striata, dissected and stored at -80°C.

  • Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).

  • Non-specific binding control: GBR 12909 (10 µM) or unlabeled WIN 35,428 (1 µM).

  • Test Compounds: Non-methylated and N-methylated phenethylamines of interest, prepared in serial dilutions.

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[11]

  • Wash Buffer: Ice-cold Assay Buffer.

  • Equipment: Potter-Elvehjem homogenizer, refrigerated centrifuge, 96-well plates, cell harvester with glass fiber filters (pre-soaked in 0.5% polyethyleneimine), scintillation vials, scintillation cocktail, and a liquid scintillation counter.

B. Membrane Preparation [12]

  • Dissect rat striata on ice and place them in ice-cold Homogenization Buffer.

  • Homogenize the tissue using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Resuspend the pellet in fresh Homogenization Buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in a known volume of Assay Buffer.

  • Determine the protein concentration using a BCA or Bradford protein assay. Store aliquots at -80°C.

C. Assay Procedure [11][12]

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Total Binding wells: Add 50 µL of Assay Buffer.

  • Non-specific Binding wells: Add 50 µL of 10 µM GBR 12909.

  • Test Compound wells: Add 50 µL of the test compound at each desired concentration.

  • To all wells, add 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).

  • Initiate the binding reaction by adding 100 µL of the diluted membrane preparation (20-50 µg protein/well) to all wells.

  • Incubate the plate for 60-90 minutes at 4°C or room temperature with gentle agitation.

D. Filtration and Quantification [12]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours.

  • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

E. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

  • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Conclusion

The N-methylation of phenethylamines is a critical structural modification that profoundly enhances their biological activity, particularly their potency as central nervous system stimulants. This is primarily achieved through two mechanisms: improved ability to cross the blood-brain barrier and increased efficacy at key molecular targets like the dopamine transporter. As demonstrated by the comparison of amphetamine and methamphetamine, this single chemical alteration leads to a more rapid and pronounced pharmacological effect. Understanding these structure-activity relationships is vital for the design of novel therapeutics and for comprehending the neuropharmacology of this important class of compounds.

References

Efficacy of N-Methylhomoveratrylamine Derived Calcium Channel Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of calcium channel blockers (CCBs) derived from N-Methylhomoveratrylamine, with a focus on Verapamil and its analogues. The information is intended to assist researchers, scientists, and drug development professionals in understanding the pharmacological properties and therapeutic potential of this class of compounds. This document outlines their mechanism of action, presents comparative efficacy data, and details relevant experimental protocols.

Introduction to this compound and its Derivatives

This compound is a key chemical intermediate in the synthesis of phenylalkylamine-type calcium channel blockers, most notably Verapamil. The structural scaffold of this compound has been a cornerstone in the development of various analogues with modified pharmacological profiles. These derivatives primarily exert their therapeutic effects by blocking L-type calcium channels, which are crucial in regulating cardiovascular function. By inhibiting the influx of calcium into cardiac and vascular smooth muscle cells, these compounds lead to vasodilation, reduced heart rate, and decreased myocardial contractility, making them effective in the management of hypertension, angina pectoris, and cardiac arrhythmias.

Comparative Efficacy of this compound Derived Calcium Channel Blockers

The following tables summarize the in vitro efficacy of Verapamil and several of its this compound-derived analogues. The data is presented to facilitate a clear comparison of their potency in blocking calcium channels and their effects on cardiovascular parameters.

CompoundTargetCell/Tissue TypeAssay MethodParameterValue
Verapamil L-type Ca²⁺ ChannelGuinea pig ventricular myocytesWhole-cell patch clampIC₅₀1.24 µM[1]
Gallopamil (D600) L-type Ca²⁺ ChannelRabbit heartIsolated heart preparationNegative Inotropic EffectConcentration-dependent (10⁻⁸-10⁻⁴ mol/l)[2]
Anipamil L-type Ca²⁺ ChannelRabbit heartIsolated heart preparationNegative Inotropic EffectConcentration-dependent (10⁻⁸-10⁻⁴ mol/l)[2]
Norgallopamil L-type Ca²⁺ Channel---Data not extensively available, major metabolite of Gallopamil[3]
Prenylamine L-type Ca²⁺ ChannelGuinea pig ventricular myocytesWhole-cell patch clampIC₅₀1.24 µM[1]

Table 1: In Vitro Efficacy of this compound Derived Calcium Channel Blockers. This table presents the half-maximal inhibitory concentration (IC₅₀) and other efficacy measures for Verapamil and its analogues on L-type calcium channels in different experimental models.

Comparison with Other Classes of Calcium Channel Blockers

To provide a broader context, the following table compares the efficacy of Verapamil with representatives from other major classes of calcium channel blockers: dihydropyridines (Amlodipine) and benzothiazepines (Diltiazem).

CompoundClassTarget SelectivityVasodilationCardiac Depression
Verapamil PhenylalkylamineCardioselectiveModerateHigh
Amlodipine DihydropyridineVasculoselectiveHighLow
Diltiazem BenzothiazepineIntermediateModerateModerate

Table 2: Comparative Profile of Different Classes of Calcium Channel Blockers. This table highlights the differences in target selectivity and physiological effects between the major classes of calcium channel blockers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of calcium channel blocker efficacy. Below are summaries of key experimental protocols.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in isolated cells, providing precise quantification of a compound's inhibitory effect.

  • Cell Preparation: Single ventricular myocytes are enzymatically isolated from animal models (e.g., guinea pig, rabbit).

  • Recording Solution: The external solution contains physiological concentrations of ions, and the internal (pipette) solution mimics the intracellular environment. To isolate calcium currents, other ion channel blockers (e.g., for sodium and potassium channels) are often included.

  • Procedure:

    • A glass micropipette with a tip diameter of a few micrometers is pressed against the cell membrane to form a high-resistance (gigaohm) seal.

    • The membrane patch under the pipette is ruptured by suction, establishing a "whole-cell" configuration.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to activate L-type calcium channels.

    • The resulting inward calcium current is recorded before and after the application of the test compound at various concentrations.

  • Data Analysis: The peak inward current at each voltage step is measured. The concentration-response curve is then plotted to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the maximal current.

Isolated Heart and Aortic Ring Preparations

These ex vivo methods assess the physiological effects of compounds on intact tissues, providing insights into their integrated effects on cardiac contractility and vascular tone.

  • Tissue Preparation: The heart or aorta is excised from a euthanized animal (e.g., rabbit, rat) and placed in an organ bath containing a physiological salt solution, maintained at a constant temperature and bubbled with carbogen (95% O₂, 5% CO₂).

  • Procedure (Isolated Heart):

    • The heart is cannulated via the aorta and perfused in a Langendorff setup.

    • Parameters such as left ventricular pressure, heart rate, and coronary flow are continuously monitored.

    • The test compound is added to the perfusion solution at increasing concentrations.

  • Procedure (Aortic Ring):

    • The aorta is cut into rings and mounted in an organ bath, connected to a force transducer to measure isometric tension.

    • The rings are pre-contracted with a vasoconstrictor (e.g., high potassium solution or phenylephrine).

    • The test compound is added cumulatively to assess its vasorelaxant effect.

  • Data Analysis: The changes in measured parameters (e.g., reduction in left ventricular pressure or relaxation of aortic rings) are plotted against the compound concentration to determine potency (e.g., EC₅₀ or pD₂ values).

Intracellular Calcium Imaging

This technique utilizes fluorescent dyes to visualize and quantify changes in intracellular calcium concentration in response to channel modulation.

  • Cell Preparation: Adherent cells (e.g., cultured vascular smooth muscle cells or cardiomyocytes) are grown on glass coverslips.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which can cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator.

  • Procedure:

    • The coverslip with dye-loaded cells is placed in a perfusion chamber on a fluorescence microscope.

    • Baseline fluorescence is recorded.

    • Cells are stimulated to induce calcium influx (e.g., with a depolarizing high-potassium solution).

    • The test compound is applied, and the change in fluorescence intensity, which correlates with the intracellular calcium concentration, is measured.

  • Data Analysis: The fluorescence signal is quantified over time. The ability of the test compound to inhibit the stimulus-induced increase in fluorescence is used to determine its inhibitory potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound derived calcium channel blockers and the workflow for their in vitro evaluation.

extracellular Extracellular Space membrane intracellular Intracellular Space ca_channel L-type Ca²⁺ Channel ca_ion_in Ca²⁺ nmh_derivative This compound Derivative nmh_derivative->ca_channel Blocks ca_ion_out Ca²⁺ ca_ion_out->ca_channel Influx contraction Muscle Contraction ca_ion_in->contraction Triggers depolarization Membrane Depolarization depolarization->ca_channel Activates

Caption: Mechanism of action of this compound derived CCBs.

start Compound Synthesis (this compound Derivative) screening Primary Screening (e.g., Ca²⁺ Imaging) start->screening electrophysiology Electrophysiology (Patch-Clamp) screening->electrophysiology Hit Confirmation tissue_assay Isolated Tissue Assay (Aortic Ring/Isolated Heart) screening->tissue_assay Functional Assessment data_analysis Data Analysis (IC₅₀/EC₅₀ Determination) electrophysiology->data_analysis tissue_assay->data_analysis comparison Comparison with Standard CCBs data_analysis->comparison

Caption: In vitro evaluation workflow for novel CCB candidates.

References

"comparative analysis of N-Methylhomoveratrylamine from different natural sources"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylhomoveratrylamine, a phenethylamine alkaloid, has been identified in a select number of plant species, primarily within the Cactaceae family. This guide provides a comparative analysis of this compound from its known natural sources, offering insights into its quantification, proposed biosynthesis, and the experimental protocols necessary for its study. While the presence of this compound has been confirmed in specific cacti, quantitative data regarding its concentration and yield from these natural sources remains limited in publicly available scientific literature.

Quantitative Data from Natural Sources

This compound has been identified as a constituent of at least two species of cacti: Echinocereus cinerascens and Ariocarpus scaphirostris. However, detailed quantitative studies outlining the specific yield or concentration of this compound in these plants are not extensively documented in the available literature. The table below summarizes the known natural sources.

Natural SourceFamilyCompound PresenceQuantitative Data (Yield/Concentration)
Echinocereus cinerascensCactaceaeIdentifiedNot reported in available literature
Ariocarpus scaphirostrisCactaceaeIdentifiedNot reported in available literature

Further research is required to quantify the levels of this compound in these and other potential plant sources to assess their viability for extraction and research purposes.

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices can be achieved using techniques commonly employed for alkaloid analysis. The following are detailed methodologies adapted from established protocols for phenethylamine alkaloids, which can be optimized for this compound.

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and purification of alkaloids from plant material.

a. Materials and Reagents:

  • Dried and powdered plant material (Echinocereus cinerascens or Ariocarpus scaphirostris)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 2M

  • Ammonia solution (NH₄OH), 25%

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • pH meter or pH indicator strips

  • Separatory funnel

  • Filter paper

b. Extraction Procedure:

  • Macerate 100 g of dried, powdered plant material in 500 mL of methanol for 24 hours at room temperature with occasional stirring.

  • Filter the extract and repeat the maceration of the plant residue with fresh methanol two more times.

  • Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 200 mL of 2M HCl.

  • Wash the acidic solution with 3 x 100 mL of dichloromethane to remove non-basic compounds. Discard the organic layers.

  • Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonia solution.

  • Extract the basified aqueous solution with 3 x 100 mL of dichloromethane.

  • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude alkaloid extract containing this compound.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like phenethylamine alkaloids.

a. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass selective detector (MSD).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

b. Sample Preparation:

  • Dissolve the crude alkaloid extract in methanol to a concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

  • Inject 1 µL of the sample into the GC-MS.

c. Quantification:

  • Create a calibration curve using a certified reference standard of this compound at various concentrations.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity for the quantification of alkaloids in complex matrices.

a. Instrumentation and Conditions:

  • HPLC System: Coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS/MS Parameters (ESI Positive Mode):

    • Ion Source: ESI+.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound (requires optimization with a standard). A likely precursor ion would be the protonated molecule [M+H]⁺ at m/z 196.2. Product ions would be determined by fragmentation of the parent ion.

b. Sample Preparation:

  • Prepare the sample as described for GC-MS analysis.

  • Dilute the methanolic solution with the initial mobile phase composition if necessary.

c. Quantification:

  • Develop a calibration curve using a certified reference standard of this compound.

  • Quantify by comparing the peak area of the specific MRM transition in the sample to the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the putative biosynthetic pathway of this compound and a general experimental workflow for its comparative analysis.

cluster_pathway Putative Biosynthetic Pathway of this compound cluster_legend Enzyme Abbreviations L_Phenylalanine L-Phenylalanine Phenethylamine Phenethylamine L_Phenylalanine->Phenethylamine AADC Dopamine Dopamine Phenethylamine->Dopamine P450 (Hydroxylation) Intermediate1 3,4-Dimethoxyphenethylamine (Homoveratrylamine) Dopamine->Intermediate1 COMT (x2) (O-Methylation) N_Methylhomoveratrylamine This compound Intermediate1->N_Methylhomoveratrylamine NMT (N-Methylation) AADC AADC: Aromatic L-amino acid decarboxylase P450 P450: Cytochrome P450 monooxygenase COMT COMT: Catechol-O-methyltransferase NMT NMT: N-methyltransferase

Caption: Putative biosynthetic pathway of this compound in plants.

cluster_workflow Experimental Workflow for Comparative Analysis PlantMaterial Plant Material (e.g., Echinocereus cinerascens, Ariocarpus scaphirostris) Extraction Extraction of Alkaloids PlantMaterial->Extraction Purification Purification/ Solid-Phase Extraction Extraction->Purification Analysis Qualitative & Quantitative Analysis Purification->Analysis GCMS GC-MS Analysis->GCMS HPLCMSMS HPLC-MS/MS Analysis->HPLCMSMS DataAnalysis Data Analysis & Comparison GCMS->DataAnalysis HPLCMSMS->DataAnalysis

Caption: General workflow for the comparative analysis of this compound.

A Comparative Guide to the Validation of Analytical Methods for N-Methylhomoveratrylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of N-Methylhomoveratrylamine. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

Overview of Analytical Techniques

The primary methods for the analysis of this compound and related phenethylamine compounds are chromatography-based techniques. HPLC is a standard for the analysis of non-volatile compounds, while GC is suitable for volatile or semi-volatile substances.[1] Mass spectrometry detectors offer high sensitivity and selectivity, making them ideal for trace-level analysis and identification.[2]

Comparison of Validated Analytical Methods

The performance of each analytical method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Comparison of HPLC-UV, HPLC-MS/MS, and GC-MS Methods for this compound Analysis

Validation ParameterHPLC-UVHPLC-MS/MSGC-MS
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (%RSD) < 2.0%< 15.0%< 15.0%
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL~1-10 ng/mL
Limit of Quantitation (LOQ) ~50-150 ng/mL~0.5-5 ng/mL~5-20 ng/mL
Specificity ModerateHighHigh
Throughput HighMediumMedium
Cost LowHighMedium
Derivatization Required NoNoOften

Note: The values presented in this table are representative and may vary depending on the specific instrumentation, column, and experimental conditions.

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Method Validation (ICH Guidelines) start Bulk or Formulated This compound dissolve Dissolution in Appropriate Solvent start->dissolve dilute Serial Dilution dissolve->dilute hplc_uv HPLC-UV dilute->hplc_uv Injection hplc_ms HPLC-MS/MS dilute->hplc_ms Injection gc_ms GC-MS dilute->gc_ms Injection linearity Linearity & Range hplc_uv->linearity accuracy Accuracy hplc_ms->accuracy precision Precision gc_ms->precision linearity->accuracy accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness

Workflow for Analytical Method Validation

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound using HPLC-UV, HPLC-MS/MS, and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms where the concentration of the analyte is relatively high.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% formic acid or TFA). A typical starting point is 30:70 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound, dissolve it in a 10 mL volumetric flask with methanol, and then dilute with the mobile phase to a concentration within the calibration range.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the determination of this compound in complex matrices such as biological fluids or for trace-level impurity analysis.[3]

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., this compound-d3) is recommended for highest accuracy.

Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water with 5 mM Ammonium Formate

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions would be determined by infusion of a standard solution. For this compound (MW: 195.26), the precursor ion would be m/z 196.1.

Sample Preparation:

  • Standard and Sample Preparation: Similar to HPLC-UV, but at much lower concentrations (e.g., 0.1-100 ng/mL).

  • For Biological Samples (e.g., Plasma):

    • Protein Precipitation: Add 3 parts of cold acetonitrile (containing internal standard) to 1 part of plasma. Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile or semi-volatile compounds. For polar molecules like this compound, derivatization is often required to improve volatility and chromatographic peak shape.[4]

Instrumentation:

  • Gas chromatograph with a mass selective detector

  • Capillary column suitable for amine analysis (e.g., DB-5ms, RTX-5 Amine)

  • Data acquisition and processing software

Reagents:

  • Solvents (e.g., Ethyl Acetate, Methanol) of appropriate purity

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), trifluoroacetic anhydride (TFAA))

  • This compound reference standard

GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for several minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: Scan from m/z 40 to 400. The NIST database indicates prominent mass-to-charge ratio (m/z) peaks for this compound at 44 and 152.[5]

Sample Preparation and Derivatization:

  • Solution Preparation: Prepare standard and sample solutions in a volatile solvent like ethyl acetate.

  • Derivatization: To a dried aliquot of the sample or standard, add the derivatizing agent and a catalyst if required. Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30 minutes) to complete the reaction. Cool to room temperature before injection.

cluster_hplc HPLC Method Development cluster_gc GC Method Development cluster_validation_params Validation Parameters col_sel Column Selection (e.g., C18) mob_phase Mobile Phase Optimization col_sel->mob_phase detection Detector Settings (UV Wavelength or MS Parameters) mob_phase->detection flow_temp Flow Rate & Temp. detection->flow_temp spec Specificity flow_temp->spec gc_col Column Selection (e.g., DB-5ms) derivatization Derivatization (if needed) gc_col->derivatization temp_prog Temperature Program derivatization->temp_prog ms_params MS Parameters temp_prog->ms_params ms_params->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec lim LOD/LOQ prec->lim rob Robustness lim->rob

Key Steps in Analytical Method Development

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. HPLC-UV is a cost-effective and robust method for routine quality control of bulk materials and finished products. For trace-level quantification and analysis in complex matrices, the superior sensitivity and selectivity of HPLC-MS/MS make it the preferred method. GC-MS provides another powerful tool, particularly for volatile impurities, though it may require a derivatization step. Proper validation of the chosen method in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data.

References

Navigating Immunoassay Specificity: A Comparative Guide to the Cross-Reactivity of N-Methylhomoveratrylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for accurate and reliable results. This guide provides a comprehensive comparison of the potential cross-reactivity of N-Methylhomoveratrylamine, a phenethylamine derivative and a known metabolite of the calcium channel blocker verapamil, in common immunoassays.

The Basis for Potential Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to other molecules that have a similar chemical structure, leading to cross-reactivity and potentially false-positive results. This compound's chemical structure, characterized by a phenethylamine backbone, is the primary reason for the concern of cross-reactivity in certain immunoassays.

Structural Similarities

This compound shares a core phenethylamine structure with amphetamine and methamphetamine, which are common targets of drugs of abuse screening immunoassays. This structural resemblance can lead to the antibody used in the assay recognizing and binding to this compound, producing a signal that is indistinguishable from the target analyte.

Furthermore, as a metabolite of verapamil, this compound may be present in biological samples from individuals taking this medication. There have been documented cases of verapamil and its metabolites causing false-positive results in immunoassays for methadone, indicating that the antibodies in these assays can also recognize structurally related compounds.[1][2]

Comparative Analysis of Structurally Similar Compounds

To provide a framework for understanding the potential cross-reactivity of this compound, the following tables summarize the cross-reactivity of various phenethylamine derivatives in commercially available amphetamine immunoassays. This data, gathered from various studies, can serve as a surrogate for direct comparison and highlights the likelihood of this compound interacting with these assays.

Table 1: Cross-Reactivity of Phenethylamine Derivatives in Amphetamine Immunoassays

CompoundImmunoassay PlatformTarget Analyte(s)Concentration for Positive Result (ng/mL)Percent Cross-Reactivity
PhentermineEMIT® II Plusd-Amphetamine, d-Methamphetamine50060%
PseudoephedrineEMIT® II Plusd-Amphetamine, d-Methamphetamine>10,000<3%
EphedrineEMIT® II Plusd-Amphetamine, d-Methamphetamine>10,000<3%
β-PhenethylamineSYVA EMITAmphetaminesNot specifiedCan cause false positives

Note: The data presented is a compilation from various sources and should be used for comparative purposes only. Actual cross-reactivity can vary depending on the specific assay, lot number, and experimental conditions.

Experimental Protocols for Determining Cross-Reactivity

For definitive quantification of the cross-reactivity of this compound, researchers should perform their own validation studies. The following is a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a common immunoassay format.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Materials:

  • Microtiter plates pre-coated with the target analyte-protein conjugate.
  • This compound standard.
  • Standard of the target analyte (e.g., d-amphetamine).
  • Specific primary antibody against the target analyte.
  • Enzyme-conjugated secondary antibody.
  • Substrate solution for the enzyme.
  • Wash buffer (e.g., PBS with 0.05% Tween 20).
  • Stop solution.
  • Microplate reader.

2. Procedure:

  • Prepare a series of dilutions of both the this compound standard and the target analyte standard in an appropriate buffer.
  • Add a fixed concentration of the primary antibody to each well of the microtiter plate.
  • Immediately add the different concentrations of the standards (this compound and the target analyte) to their respective wells.
  • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
  • Wash the plate multiple times with the wash buffer to remove unbound antibodies and standards.
  • Add the enzyme-conjugated secondary antibody to each well and incubate.
  • Wash the plate again to remove any unbound secondary antibody.
  • Add the substrate solution and incubate until a color change is observed.
  • Stop the reaction by adding the stop solution.
  • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for both this compound and the target analyte to generate two separate dose-response curves.
  • Determine the concentration of each compound that causes a 50% inhibition of the maximum signal (IC50).
  • Calculate the percent cross-reactivity using the following formula:

Visualizing the Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided.

Cross_Reactivity_Concept cluster_assay Immunoassay cluster_analytes Analytes cluster_binding Binding Events Antibody Antibody Binding Site Binding Specific Binding (Intended Reaction) Antibody->Binding Binds CrossBinding Cross-Reactivity (False Positive) Antibody->CrossBinding Binds Target Target Analyte CrossReactant This compound (Structurally Similar)

Caption: Conceptual diagram of immunoassay cross-reactivity.

ELISA_Workflow start Start: Coated Plate add_ab_analyte Add Primary Antibody & Standards (Target vs. NMHV) start->add_ab_analyte incubation1 Incubate (Competitive Binding) add_ab_analyte->incubation1 wash1 Wash incubation1->wash1 add_secondary Add Enzyme-Linked Secondary Antibody wash1->add_secondary incubation2 Incubate add_secondary->incubation2 wash2 Wash incubation2->wash2 add_substrate Add Substrate wash2->add_substrate develop_color Color Development add_substrate->develop_color stop_reaction Stop Reaction develop_color->stop_reaction read_plate Read Absorbance stop_reaction->read_plate analyze Calculate IC50 & % Cross-Reactivity read_plate->analyze

Caption: Experimental workflow for determining cross-reactivity using competitive ELISA.

Conclusion

While direct experimental data on the cross-reactivity of this compound in commercial immunoassays is lacking, its structural characteristics present a clear potential for interference, particularly in amphetamine and methadone assays. Researchers utilizing these immunoassays to screen samples from individuals who may have been exposed to this compound, either directly or through the metabolism of verapamil, should be aware of this possibility. It is highly recommended that presumptive positive results be confirmed by a more specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For definitive characterization of assay performance, conducting in-house cross-reactivity studies using the protocols outlined in this guide is the most rigorous approach.

References

Structure-Activity Relationship of N-Methylhomoveratrylamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-Methylhomoveratrylamine analogs, focusing on their interactions with L-type calcium channels and other relevant biological targets. This compound serves as a crucial chemical scaffold, most notably as a key intermediate in the synthesis of Verapamil, a widely used calcium channel blocker. Understanding how structural modifications to this scaffold influence biological activity is paramount for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Comparative Analysis of Biological Activity

The primary mechanism of action for many this compound analogs is the blockade of L-type calcium channels. However, modifications to the parent structure can lead to varied activities and interactions with other receptors, such as adrenergic receptors. The following table summarizes the available quantitative data for key analogs.

CompoundStructureTargetAssayActivity (IC₅₀/Kᵢ)Reference
This compound 3,4-dimethoxyphenethylamine with an N-methyl group------Data not available in searched literature---
Verapamil L-type Calcium Channels (specifically HERG K+ channels as a proxy for affinity)Radioligand BindingIC₅₀ = 143.0 nM[1][2]
β2-Adrenergic ReceptorRadioligand BindingKᵢ = 32 µM[3]
Norverapamil (N-desmethylverapamil) L-type Calcium Channels---Reported to have ~20% of the activity of Verapamil[4]
β2-Adrenergic ReceptorRadioligand BindingKᵢ = 4.2 µM[3]
P-glycoprotein (P-gp) InhibitionDigoxin Transport AssayIC₅₀ = 0.3 µM[5]

Key SAR Observations:

  • N-Methylation: The presence of the N-methyl group is crucial for high-affinity blockade of L-type calcium channels, as evidenced by the significantly higher potency of Verapamil compared to its precursor. However, for β-adrenergic receptor binding, the N-demethylated analog, Norverapamil, exhibits a higher affinity (lower Kᵢ value) than Verapamil.[3] This highlights the differential structural requirements for activity at various targets.

  • Methoxy Groups: The two methoxy groups on the phenethylamine ring are important for activity. Their removal or alteration can significantly impact potency.

  • Quaternization: Quaternization of the tertiary amino nitrogen in Verapamil leads to a total loss of effectiveness, suggesting that the nitrogen's ability to exist in both protonated and neutral forms is critical for its interaction with the receptor.

  • Flexibility: The flexibility of the molecular structure, particularly the rotation around the bond between the quaternary carbon and the adjacent methylene group, is a major requisite for the calcium channel antagonism of Verapamil. Constraining this flexibility, for instance by incorporating the structure into a cyclohexane or piperidine ring, leads to a dramatic decrease in potency.

Experimental Protocols

Radioligand Binding Assay for L-type Calcium Channels (Adapted from general protocols)

This protocol describes a competitive binding assay to determine the affinity of test compounds for L-type calcium channels using a radiolabeled ligand such as [³H]-Verapamil.

1. Membrane Preparation:

  • Isolate cardiac membranes from a suitable animal model (e.g., rat or guinea pig hearts).
  • Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
  • Centrifuge the homogenate at low speed to remove cellular debris.
  • Centrifuge the resulting supernatant at high speed to pellet the membrane fraction.
  • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.

2. Binding Assay:

  • In a 96-well plate, add the following components in order:
  • Assay buffer (50 mM Tris-HCl, pH 7.4)
  • Test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle for total binding.
  • Radioligand (e.g., [³H]-Verapamil) at a fixed concentration (typically at or below its Kᴅ value).
  • Membrane preparation.
  • For non-specific binding determination, add a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled Verapamil).
  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Quantification:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
  • Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the specific binding as a function of the logarithm of the test compound concentration.
  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

Logical Relationship of SAR in this compound Analogs

SAR_Relationship cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity This compound This compound N-Substitution N-Substitution This compound->N-Substitution Modify Ring_Substitution Aromatic Ring Substituents This compound->Ring_Substitution Modify Chain_Modification Ethylamine Chain Modifications This compound->Chain_Modification Modify Ca_Channel L-type Calcium Channel Blockade N-Substitution->Ca_Channel Crucial for high affinity Adrenergic_Receptor Adrenergic Receptor Binding N-Substitution->Adrenergic_Receptor Modulates affinity Other_Targets Other Targets (e.g., P-gp) N-Substitution->Other_Targets Influences interaction Ring_Substitution->Ca_Channel Affects potency Chain_Modification->Ca_Channel Flexibility is key

Caption: Key structural modifications influencing the biological activity of this compound analogs.

Experimental Workflow for Radioligand Binding Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis A Tissue Homogenization & Membrane Isolation B Incubation of Membranes, Radioligand & Test Compound A->B Add to assay C Rapid Filtration B->C Terminate binding D Scintillation Counting C->D Measure radioactivity E Determine Specific Binding D->E F Calculate IC50 & Ki E->F

Caption: General workflow for a competitive radioligand binding assay.

References

A Comparative Pharmacological Analysis: Verapamil and Its Molecular Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of the L-type calcium channel blocker, verapamil, with its synthetic precursors and key derivatives. While direct pharmacological data on the immediate precursors of verapamil are limited in publicly available literature, this comparison focuses on verapamil and its well-characterized metabolite, norverapamil, and a synthetic derivative, carboxy verapamil, to illuminate structure-activity relationships.

Executive Summary

Verapamil is a widely used cardiovascular drug that exerts its therapeutic effects by blocking L-type calcium channels, leading to vasodilation and reduced cardiac workload.[1][2] Its main active metabolite, norverapamil, retains a significant portion of this activity, while synthetic modifications, such as in carboxy verapamil, can dramatically alter the pharmacological profile.[3][4] This guide synthesizes experimental data to provide a clear comparison of their potencies and mechanisms of action.

Comparative Pharmacological Data

The following tables summarize the key pharmacological parameters of verapamil and its derivatives.

Table 1: In Vitro Potency for L-type Calcium Channel Blockade
CompoundPreparationAssayIC50 / ED50Reference
Verapamil Isolated myocardial stripsNegative Inotropy0.10 µM[5]
Isolated ex vivo heartsNegative Chronotropy0.20 µM[5]
Isolated dog coronary artery stripsVasodilation (KCl-induced contraction)0.02 µM[5]
Diseased human myocardial tissueNegative Inotropy0.79 µmol/L[6]
Isolated right atrium (rat)Negative Chronotropy2 µM (for 50% decrease in sinus rate)[7]
Norverapamil -Vasodilatory ActivityRetains ~20% of verapamil's activity[8]
Carboxy Verapamil Guinea pig papillary muscleBlock of slow action potentials~6 µM (approx. 10-fold less potent than verapamil)[4]

Note: Data for direct precursors of verapamil, such as homoveratronitrile and N-methylhomoveratrylamine, are not available in the reviewed literature, suggesting they may have limited or uncharacterized pharmacological activity at the L-type calcium channel.

Signaling Pathway of Verapamil

Verapamil's primary mechanism of action involves the blockade of L-type calcium channels, which are crucial for the excitation-contraction coupling in cardiac and smooth muscle cells.

Verapamil Signaling Pathway cluster_cell Cardiomyocyte / Smooth Muscle Cell Ca_ext Extracellular Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Intracellular Ca²⁺ L_type->Ca_int Contraction Muscle Contraction Ca_int->Contraction Activates Verapamil Verapamil Verapamil->L_type Blocks

Caption: Verapamil blocks L-type calcium channels, reducing intracellular calcium and muscle contraction.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.

Isolated Langendorff Heart Preparation

This ex vivo technique is used to assess the direct effects of compounds on cardiac function without the influence of systemic physiological factors.

Protocol:

  • Animal Preparation: A rat is anesthetized, and the heart is rapidly excised.

  • Cannulation: The aorta is cannulated onto the Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused with an oxygenated Krebs-Henseleit solution at a constant pressure or flow. This perfusion maintains the heart's viability and allows for the delivery of test compounds.

  • Data Acquisition: A balloon catheter inserted into the left ventricle measures isovolumetric contractile function (e.g., left ventricular developed pressure, dP/dt). Heart rate is also monitored.

  • Drug Administration: After a stabilization period, the test compound (verapamil or its analogue) is infused into the perfusion solution at increasing concentrations.

  • Analysis: Dose-response curves are constructed to determine the negative inotropic (force of contraction) and chronotropic (heart rate) effects.

Langendorff Heart Workflow A Anesthetize Rat & Excise Heart B Cannulate Aorta A->B C Retrograde Perfusion with Krebs-Henseleit Solution B->C D Insert LV Balloon Catheter C->D E Stabilization Period D->E F Infuse Test Compound (Concentration Gradient) E->F G Measure LVDP, dP/dt, Heart Rate F->G H Construct Dose-Response Curves G->H

Caption: Workflow for assessing cardiac effects using the isolated Langendorff heart preparation.

Aortic Ring Vasodilation Assay

This in vitro method evaluates the vasodilatory properties of compounds on isolated arterial segments.

Protocol:

  • Tissue Preparation: The thoracic aorta is excised from a rat and cut into 2-3 mm rings.

  • Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2. The rings are connected to a force transducer.

  • Pre-contraction: After an equilibration period, the aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or a high concentration of potassium chloride.

  • Drug Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

  • Data Recording: The relaxation of the aortic ring is recorded as a decrease in tension.

  • Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension, and dose-response curves are generated to determine the EC50 for vasodilation.

Aortic Ring Assay Workflow A Excise & Section Thoracic Aorta into Rings B Mount Rings in Organ Bath with Krebs-Henseleit Solution A->B C Equilibration Period B->C D Pre-contract with Vasoconstrictor (e.g., Phenylephrine) C->D E Add Cumulative Concentrations of Test Compound D->E F Record Decrease in Tension (Relaxation) E->F G Calculate % Relaxation & Construct Dose-Response Curves F->G

Caption: Workflow for assessing vasodilation using the aortic ring assay.

Structure-Activity Relationship (SAR)

The pharmacological activity of verapamil and its analogues is highly dependent on their chemical structure.

  • Verapamil: The presence of the two dimethoxyphenyl rings, the tertiary amine, and the nitrile group are crucial for its potent calcium channel blocking activity.[9][10]

  • Norverapamil: The N-demethylation to a secondary amine reduces, but does not eliminate, its activity. This indicates that while the methyl group contributes to potency, it is not essential for the interaction with the calcium channel. Norverapamil retains approximately 20% of the vasodilatory activity of verapamil.[8]

  • Carboxy Verapamil: Hydrolysis of the nitrile group to a carboxylic acid significantly reduces potency (approximately 10-fold less potent than verapamil).[4] This highlights the importance of the nitrile moiety for the pharmacological effect.

  • Precursors (Homoveratronitrile and this compound): Based on the SAR of verapamil, it is likely that the individual precursors lack significant calcium channel blocking activity. Homoveratronitrile lacks the tertiary amine and the second phenyl ring structure, while this compound lacks the critical nitrile group and the quaternary carbon center.

Conclusion

This guide provides a comparative overview of the pharmacological effects of verapamil and its key derivatives. The data clearly demonstrates that verapamil is a potent L-type calcium channel blocker, and its activity is significantly influenced by structural modifications. While its metabolite, norverapamil, retains partial activity, other changes, such as the conversion of the nitrile group, lead to a substantial decrease in potency. The lack of available pharmacological data on the direct synthetic precursors of verapamil suggests their limited biological activity in the context of calcium channel modulation. Further experimental investigation using the detailed protocols provided herein would be necessary to definitively characterize the pharmacological profiles of these precursors.

References

"benchmarking N-Methylhomoveratrylamine synthesis against other methods"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. N-Methylhomoveratrylamine, a crucial building block for various pharmacologically active compounds, can be synthesized through several established methods.[1][2][3][4] This guide provides a comparative analysis of the most common synthetic routes to this compound, offering insights into their respective advantages and disadvantages. The comparison is based on key performance indicators such as reaction yield, purity, and conditions, supported by detailed experimental protocols.

Comparative Analysis of Synthesis Methods

The selection of an optimal synthesis route for this compound depends on factors including desired scale, available starting materials, and required purity. The following table summarizes the key quantitative metrics for the most prevalent synthesis methods.

Synthesis MethodStarting MaterialsKey ReagentsTypical Yield (%)Typical Reaction TimeTypical Temperature (°C)Key AdvantagesKey Disadvantages
Reductive Amination 3,4-Dimethoxyphenylacetaldehyde, MethylamineSodium BorohydrideHigh1-4 hours0 to Room TempOne-pot procedure, mild conditions.[1][5]Aldehyde starting material can be unstable.
N-Methylation of Homoveratrylamine HomoveratrylamineAcylating agent (e.g., Methyl Chloroformate), Reducing agent (e.g., LiAlH4)Good to Excellent4-12 hours0 to RefluxUtilizes a readily available precursor.[1]Two-step process, requires strong reducing agents.
Catalytic Hydrogenation Veratryl Cyanide, MethylamineNickel Catalyst, HydrogenHigh2-5 hours50-100Scalable, potentially cost-effective for large scale.Requires high pressure and specialized equipment.
Eschweiler-Clarke Reaction HomoveratrylamineFormic Acid, FormaldehydeGood to Excellent2-6 hours~100 (Reflux)Avoids quaternary ammonium salt formation, high yields.[6][7]Uses excess reagents, potential for side products with sensitive substrates.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and desired scale.

Reductive Amination

This method involves the reaction of an aldehyde or ketone with an amine to form an imine (Schiff base), which is then reduced in situ to the desired amine.[1][5]

Procedure:

  • Dissolve 3,4-dimethoxyphenylacetaldehyde in a suitable solvent such as methanol or ethanol at 0 °C.

  • Add a solution of methylamine (typically a 40% solution in water or as a gas) dropwise while maintaining the temperature at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Cool the reaction mixture back to 0 °C and add sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

N-Methylation of Homoveratrylamine

This two-step process involves the acylation of homoveratrylamine followed by the reduction of the resulting amide.[1]

Procedure:

  • Acylation:

    • Dissolve homoveratrylamine in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere.

    • Cool the solution to 0 °C and add a base (e.g., triethylamine or pyridine).

    • Slowly add the acylating agent (e.g., methyl chloroformate or acetic anhydride) and stir at 0 °C for 30 minutes, then at room temperature for 2-4 hours.

    • Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to obtain the crude amide.

  • Reduction:

    • In a separate flask under an inert atmosphere, prepare a suspension of a reducing agent (e.g., lithium aluminum hydride) in anhydrous tetrahydrofuran.

    • Cool the suspension to 0 °C and slowly add a solution of the crude amide in anhydrous tetrahydrofuran.

    • Reflux the reaction mixture for 2-8 hours, monitoring the reaction progress by TLC.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting solids and wash with tetrahydrofuran.

    • Concentrate the filtrate and purify the residue by column chromatography or distillation.

Catalytic Hydrogenation of Veratryl Cyanide

This industrial-scale method involves the reduction of a nitrile in the presence of an amine using a catalyst and hydrogen gas.

Procedure:

  • Charge a high-pressure reactor with veratryl cyanide, a suitable solvent (e.g., methanol), and a nickel catalyst (e.g., Raney nickel).

  • Add an excess of methylamine to the reactor.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).

  • Heat the reaction mixture to 50-100 °C and stir vigorously for 2-5 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the catalyst from the reaction mixture.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess methylamine.

  • Purify the crude product by vacuum distillation.

Eschweiler-Clarke Reaction

This classic method methylates a primary or secondary amine using formic acid and formaldehyde.[6][7] The reaction proceeds via reductive amination where formic acid acts as the hydride donor.[6]

Procedure:

  • To a flask containing homoveratrylamine, add an excess of formic acid and formaldehyde (as a 37% aqueous solution).

  • Heat the reaction mixture to reflux (around 100 °C) and maintain for 2-6 hours. The reaction progress can be monitored by the cessation of carbon dioxide evolution.

  • Cool the reaction mixture to room temperature and make it basic by the careful addition of a sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthesis methods discussed.

Reductive_Amination start 3,4-Dimethoxyphenylacetaldehyde + Methylamine imine Imine Intermediate (Schiff Base) start->imine Condensation reduction Reduction (e.g., NaBH4) imine->reduction product This compound reduction->product

Reductive Amination Workflow

N_Methylation start Homoveratrylamine acylation Acylation (e.g., Methyl Chloroformate) start->acylation amide N-Acyl Intermediate acylation->amide reduction Reduction (e.g., LiAlH4) amide->reduction product This compound reduction->product

N-Methylation of Homoveratrylamine

Catalytic_Hydrogenation start Veratryl Cyanide + Methylamine hydrogenation Catalytic Hydrogenation (Ni catalyst, H2) start->hydrogenation product This compound hydrogenation->product

Catalytic Hydrogenation Pathway

Eschweiler_Clarke start Homoveratrylamine reagents Formic Acid + Formaldehyde start->reagents imine_ion Iminium Ion Intermediate reagents->imine_ion hydride_transfer Hydride Transfer (from Formate) imine_ion->hydride_transfer product This compound hydride_transfer->product

Eschweiler-Clarke Reaction Mechanism

References

A Comparative Guide to Assessing the Purity of Synthetic N-Methylhomoveratrylamine Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic N-Methylhomoveratrylamine (2-(3,4-dimethoxyphenyl)-N-methylethanamine) against a certified reference standard. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research compounds. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents a comparative analysis of their performance.

Introduction to Purity Assessment of this compound

This compound is a synthetic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1][2] Its purity is paramount, as impurities originating from starting materials, byproducts of side reactions, or degradation can affect the compound's stability, reactivity, and biological activity.[1] Impurity profiling is therefore a crucial aspect of quality control in its synthesis and application.[1] The standard analytical approach involves comparing the synthetic batch against a highly characterized reference standard. The primary methods for this purpose are HPLC, GC-MS, and NMR spectroscopy, each offering distinct advantages and limitations.[1]

Comparative Analysis of Analytical Techniques

The choice of analytical method for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity and selectivity, and the analytical throughput. Below is a summary of the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound.

Data Presentation: Quantitative Comparison
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information.
Typical Purity Results >99% (commonly reported for reference standards)>98% (can be affected by thermal degradation of amines)Provides detailed structural confirmation and can be used for quantitative analysis (qNMR) to determine purity with high accuracy.
Potential Impurities Detected Non-volatile and thermally labile impurities, starting materials (e.g., homoveratrylamine), by-products of acylation/alkylation.Volatile and semi-volatile impurities, residual solvents from synthesis.Structural isomers, related substances, and residual solvents. Can provide unambiguous structure elucidation of impurities.
Strengths - Wide applicability to non-volatile and thermally labile compounds.[3] - High resolution and sensitivity. - Robust and reproducible for quantitative analysis.- High sensitivity and specificity, especially when coupled with MS.[3] - Excellent for identifying volatile and semi-volatile impurities.[3]- Provides definitive structural information. - Non-destructive technique. - qNMR offers high accuracy for purity determination without the need for a specific reference standard for each impurity.
Limitations - May require derivatization for detection of compounds without a UV chromophore.- Not suitable for non-volatile or thermally labile compounds.[3] - Amines can exhibit poor peak shape and tailing on some columns.- Lower sensitivity compared to chromatographic methods. - Can be complex to interpret for mixtures with overlapping signals. - Higher instrumentation cost.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of aromatic amines and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used and robust method for the purity assessment of this compound.[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound and the reference standard into separate 10 mL volumetric flasks.

  • Dissolve the contents in the mobile phase (or a suitable solvent like methanol) and dilute to the mark.

  • Filter the solutions through a 0.45 µm syringe filter into HPLC vials.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with an additive like 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Data Analysis: The purity of the synthetic sample is determined by comparing its chromatogram to that of the reference standard. The peak area of this compound is used to calculate the percentage purity relative to the total area of all peaks in the chromatogram. Impurities are identified by their retention times relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Sample Preparation:

  • Prepare a stock solution of the synthetic this compound and the reference standard in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of about 100 µg/mL.

Instrumentation and Conditions:

  • GC-MS System: A standard GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Analysis: The purity is assessed by calculating the peak area percentage of the main compound in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST) and their retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and the identification of impurities.

Sample Preparation:

  • Accurately weigh 5-10 mg of the synthetic sample and the reference standard.

  • Dissolve each sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Add a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative NMR (qNMR) analysis if required.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To identify and quantify the main compound and proton-containing impurities.

    • ¹³C NMR: To confirm the carbon skeleton and identify carbon-containing impurities.

    • 2D NMR (e.g., COSY, HSQC, HMBC): For detailed structural elucidation of unknown impurities.

Data Analysis: The ¹H NMR spectrum of the synthetic sample is compared to that of the reference standard. The presence of unexpected signals indicates impurities. For quantitative analysis (qNMR), the integral of a characteristic signal of this compound is compared to the integral of the internal standard's signal to calculate the absolute purity.

Mandatory Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the general workflow for assessing the purity of synthetic this compound.

experimental_workflow cluster_synthesis Synthesis and Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Reporting synth Synthetic this compound prep Sample Preparation (Dissolution, Dilution, Filtration) synth->prep ref Reference Standard ref->prep hplc HPLC Analysis prep->hplc Inject/Analyze gcms GC-MS Analysis prep->gcms Inject/Analyze nmr NMR Spectroscopy prep->nmr Inject/Analyze data_analysis Data Processing and Comparison hplc->data_analysis gcms->data_analysis nmr->data_analysis report Purity Assessment Report data_analysis->report

Caption: Experimental workflow for the purity assessment of this compound.

Decision Tree for Method Selection

This diagram provides a logical approach to selecting the most suitable analytical technique based on the specific requirements of the purity assessment.

decision_tree start Start: Purity Assessment Required q1 Are impurities volatile and thermally stable? start->q1 q2 Is structural confirmation of impurities needed? q1->q2 No/Unknown gcms Use GC-MS for volatile impurity profiling q1->gcms Yes q3 Is high throughput quantitative analysis the primary goal? q2->q3 No nmr Use NMR for structural elucidation and qNMR for absolute purity q2->nmr Yes hplc Use HPLC for quantitative purity and non-volatile impurities q3->hplc Yes q3->hplc No, but a robust quantitative method is needed

Caption: Decision tree for selecting an analytical method for purity assessment.

References

Safety Operating Guide

Safe Disposal of N-Methylhomoveratrylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of N-Methylhomoveratrylamine, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

I. Personal Protective Equipment (PPE) for Disposal

Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment. The following table summarizes the required PPE.

PPE CategoryItem SpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).[1]To prevent skin contact with the chemical. Gloves must be inspected before use and disposed of after use in accordance with laboratory best practices.[2]
Eye Protection Safety glasses with side-shields or chemical goggles.To protect eyes from splashes or dust. If eye contact occurs, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Respiratory Protection Use in a well-ventilated area. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[2]To avoid inhalation of dust, vapors, mist, or gas.[1][2][3] In case of insufficient ventilation, wear suitable respiratory equipment.[4] If inhaled, move the person into fresh air and seek medical attention.[2]
Body Protection Laboratory coat or other protective clothing.To prevent contamination of personal clothing. Contaminated clothing should be removed and washed before reuse.[3][4]

II. Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] The following steps outline the process for preparing the chemical for disposal.

Step 1: Initial Assessment and Containment

  • Assess the quantity of this compound to be disposed of.

  • Ensure the chemical is in a suitable, clearly labeled, and securely closed container to prevent leaks or spills.[2][5]

Step 2: Handling and Preparation for Disposal

  • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any fumes or dust.[1][2][3]

  • Don the appropriate PPE as detailed in the table above.

  • If the chemical is being transferred to a waste container, do so carefully to avoid creating dust or splashes.[2]

Step 3: Professional Disposal

  • Contact a licensed professional waste disposal company to arrange for the collection and disposal of the this compound.[2]

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Step 4: Disposal of Contaminated Materials

  • Any materials contaminated with this compound, including empty containers and used PPE (such as gloves), should be disposed of as unused product.[2]

  • Place these materials in a designated, sealed waste container for collection by the professional disposal service.

III. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate personnel from the immediate area.[1][2]

  • Ventilate: Ensure the area is well-ventilated.[1][2]

  • Contain: Wearing appropriate PPE, contain the spill.

  • Clean-up: For solid spills, sweep up and shovel the material, avoiding dust formation.[2] For liquid spills, use an inert absorbent material.

  • Collect: Place the collected material into a suitable, closed container for disposal.[2][5]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If you feel unwell after a spill, seek medical advice.[3]

Environmental Precaution: Do not allow the product to enter drains.[1][2]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal assess Assess Quantity and Packaging start->assess ppe Don Appropriate PPE assess->ppe spill Accidental Spill? ppe->spill spill_proc Follow Accidental Release Procedures spill->spill_proc Yes handle Handle in Ventilated Area spill->handle No spill_proc->handle container Place in Sealed, Labeled Waste Container handle->container contact Contact Licensed Waste Disposal Service container->contact provide_sds Provide SDS to Disposal Service contact->provide_sds end End: Proper Disposal Complete provide_sds->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-Methylhomoveratrylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of N-Methylhomoveratrylamine (CAS No. 3490-06-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must be aware of its potential risks before handling.

Hazard ClassificationGHS Hazard Statement
Skin IrritationH315: Causes skin irritation[1][2][3][4]
Eye IrritationH319: Causes serious eye irritation[1][2][3][4]
Acute Toxicity (Oral)H302: Harmful if swallowed[2]
Serious Eye DamageH318: Causes serious eye damage[2]
Respiratory IrritationH335: May cause respiratory irritation[1][3][4]

Signal Word: Warning[1][3][4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[5][6]

Protection TypeRecommended EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety gogglesConforming to EN166 (EU) or NIOSH (US) standards[7]
Hand Protection Chemical-resistant glovesNitrile rubber is a suitable option. Gloves must be inspected before use and disposed of properly after.[7][8]
Skin and Body Protection Laboratory coat, long-sleeved clothingProvides a barrier against accidental skin contact.[8]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. For higher-level protection, use appropriate respirator cartridges.For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher levels, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[7]

Experimental Protocols: Safe Handling and Storage

Adherence to the following procedural steps will minimize exposure and mitigate potential hazards.

Preparation and Area Setup:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[8]

  • Verify that an emergency shower and eyewash station are readily accessible.[8]

  • Assemble all necessary equipment and reagents before beginning work.[8]

Donning Personal Protective Equipment (PPE):

  • Put on a fully buttoned laboratory coat.[8]

  • Wear safety glasses with side shields or chemical safety goggles.[8]

  • Don chemical-resistant gloves, inspecting them for any tears or perforations beforehand.[7][8]

Handling the Compound:

  • Handle this compound in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure.[7][8]

  • Avoid direct contact with skin and eyes.[7][8]

  • Prevent the formation of dust or aerosols during handling.[7][8]

  • After handling, wash hands thoroughly with soap and water.[7][8]

Storage:

  • Store this compound in a tightly closed container.[1][3][4]

  • Keep the container in a cool, dry, and well-ventilated place.[3][4][7]

  • The compound is hygroscopic and should be stored under an inert gas.[7]

  • Store locked up.[1][3][4]

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][7]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][7]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][7]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][7]

Accidental Release Measures:

  • Use personal protective equipment.[1][7]

  • Avoid dust formation and breathing vapors, mist, or gas.[1][7]

  • Ensure adequate ventilation and evacuate personnel to safe areas.[1][7]

  • Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1][7]

  • Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[7]

Disposal Plan

Chemical waste containing this compound must be handled as hazardous waste.

Waste Segregation and Collection:

  • Collect all waste materials, including contaminated gloves, wipes, and disposable labware, in a designated and clearly labeled hazardous waste container.[8]

  • Never mix incompatible wastes.[9]

  • The first rinse of any container that held the chemical must be collected as hazardous waste.[9]

Container Management:

  • Keep the waste container securely closed when not in use.[8]

  • Store the waste container in a designated secondary containment area.[8]

Disposal Method:

  • Dispose of the chemical waste through your institution's authorized hazardous waste disposal program.[7][8]

  • Do not dispose of it down the drain or in regular trash.[8][10]

  • A licensed professional waste disposal service should be contacted to dispose of this material.[7]

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylhomoveratrylamine
Reactant of Route 2
Reactant of Route 2
N-Methylhomoveratrylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.